Gnidilatidin
Description
Properties
IUPAC Name |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSGRJNIABXQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gnidilatidin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin, a daphnane-type diterpenoid also known as Yuanhuacine (B1233473), has emerged as a promising natural product with potent anti-tumor activities across a range of cancer cell lines. Isolated from plants of the Daphne genus, this compound exerts its cytotoxic effects through a multi-pronged mechanism involving the induction of apoptosis, cell cycle arrest, and the modulation of critical intracellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanisms of Action
This compound's efficacy in inhibiting cancer cell proliferation stems from its ability to interfere with fundamental cellular processes. The primary mechanisms identified include the induction of programmed cell death (apoptosis), the halting of the cell division cycle, and the direct inhibition of DNA synthesis.
Induction of Apoptosis and Differentiation
A hallmark of this compound's anti-tumor activity is its capacity to induce apoptosis in various cancer cell lines, particularly those of hematopoietic origin.[1][2] Studies on leukemia cell lines such as HL-60, KG1, NB4, and U937 have demonstrated that this compound and its analogue, Gnidilatimonoein, trigger apoptotic cell death.[1][3] This process is often preceded by cellular differentiation, suggesting a dual mechanism of action where cancer cells are first pushed towards a more mature, less proliferative state before undergoing programmed cell death.[1][2] The induction of apoptosis is a key therapeutic goal in cancer treatment, and this compound's ability to activate this pathway underscores its potential as a chemotherapeutic agent.
Cell Cycle Arrest at G2/M Phase
This compound has been shown to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle.[2][4] This blockade prevents cells from entering mitosis and undergoing cell division, thereby halting tumor growth. The G2/M checkpoint is a critical control point that ensures the integrity of the genome before cell division. By activating this checkpoint, this compound effectively prevents the propagation of cancer cells.
Inhibition of DNA Synthesis
Early studies on daphnane (B1241135) diterpene esters, including this compound, revealed their ability to preferentially suppress DNA synthesis in cancer cells.[5] This inhibition is attributed to the targeting of key enzymes involved in the de novo synthesis of purines, such as inosine (B1671953) monophosphate dehydrogenase and phosphoribosyl pyrophosphate amido transferase.[5] Furthermore, dihydrofolate reductase, another crucial enzyme in nucleotide synthesis, has also been identified as a target in some cancer cell lines.[5] By cutting off the supply of building blocks for DNA replication, this compound directly impedes the ability of cancer cells to proliferate.
Modulation of Key Signaling Pathways
The anti-tumor effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways that regulate cell growth, survival, and metabolism.
The AMPK/mTOR Signaling Pathway
This compound has been demonstrated to modulate the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cellular energy homeostasis and protein synthesis.[4] Specifically, this compound treatment leads to the inhibition of phosphorylated AMPK (p-AMPK) and a subsequent downregulation of mTOR activation.[4] The mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth and proliferation.[6] By inhibiting this pathway, this compound effectively curtails these pro-tumorigenic signals.
Upregulation of p21 in a p53-Independent Manner
A key event in this compound-induced cell cycle arrest is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[4] Importantly, this induction of p21 occurs independently of the tumor suppressor protein p53, which is often mutated and non-functional in many cancers.[4] This p53-independent mechanism makes this compound a potentially effective agent against a broader range of tumors. The upregulation of p21 by this compound is thought to be mediated through the stabilization of the transcription factor Sp1, a process that involves the p38 MAPK signaling pathway.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of this compound and its related compounds across various cancer cell lines.
Table 1: IC50 Values of this compound (Yuanhuacine) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | 24-72 h[4] |
| A549 | Non-Small Cell Lung Cancer | 0.03 | 24-72 h[4] |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | 24-72 h[4] |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | 24-72 h[4] |
| H460 | Non-Small Cell Lung Cancer | 6.2 | 24-72 h[4] |
| H358 | Non-Small Cell Lung Cancer | 16.5 | 24-72 h[4] |
| UMUC3 | Bladder Cancer | 1.89 | 24 h[4] |
| HCT116 | Colon Cancer | 14.28 | 24 h[4] |
Table 2: Effects of Gnidilatimonoein on Leukemia Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) | Cell Viability Decrease (%) | Differentiation (%) |
| KG1 | Promyeloblastic Leukemia | 1.5 | 18 | 5-50[1] |
| NB4 | Promyelocytic Leukemia | 1.5 | 20 | 5-50[1] |
| U937 | Promonocytic Leukemia | 1.0 | 23 | 5-50[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4][7][8][9] The concentration of the formazan, which is dissolved in a solubilizing solution, is measured spectrophotometrically and is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Acridine Orange/Ethidium Bromide (AO/EtBr) Staining for Apoptosis
This dual staining method is used to visualize and differentiate between viable, apoptotic, and necrotic cells under a fluorescence microscope.
-
Principle: Acridine orange is a vital dye that stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide only enters cells with compromised membrane integrity and stains the nucleus red. Therefore, viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells have orange to red nuclei with condensed chromatin, and necrotic cells display a uniformly orange to red nucleus.[5][10]
-
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
Add a mixture of AO (100 µg/mL) and EtBr (100 µg/mL) to the cell suspension.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature in the dark.
-
Place a drop of the stained cell suspension on a microscope slide, cover with a coverslip, and immediately visualize under a fluorescence microscope using appropriate filters.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[1][2][3][11] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing a population of cells using flow cytometry, a histogram of DNA content can be generated, allowing for the quantification of cells in each phase of the cell cycle.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for at least 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
-
Conclusion
This compound is a potent anti-cancer agent that operates through a complex and interconnected network of mechanisms. Its ability to induce apoptosis and differentiation, cause G2/M cell cycle arrest, and inhibit DNA synthesis, all driven by the modulation of key signaling pathways like AMPK/mTOR and the p53-independent upregulation of p21, highlights its potential as a valuable lead compound in the development of novel cancer therapies. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate the anti-tumor properties of this compound and related compounds. Future research should focus on elucidating the direct molecular targets of this compound to fully unravel its mechanism of action and to guide the rational design of more potent and selective analogues.
References
- 1. Gnidilatimonoein from Daphne mucronata induces differentiation and apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chinese herb isolate yuanhuacine (YHL-14) induces G2/M arrest in human cancer cells by up-regulating p21 protein expression through an p53 protein-independent cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chinese Herb Isolate Yuanhuacine (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53-independent p21 induction by MELK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Gnidilatidin: A Technical Guide to its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gnidilatidin, a daphnane-type diterpenoid also known as Yuanhuacin, is a potent bioactive compound with significant anti-inflammatory, anticancer, and anti-HIV properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Quantitative data on its yield from various plant sources are presented in a structured format to facilitate comparative analysis. Furthermore, this document illustrates the key signaling pathways modulated by this compound, offering insights into its mechanism of action.
Discovery of this compound
The discovery of this compound can be traced back to the pioneering work of the late Dr. S. Morris Kupchan and his research group. In 1976, their bioactivity-guided fractionation of extracts from Gnidia species led to the isolation and characterization of this novel antileukemic diterpenoid ester. The name "this compound" is derived from the genus Gnidia, from which it was first isolated.
Independently, the compound was also isolated from the flower buds of Daphne genkwa and named Yuanhuacin in traditional Chinese medicine.[1] The structural elucidation of this compound revealed a complex daphnane-type diterpenoid scaffold, a class of compounds known for their potent biological activities.[2]
Natural Sources of this compound
This compound is primarily found in plants belonging to the Thymelaeaceae family, particularly in the genera Daphne and Gnidia. The principal plant sources include:
-
Daphne genkwa Sieb. & Zucc.: Commonly known as the lilac daphne, the flower buds of this plant are a significant source of this compound (Yuanhuacin).[1][3][4]
-
Gnidia kraussiana Meisn.: The roots of this African plant have been identified as a source of this compound.
-
Gnidia sericocephala (Graham) Gilg: This species is another source of daphnane-type compounds, including this compound.[5]
-
Gnidia lamprantha Gilg: Research by Kupchan et al. also identified this species as a source of potent antileukemic diterpenoid esters, including this compound.
Quantitative Yield of this compound
The yield of this compound can vary depending on the plant species, the part of the plant used, and the extraction methodology. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | Compound Name | Extraction Method | Yield | Reference |
| Daphne genkwa | Dried Flower Buds | Yuanhuacin (this compound) | Ethanolic Extraction | ~9 mg/kg | [6] |
| Gnidia kraussiana | Roots | Hydromethanolic Extract | Maceration in 80% Methanol (B129727) | 22.33% (of total extract) | [7] |
Experimental Protocols
Bioactivity-Guided Isolation of Daphnane (B1241135) Diterpenes from Gnidia sericocephala
The following protocol is a representative example of the bioassay-guided fractionation used to isolate daphnane diterpenes like this compound from Gnidia sericocephala.[5]
Experimental Workflow:
Caption: Bioassay-guided isolation workflow for daphnane diterpenes.
Methodology:
-
Extraction: The plant material (e.g., roots of Gnidia sericocephala) is sequentially extracted with solvents of increasing polarity, such as hexane, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and methanol (MeOH).
-
Bioassay: Each fraction is tested for its biological activity (e.g., anti-HIV or cytotoxic activity). The most active fraction (typically the DCM fraction for daphnane diterpenoids) is selected for further purification.
-
Column Chromatography: The active fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the compounds of interest.
-
Semi-preparative HPLC: The fractions containing the target compounds are further purified by semi-preparative HPLC to yield the pure daphnane diterpenes.
Isolation and Purification of Yuanhuacin (this compound) from Daphne genkwa
This protocol details a multi-step process for the isolation of Yuanhuacin from the dried flower buds of Daphne genkwa.[8][9]
Experimental Workflow:
Caption: Multi-step isolation and purification of Yuanhuacin.
Methodology:
-
Extraction: Dried flower buds of Daphne genkwa are macerated with 95% ethanol at room temperature. The solvent is then evaporated to yield a crude ethanol extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, dichloromethane (DCM), and n-butanol. The DCM fraction, which typically shows the highest bioactivity, is retained.
-
Silica Gel Column Chromatography: The DCM fraction is subjected to silica gel column chromatography using a step-wise gradient of increasing polarity (e.g., hexane-ethyl acetate or DCM-methanol). Fractions are collected and monitored by TLC.
-
Sephadex LH-20 Gel Filtration Chromatography: Fractions enriched with the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on size.
-
Preparative HPLC: The final purification is achieved using preparative reversed-phase HPLC (C18 column) with a gradient of acetonitrile (B52724) and water to obtain Yuanhuacin with a purity of >98%.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Its anti-HIV and anticancer activities are often attributed to its ability to activate Protein Kinase C (PKC).
Protein Kinase C (PKC) Activation Pathway
This compound is a potent activator of PKC, a family of protein kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Activation of PKC by this compound is a key mechanism underlying its latency-reversing activity in HIV and its pro-apoptotic effects in cancer cells.
Caption: this compound-mediated activation of the PKC signaling pathway.
Signaling Pathways in Cancer
In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by modulating multiple signaling pathways.
Caption: this compound's inhibitory effects on cancer cell signaling.
Conclusion
This compound is a promising natural product with a rich history of discovery and a diverse range of biological activities. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing its natural origins, isolation protocols, and mechanisms of action. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.
References
- 1. Fractionated Extracts From Gnidia kraussiana (Malvales: Thymeleaceae) as Bioactive Phytochemicals for Effective Management of Callosobruchus maculatus (Coleoptera: Chrysomelidae) in Stored Vigna unguiculata (Fabales: Fabaceae) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structural elucidation of new potent antileukemic diterpenoid esters from Gnidia species. | Semantic Scholar [semanticscholar.org]
- 5. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hydromethanolic Root Extract of Gnidia Kraussiana Demonstrates Anti-Inflammatory Effect Through Anti-Oxidant Activity Enhancement in a Rodent Model of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]
Yuanhuacine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has garnered significant attention in the scientific community for its potent and selective anticancer and immunomodulatory activities. This technical guide provides a comprehensive overview of Yuanhuacine's chemical structure, physicochemical properties, and its multifaceted biological effects. Detailed experimental protocols for key assays and visual representations of its modulated signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
Yuanhuacine is a complex diterpene ester with a characteristic daphnane (B1241135) skeleton. Its chemical identity and properties are summarized in the tables below.
Table 1: Chemical Identifiers of Yuanhuacine
| Identifier | Value |
| IUPAC Name | [(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.0¹’¹¹.0²’⁶.0⁸’¹⁰.0¹²’¹⁶]nonadec-3-en-17-yl] benzoate[1] |
| Molecular Formula | C₃₇H₄₄O₁₀[1][2] |
| CAS Number | 60195-70-2[1][2][3] |
| SMILES | CCCCC/C=C/C=C/C12O[C@@H]3[C@@H]4[C@H]5--INVALID-LINK--(--INVALID-LINK----INVALID-LINK--C(=C)C)OC(=O)C7=CC=CC=C7)C)O6)CO">C@HO)C(=O)C=C1C[1] |
Table 2: Physicochemical Properties of Yuanhuacine
| Property | Value | Source |
| Molecular Weight | 648.7 g/mol | [1][2] |
| Solubility | Soluble in DMSO (100 mg/mL), ethanol (B145695), and dimethyl formamide. Sparingly soluble in aqueous buffers. | [3] |
| Storage | Store as a solid at -20°C for ≥ 4 years. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month (protect from light). | [3] |
| Appearance | Solid | N/A |
| Melting Point | Not reported in the searched literature. | N/A |
| Boiling Point | Not reported in the searched literature. | N/A |
| LogP (calculated) | 4.8 | [1] |
Biological Activity and Mechanism of Action
Yuanhuacine exhibits a range of biological activities, with its anticancer and immunomodulatory effects being the most extensively studied.
Anticancer Activity
Yuanhuacine has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, with a notable selectivity for the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC)[3][4][5]. Its anticancer mechanisms include:
-
Induction of G2/M Cell Cycle Arrest: Yuanhuacine causes an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell division[3][6].
-
DNA Damage: It is described as a DNA-damaging agent[3].
-
Modulation of Signaling Pathways: Yuanhuacine's activity is mediated through several key signaling pathways, including the activation of Protein Kinase C (PKC) and the regulation of the AMPK/mTOR and p38/Sp1/p21 pathways[6][7][8].
-
Inhibition of DNA Topoisomerase I: Yuanhuacine has been shown to inhibit the activity of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription[6].
Table 3: In Vitro Anticancer Activity of Yuanhuacine (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| H1993 | Non-Small Cell Lung Cancer | 0.009 |
| A549 | Non-Small Cell Lung Cancer | 0.03 |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 |
| H1299 | Non-Small Cell Lung Cancer | 4.0 |
| H460 | Non-Small Cell Lung Cancer | 6.2 |
| H358 | Non-Small Cell Lung Cancer | 16.5 |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 |
| UMUC3 | Bladder Cancer | 1.89 |
| HCT116 | Colon Cancer | 14.28 |
Immunomodulatory Activity
Yuanhuacine has been shown to possess immunogenic potential by promoting the expression of antitumor cytokines. This activity is primarily mediated through the activation of Protein Kinase C (PKC) and the subsequent activation of the NF-κB signaling pathway, leading to increased transcription of cytokines such as IFNγ and IL-12[4][5].
Signaling Pathways Modulated by Yuanhuacine
The biological effects of Yuanhuacine are underpinned by its interaction with several critical intracellular signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the biological activity of Yuanhuacine are provided below.
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxic effects of Yuanhuacine on adherent cancer cell lines.
Materials:
-
96-well cell culture plates
-
Yuanhuacine stock solution (in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Yuanhuacine in cell culture medium. Replace the existing medium with the Yuanhuacine-containing medium. Include a vehicle control (DMSO at the same final concentration as in the highest Yuanhuacine treatment).
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with Yuanhuacine.
Materials:
-
6-well cell culture plates
-
Yuanhuacine stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70%, ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Yuanhuacine at the desired concentration for a specified time (e.g., 12 or 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the supernatant, and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Protein Expression
This protocol outlines the general procedure for detecting changes in the expression of specific proteins in response to Yuanhuacine treatment.
Materials:
-
Cell culture dishes
-
Yuanhuacine stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Yuanhuacine, wash with ice-cold PBS, and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Analysis of Cytokine Expression by RT-qPCR
This protocol describes the measurement of changes in cytokine mRNA levels following Yuanhuacine treatment.
Materials:
-
Cell culture dishes
-
Yuanhuacine stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target cytokines and a housekeeping gene
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Treat cells with Yuanhuacine, harvest the cells, and extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, primers, and SYBR Green master mix. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in cytokine mRNA expression, normalized to a housekeeping gene.
Pharmacokinetics
Limited pharmacokinetic data for Yuanhuacine is available from studies in rats.
Table 4: Pharmacokinetic Parameters of Yuanhuacine in Rats
| Parameter | Value |
| Absolute Oral Bioavailability | 1.14% |
| Tₘₐₓ (Oral) | 2 hours |
| Cₘₐₓ (Oral) | 28.21 ± 2.79 ng/mL |
| Volume of Distribution (Vd) (IV) | 26.07 ± 6.45 L/kg |
| Volume of Distribution (Vd) (Oral) | 21.83 ± 3.54 L/kg |
| Elimination Half-life (t₁/₂) (IV) | 9.64 ± 1.53 hours |
Conclusion
Yuanhuacine is a promising natural product with potent and selective anticancer and immunomodulatory activities. Its mechanisms of action, involving the induction of cell cycle arrest and the modulation of key signaling pathways, make it a valuable lead compound for drug development. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers working to further elucidate the therapeutic potential of Yuanhuacine and its analogs. Further studies are warranted to explore its in vivo efficacy in various cancer models and to optimize its pharmacokinetic properties for potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Yuanhuacine | C37H44O10 | CID 118856196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chinese Herb Isolate Yuanhuacine (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Biological Activity of Daphnane Diterpenoids: A Technical Guide to Gnidilatidin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of daphnane (B1241135) diterpenoids, with a particular focus on Gnidilatidin (also known as Yuanhuacine). These complex natural products, primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention for their potent anti-cancer and anti-HIV properties.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in pharmacology and drug discovery.
Quantitative Biological Activity Data
The biological potency of daphnane diterpenoids is demonstrated by their low nanomolar to micromolar effective concentrations in various assays. The following tables summarize the reported anti-cancer and anti-HIV activities of this compound and other representative daphnane diterpenoids.
Table 1: Anti-Cancer Activity of this compound and other Daphnane Diterpenoids (IC50 values)
| Compound/Extract | Cell Line | IC50 Value | Reference |
| This compound (Yuanhuacine) | H1993 (Non-small cell lung cancer) | 0.009 µM | [3] |
| A549 (Lung cancer) | 0.03 µM | [3] | |
| Calu-1 (Lung cancer) | 4.1 µM | [3] | |
| H1299 (Non-small cell lung cancer) | 4.0 µM | [3] | |
| H460 (Large cell lung cancer) | 6.2 µM | [3] | |
| H358 (Bronchioloalveolar carcinoma) | 16.5 µM | [3] | |
| UMUC3 (Bladder cancer) | 1.89 µM | [3] | |
| HCT116 (Colon cancer) | 14.28 µM | [3] | |
| Tianchaterpene C derivative (Compound 2) | HGC-27 (Stomach cancer) | 8.8 µM | [4] |
| Daphgenkin A (Compound 1) | SW620 (Colon cancer) | 3.0 µM | [5] |
| Daphnane Diterpenoid (Compound 1) | A549 (Lung cancer) | 2.89 µM | [6] |
| HepG2 (Liver cancer) | 5.30 µM | [6] |
Table 2: Anti-HIV Activity of this compound and other Daphnane Diterpenoids (EC50 values)
| Compound/Extract | Assay/Cell Line | EC50 Value | Reference |
| This compound | HIV-1 Latency Reversal (J-Lat 10.6 cells) | 5.49 nM | [1][7] |
| HIV-1 subtype C inhibition (PBMCs) | 0.03 µM | [8] | |
| Daphneodorin D-H (orthoesters) | Anti-HIV-1 (MT4 cells) | 1.5 - 7.7 nM | [9][10] |
| Daphnepedunin I | Anti-HIV-1 (MT4 cells) | 0.82 nM | [11] |
| Trigonothyrin C | Inhibition of HIV-1 cytopathic effects (C8166 cells) | 2.19 µg/mL | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of daphnane diterpenoids. Below are protocols for key assays cited in the literature.
Anti-HIV Assay (MT-4 Cells)
This protocol is adapted from studies evaluating the anti-HIV activity of daphnane diterpenoids.[9][10][12]
Objective: To determine the 50% effective concentration (EC50) of a compound in inhibiting HIV-1 replication in MT-4 cells.
Materials:
-
MT-4 human T-cell leukemia cell line
-
HIV-1 viral stock (e.g., NL4-3 strain)
-
Test compounds (daphnane diterpenoids)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well microtiter plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 50 µL of the diluted compounds to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).
-
Infection: Add 50 µL of HIV-1 stock at a multiplicity of infection (MOI) that causes significant cytopathic effects in 4-5 days to the wells containing the test compounds and the virus control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Viral Replication Analysis (p24 ELISA):
-
Collect culture supernatants from each well.
-
Follow the manufacturer's instructions for the HIV-1 p24 Antigen Capture ELISA kit to determine the concentration of the p24 viral antigen.
-
Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control.
-
-
Cytotoxicity Evaluation:
-
In a parallel plate, assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol. This is to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis: Calculate the EC50 value from the dose-response curve of viral inhibition. The selectivity index (SI) can be determined by the ratio of CC50 to EC50.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard procedures for analyzing cell cycle distribution.[13][14][15][16][17]
Objective: To determine the effect of daphnane diterpenoids on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Test compounds (daphnane diterpenoids)
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the daphnane diterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This is a general protocol for assessing the phosphorylation status of key signaling proteins.
Objective: To investigate the effect of daphnane diterpenoids on the activation of signaling pathways such as PI3K/Akt/mTOR and Akt/STAT3/Src.
Materials:
-
Cancer cell line of interest
-
Test compounds (daphnane diterpenoids)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-phospho-Src, anti-Src, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the daphnane diterpenoid as described for the cell cycle analysis. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Signaling Pathways and Mechanisms of Action
Daphnane diterpenoids, including this compound, exert their biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
General Experimental Workflow for Biological Activity Assessment
References
- 1. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Daphnane-Type Diterpenes from Stelleropsis tianschanica and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid isolation of cytotoxic daphnane diterpenoids from Daphne altaica Pall. using MS-DIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daphnane diterpenoid orthoesters with an odd-numbered aliphatic side chain from Daphne pedunculata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Gnidilatidin as a DNA Damaging Agent in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnidilatidin, a daphnane-type diterpenoid also known as Yuanhuacine, has demonstrated significant anti-tumor activity across various cancer cell lines. This document provides a comprehensive technical overview of this compound's role as a DNA damaging agent. It summarizes key quantitative data on its efficacy, details the experimental protocols for assessing its activity, and visualizes the proposed signaling pathways involved in its mechanism of action. Evidence suggests that this compound inhibits DNA synthesis and induces cell cycle arrest and apoptosis, potentially through the activation of Protein Kinase C (PKC) and the induction of DNA damage response pathways. This guide serves as a resource for researchers investigating the therapeutic potential of this compound and similar compounds in oncology.
Introduction
This compound is a natural product isolated from plants of the Daphne genus. It has garnered interest in cancer research due to its potent cytotoxic effects against a range of tumor cells. One of the proposed mechanisms for its anti-neoplastic activity is its function as a DNA damaging agent, leading to the activation of cellular stress responses, cell cycle arrest, and ultimately, programmed cell death. Understanding the precise molecular pathways initiated by this compound is crucial for its development as a potential therapeutic agent. This guide consolidates the current knowledge on this compound's effects on tumor cells, with a focus on its impact on DNA integrity and the subsequent signaling cascades.
Quantitative Data on this compound's Anti-Tumor Activity
The efficacy of this compound has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50). The following tables summarize the available data.
Table 1: IC50 Values of this compound (Yuanhuacine) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | 24-72 h[1] |
| A549 | Non-Small Cell Lung Cancer | 0.03 | 24-72 h[1] |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | 24-72 h[1] |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | 24-72 h[1] |
| H460 | Non-Small Cell Lung Cancer | 6.2 | 24-72 h[1] |
| H358 | Non-Small Cell Lung Cancer | 16.5 | 24-72 h[1] |
Table 2: Effects of this compound on Cell Cycle and DNA Synthesis
| Parameter | Effect | Cell Line(s) | Reference |
| DNA Synthesis | Preferentially suppressed | P-388, L-1210, KB | [2] |
| Cell Cycle | Induces G2/M arrest | H1993 | [1] |
| p21 Expression | Up-regulated | H1993 | [1] |
| p53 Expression | No observable induction | H1993 | [1] |
Core Signaling Pathways
This compound's action as a DNA damaging agent is thought to trigger a cascade of signaling events that culminate in cell cycle arrest and apoptosis. While the complete pathway is still under investigation, current evidence points to the involvement of Protein Kinase C (PKC) activation and the canonical DNA Damage Response (DDR) pathway.
Proposed Mechanism of Action
This compound is proposed to induce DNA damage either directly or indirectly, possibly through the generation of Reactive Oxygen Species (ROS) or inhibition of enzymes crucial for DNA synthesis, such as those involved in purine (B94841) synthesis.[2] This DNA damage, particularly double-strand breaks (DSBs), activates sensor kinases like ATM and ATR. These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn orchestrate cell cycle arrest to allow time for DNA repair. If the damage is too severe, these pathways can trigger apoptosis. A notable aspect of this compound's mechanism is the potential involvement of PKC activation, which may contribute to its cytotoxic and immunogenic effects.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound as a DNA damaging agent.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., leukemia or lung cancer cell lines)
-
Complete culture medium
-
This compound (Yuanhuacine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemia cells) in 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include vehicle-treated control wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
DNA Damage Detection (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMA)
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
SYBR® Green or other DNA-intercalating dye
-
Comet slides
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Harvest cells and resuspend at ~1 x 10^5 cells/mL.
-
Mix cell suspension with molten LMA at a 1:10 ratio (v/v).
-
Pipette 50 µL of the cell/LMA mixture onto a CometSlide™. Allow to solidify at 4°C for 10-30 minutes.
-
Immerse slides in lysis solution for at least 60 minutes at 4°C.
-
For alkaline comet assay, immerse slides in alkaline electrophoresis buffer for 20-60 minutes to unwind the DNA.
-
Perform electrophoresis under alkaline or neutral conditions.
-
Wash slides with neutralization buffer (for alkaline assay) or water (for neutral assay).
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software by measuring tail length, tail intensity, and tail moment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gnidilatidin in Inducing G2/M Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnidilatidin, a daphnane-type diterpenoid, has emerged as a compound of interest in oncology research due to its potent cytotoxic and antitumor activities. A significant aspect of its mechanism of action involves the induction of cell cycle arrest at the G2/M phase, a critical checkpoint for DNA integrity before cell division. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced G2/M arrest, focusing on its impact on key cell cycle regulatory proteins and associated signaling pathways. This document synthesizes available data, outlines detailed experimental protocols for studying these effects, and presents visual representations of the involved molecular interactions to support further research and drug development efforts.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic stability. Dysregulation of this checkpoint is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, targeting the G2/M checkpoint has become a promising strategy in cancer therapy.
This compound is a natural product that has demonstrated significant antiproliferative effects in various cancer cell lines. While the precise mechanisms are still under investigation, a growing body of evidence points towards its ability to induce G2/M cell cycle arrest. This guide will explore the molecular basis of this effect, providing a comprehensive resource for researchers in the field.
Quantitative Data on the Efficacy of this compound and Related Compounds
The cytotoxic and cell cycle-arresting effects of this compound and its analogs have been quantified across various cancer cell lines. The following tables summarize the available data, primarily focusing on leukemia cell lines where the most detailed studies have been conducted.
Table 1: IC50 Values of Gnidilatimonoein (a this compound Analog) in Leukemia Cell Lines
| Cell Line | Compound | IC50 (µM) | Exposure Time (hrs) |
| HL-60 | Gnidilatimonoein | 1.3 | 72 |
Data extracted from a study on gnidilatimonoein, a closely related daphnane (B1241135) diterpenoid, which provides a strong indication of the potential potency of this compound.[1][2]
Table 2: Cell Cycle Distribution in HL-60 Cells Treated with Gnidilatimonoein (1.3 µM)
| Treatment Duration (hrs) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| 24 | 61 | 28 | 11 | - |
| 72 | - | - | - | 59 |
This data from a study on the related compound gnidilatimonoein suggests an initial G1 arrest followed by apoptosis.[1] It is important to note that other studies on similar compounds suggest a G2/M arrest, highlighting the need for further specific investigation into this compound.
Molecular Mechanism of this compound-Induced G2/M Arrest
The G2/M transition is primarily regulated by the activity of the Cyclin B1/CDK1 complex. This compound is hypothesized to exert its cell cycle-arresting effects by modulating the levels and activity of this complex and its upstream regulators.
Impact on Key G2/M Regulatory Proteins
-
Cyclin B1 and CDK1: The formation and activation of the Cyclin B1/CDK1 complex is the master driver of entry into mitosis. It is proposed that this compound treatment leads to a decrease in the protein levels of both Cyclin B1 and CDK1, thereby preventing the formation of the active complex and causing cells to accumulate at the G2/M boundary.
-
Cdc25C: The Cdc25C phosphatase is responsible for removing inhibitory phosphates from CDK1, a critical step for its activation. This compound may directly or indirectly inhibit the activity of Cdc25C or reduce its protein expression, leading to the accumulation of inactive, phosphorylated CDK1.
Involvement of Signaling Pathways
The PI3K/Akt/mTOR and MAPK signaling pathways are crucial regulators of cell survival, proliferation, and cell cycle progression. Evidence suggests that this compound may modulate these pathways to induce G2/M arrest.
-
PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer and promotes cell cycle progression. It is plausible that this compound inhibits the phosphorylation of key components of this pathway, such as Akt and mTOR, leading to downstream effects on cell cycle regulators.
-
MAPK Pathway: The MAPK family, including ERK and p38, plays a complex role in cell cycle regulation. Depending on the cellular context, activation of these pathways can either promote or inhibit cell cycle progression. It is hypothesized that this compound may activate specific MAPK pathways that lead to the upregulation of cell cycle inhibitors or the downregulation of G2/M progression factors.
Experimental Protocols
To facilitate further research into the mechanism of this compound-induced G2/M arrest, detailed protocols for key experiments are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: Human leukemia cell lines such as HL-60 and K562 are suitable models.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute with culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed a level that affects cell viability.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with this compound at the desired concentrations for the indicated time points.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against Cyclin B1, CDK1, Cdc25C, phospho-Akt, Akt, phospho-mTOR, mTOR, phospho-ERK, ERK, phospho-p38, p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Regulation of the G2/M checkpoint and hypothesized points of intervention by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
Caption: The MAPK signaling pathway and its potential modulation by this compound.
Caption: Experimental workflow for investigating the effects of this compound on cancer cells.
Conclusion and Future Directions
This compound holds promise as a potential anticancer agent, with its ability to induce cell cycle arrest being a key feature of its mechanism of action. While evidence points towards a G2/M arrest mediated by the downregulation of the Cyclin B1/CDK1 complex and potential modulation of the PI3K/Akt/mTOR and MAPK signaling pathways, further research is imperative.
Future studies should focus on:
-
Confirming G2/M Arrest: Conducting detailed time-course and dose-response cell cycle analyses specifically with this compound to definitively establish its effect on the G2/M checkpoint.
-
Elucidating the Molecular Mechanism: Performing comprehensive Western blot analyses to quantify the effects of this compound on the protein levels and phosphorylation status of Cyclin B1, CDK1, Cdc25C, and key components of the PI3K/Akt/mTOR and MAPK pathways.
-
Broadening the Scope: Evaluating the efficacy of this compound in a wider range of cancer cell lines and in in vivo models to validate its therapeutic potential.
This technical guide provides a framework for these future investigations, which will be crucial for the translation of this compound from a promising natural product to a potential clinical candidate in cancer therapy.
References
- 1. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
Gnidilatidin as a Protein Kinase C (PKC) Activator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnidilatidin, a daphnane-type diterpenoid found in plants of the Thymelaeaceae family, is a potent activator of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of this compound's role as a PKC activator, detailing its mechanism of action, isoform selectivity, and downstream signaling effects. The document summarizes available quantitative data for this compound and related daphnane (B1241135) diterpenoids, outlines detailed experimental protocols for studying its activity, and presents visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other PKC activators.
Introduction to this compound and Protein Kinase C (PKC)
This compound is a naturally occurring daphnane diterpenoid ester with a complex 5/7/6-tricyclic ring system.[1] Like other members of this class, such as the well-studied phorbol (B1677699) esters, this compound exhibits a range of biological activities, including potent antitumor and pro-inflammatory effects.[2] Many of these effects are mediated through its interaction with Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signal transduction.
The PKC family is divided into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs: α, βI, βII, γ): Require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs: δ, ε, η, θ): Require DAG but are Ca²⁺-independent.
-
Atypical PKCs (aPKCs: ζ, ι/λ): Are independent of both Ca²⁺ and DAG for their activation.
This compound and other daphnane diterpenoids are thought to mimic the function of DAG, binding to the C1 domain of conventional and novel PKC isoforms, thereby inducing their activation. This activation leads to the phosphorylation of a wide array of substrate proteins, triggering downstream signaling cascades that regulate diverse cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.
Quantitative Data on PKC Activation by this compound and Related Compounds
Direct quantitative data on the binding affinity (Kd or Ki) and activation potency (EC50) of this compound for specific PKC isozymes are limited in the publicly available literature. However, data from structurally related daphnane diterpenoids provide valuable insights into the likely activity profile of this compound.
| Compound | PKC Isozyme(s) | Parameter | Value (nM) | Cell Line/System | Reference |
| Daphnetoxin (B1198267) | PKCα | IC50 | 536 ± 183 | Yeast expressing mammalian PKC | [1] |
| PKCβI | IC50 | 902 ± 129 | Yeast expressing mammalian PKC | [1] | |
| PKCδ | IC50 | 3370 ± 492 | Yeast expressing mammalian PKC | [1] | |
| Mezerein | PKCα | IC50 | 1190 ± 237 | Yeast expressing mammalian PKC | [1] |
| PKCβI | IC50 | 908 ± 46 | Yeast expressing mammalian PKC | [1] | |
| PKCδ | IC50 | 141 ± 25 | Yeast expressing mammalian PKC | [1] | |
| Yuanhuapin | PKC | Ki | <1 | Cell-free binding assay | [3] |
| Gnidimacrin | PKCβI and βII | - | low pM | Ex vivo patient PBMCs | [4] |
Note: The IC50 values for daphnetoxin and mezerein were determined using a yeast growth inhibition assay, which is an indirect measure of PKC activation.
Signaling Pathways Activated by this compound
Activation of PKC by this compound is expected to trigger several downstream signaling cascades. Based on studies of other PKC activators and related daphnane diterpenoids, the two primary pathways likely affected are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. PKC can activate the canonical NF-κB pathway by phosphorylating IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes. Genkwadaphnin (B1200609), a related daphnane diterpenoid, has been shown to induce IFN-γ production via a PKD1/NF-κB/STAT1-dependent pathway in NK-92 cells.[5]
Caption: this compound-induced PKC activation of the NF-κB pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. PKC can activate the MAPK pathway at multiple levels, most notably by activating Raf, which in turn initiates a phosphorylation cascade involving MEK and ERK. Activated ERK translocates to the nucleus to phosphorylate and activate various transcription factors, leading to changes in gene expression.
Caption: this compound-induced PKC activation of the MAPK/ERK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize this compound as a PKC activator.
In Vitro PKC Kinase Activity Assay (Radioactive)
This assay measures the phosphotransferase activity of purified PKC isozymes in the presence of this compound.
Materials:
-
Purified recombinant PKC isozymes (α, β, γ, δ, ε, ζ, etc.)
-
This compound stock solution (in DMSO)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂ (for cPKCs)
-
Lipid mixture: Phosphatidylserine (PS) and Diacylglycerol (DAG) (as a positive control)
-
Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes on ice. For a 50 µL reaction, combine:
-
Assay buffer
-
Lipid mixture (sonicated to form vesicles)
-
Substrate peptide
-
Varying concentrations of this compound (or DMSO as a vehicle control)
-
Purified PKC isozyme
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and let the papers dry.
-
Place the dry papers in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific activity of the PKC isozyme at each this compound concentration.
Caption: Workflow for the in vitro radioactive PKC kinase activity assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a ligand to its target protein in a cellular environment.
Materials:
-
Cultured cells expressing the PKC isozyme of interest
-
This compound stock solution (in DMSO)
-
Cell lysis buffer with protease inhibitors
-
Antibodies specific for the PKC isozyme
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with either this compound or DMSO (vehicle control) for a specified time.
-
Harvest the cells and resuspend them in lysis buffer.
-
Divide the cell lysate into several aliquots.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatants containing the soluble proteins.
-
Analyze the amount of the soluble PKC isozyme in each supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities to generate a melting curve for the PKC isozyme in the presence and absence of this compound. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a potent activator of Protein Kinase C, with evidence from related compounds suggesting a degree of isozyme selectivity. Its ability to modulate key signaling pathways such as NF-κB and MAPK underscores its potential as a pharmacological tool and a lead compound for drug discovery, particularly in the areas of oncology and immunology. Further research is warranted to fully elucidate the specific PKC isozyme activation profile of this compound and to explore its therapeutic applications in greater detail. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.
References
- 1. Differential activation by daphnetoxin and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gnidimacrin, a Potent Anti-HIV Diterpene, Can Eliminate Latent HIV-1 Ex Vivo by Activation of Protein Kinase C β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Gnidilatidin: A Diterpenoid from Daphne Species with Potent Anti-Tumor Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gnidilatidin, a daphnane-type diterpenoid also known as Yuanhuacine, is a natural compound isolated from various Daphne species, most notably the flower buds of Daphne genkwa.[1][2] For centuries, plants of the Daphne genus have been utilized in traditional medicine across Asia and Europe for a range of ailments.[2][3] Modern phytochemical investigations have unveiled a rich diversity of secondary metabolites within this genus, with daphnane-type diterpenoids emerging as a class of compounds with significant biological activities, including potent anti-tumor effects.[4][5][6] this compound has demonstrated promising anti-cancer activity against a spectrum of cancer cell lines, both in vitro and in vivo, positioning it as a compelling candidate for further investigation in oncology drug development.[2][4] This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.
Anti-Tumor Activity of this compound
This compound exerts its anti-proliferative effects against a variety of cancer cell lines. Its efficacy is particularly notable in non-small cell lung cancer (NSCLC) and certain subtypes of triple-negative breast cancer (TNBC).[1][2] The compound has been shown to be a potent and highly selective inhibitor of the basal-like 2 (BL2) subtype of TNBC.[1]
Quantitative Data on Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Yuanhuacine) against various cancer cell lines as reported in the scientific literature.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | 72 | [1][2] |
| A549 | Non-Small Cell Lung Cancer | 0.03 | 72 | [1] |
| H460 | Non-Small Cell Lung Cancer | 6.2 | 72 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | 72 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | 72 | [1] |
| H358 | Non-Small Cell Lung Cancer | 16.5 | 72 | [1] |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 | 48 | [1] |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 | 48 | [1] |
| KG1 | Promyeloblastic Leukemia | 1.5 | 72 | [7] |
| NB4 | Promyelocytic Leukemia | 1.5 | 72 | [7] |
| U937 | Promonocytic Leukemia | 1.0 | 72 | [7] |
Table 1: IC50 Values of this compound (Yuanhuacine) in Various Cancer Cell Lines.
Mechanism of Action
This compound's anti-tumor activity is multifaceted, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways. The primary mechanisms identified to date include its role as a DNA damaging agent and its influence on the AMPK/mTOR and PKC signaling cascades.[1][2]
Induction of G2/M Cell Cycle Arrest
A prominent effect of this compound on cancer cells is the induction of cell cycle arrest at the G2/M phase.[1] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The arrest is associated with the upregulation of p21, a cyclin-dependent kinase inhibitor, without a significant induction of p53 expression.[1]
Apoptosis Induction
Following cell cycle arrest, this compound triggers programmed cell death, or apoptosis, in cancer cells.[7] This is a critical mechanism for eliminating cancerous cells. Studies have shown that this compound-induced apoptosis is associated with the differentiation of leukemia cells.[7]
Modulation of Signaling Pathways
This compound has been shown to modulate several critical signaling pathways involved in cancer cell growth, proliferation, and survival.
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.[1][2] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition contributes to the anti-tumor effects of this compound.[1] Specifically, this compound has been observed to decrease the levels of phosphorylated AMPK (p-AMPK) and inhibit the autophosphorylation of mTOR at the Ser2481 site.[1]
-
PKC Pathway: The selective cytotoxicity of this compound against the BL2 subtype of TNBC is dependent on the activation of Protein Kinase C (PKC).[1] This suggests that PKC is a key target for this compound in this specific cancer subtype.[1]
-
Other Downstream Effects: this compound has also been shown to inhibit Akt, PKC-α, and Rac1, and to downregulate the expression of metastasis-associated proteins such as MMP2, MMP9, and CD44.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-tumor properties of this compound.
Isolation and Purification of this compound from Daphne genkwa
A bioassay-guided fractionation approach is typically employed for the isolation of this compound.
-
Extraction: The dried flower buds of Daphne genkwa are extracted with 95% ethanol (B145695) at room temperature. The resulting crude ethanol extract is then concentrated under reduced pressure.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, dichloromethane (B109758) (DCM), and n-butanol. The anti-tumor activity is typically concentrated in the DCM fraction.
-
Column Chromatography: The active DCM fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of hexane-ethyl acetate (B1210297) or DCM-methanol.
-
Size Exclusion Chromatography: Active sub-fractions are further purified using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.
-
Preparative HPLC: Final purification to >98% purity is achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column with a gradient of acetonitrile (B52724) and water.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 48 or 72 hours). Include a vehicle-treated control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle-treated controls to determine the percentage of cell viability and calculate the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound's anti-tumor action.
Experimental Workflow
Caption: Workflow for this compound research.
Conclusion
This compound, a natural diterpenoid from Daphne species, exhibits potent anti-tumor properties through the induction of G2/M cell cycle arrest and apoptosis. Its mechanism of action involves DNA damage and the modulation of key signaling pathways, including the AMPK/mTOR and PKC pathways. The compelling preclinical data for this compound underscore its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in more advanced preclinical and clinical settings. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
Gnidilatidin for HIV latency reversal fundamental studies
Gnidilatidin for HIV Latency Reversal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment of a persistent latent reservoir of HIV-1 in resting memory CD4+ T cells is the primary obstacle to a cure for AIDS. While combination antiretroviral therapy (cART) can effectively suppress viral replication to undetectable levels, it does not eliminate these latently infected cells. Upon treatment interruption, the virus rebounds from this reservoir. The "shock and kill" strategy is a leading therapeutic approach aimed at eradicating this reservoir. It involves using Latency-Reversing Agents (LRAs) to reactivate, or "shock," the latent provirus, leading to the expression of viral proteins that make the host cell visible to the immune system for elimination, or "kill".[1][2][3]
This compound, a daphnane-type diterpenoid isolated from the medicinal plant Gnidia kraussiana, has emerged as a potent LRA.[4][5][6] Structurally similar to other well-known Protein Kinase C (PKC) activators like prostratin (B1679730) and gnidimacrin, this compound exhibits promising characteristics for HIV cure research.[4] This technical guide provides an in-depth overview of the fundamental studies on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism: PKC-Dependent Latency Reversal
This compound functions as a potent activator of Protein Kinase C (PKC).[4] The activation of PKC is a critical step in a signaling cascade that leads to the reactivation of latent HIV-1. This pathway culminates in the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), a master regulator of immune responses and a key host transcription factor required for HIV-1 gene expression.[1][7][8]
Upon activation by this compound, PKC triggers a series of downstream events that lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases the NF-κB p50/RelA (p65) heterodimer, allowing it to translocate to the nucleus.[7][8] Inside the nucleus, NF-κB binds to specific sites within the HIV-1 Long Terminal Repeat (LTR) promoter region, initiating robust transcriptional activation of the latent provirus.[9][10] This process effectively reverses latency, leading to the production of viral RNA and proteins.[11]
References
- 1. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants [frontiersin.org]
- 6. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB sub-pathways and HIV cure: A revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AP-1 and NF-κB synergize to transcriptionally activate latent HIV upon T-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrugs of PKC modulators show enhanced HIV latency reversal and an expanded therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
Gnidilatidin: An In-depth Technical Guide to Early Research on its Therapeutic Potential
Introduction: Gnidilatidin, also known as Yuanhuacine, is a daphnane-type diterpenoid originally isolated from plants such as Daphne genkwa[1]. Early research has identified it as a compound with significant therapeutic potential, primarily in the fields of oncology and virology. This technical guide synthesizes the foundational preclinical data, focusing on its mechanisms of action, effects on signaling pathways, and the experimental frameworks used in its initial evaluation. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's early scientific profile.
I. Anti-Cancer Potential
This compound has demonstrated broad anti-tumor activity, particularly against lung cancer, breast cancer, and leukemia models.[1][2][3]. Its mechanism of action is multifaceted, involving the induction of cell cycle arrest, inhibition of key metabolic signaling pathways, and suppression of DNA synthesis.[1][3].
A. Mechanism of Action & Signaling Pathways
1. Inhibition of the AMPK/mTOR Signaling Pathway: this compound has been shown to inhibit the phosphorylation of AMP-activated protein kinase (AMPK) and downregulate the activation of the mammalian target of rapamycin (B549165) (mTOR) in H1993 lung cancer cells.[1]. This inhibition disrupts cellular energy homeostasis and protein synthesis, leading to reduced cell proliferation and survival. The compound also affects proteins downstream of mTOR signaling, including Akt and PKC-α.[1].
2. Induction of G2/M Cell Cycle Arrest: A key anti-tumor effect of this compound is its ability to induce cell cycle arrest at the G2/M phase.[1]. This is achieved by up-regulating the transcription and protein expression of p21, a cyclin-dependent kinase inhibitor.[1]. Notably, this induction of p21 occurs without a significant increase in p53 protein expression, suggesting a p53-independent mechanism in some cell lines.[1][4].
3. Inhibition of DNA Synthesis: Early studies on leukemia and carcinoma cells revealed that this compound preferentially suppresses DNA synthesis over RNA or protein synthesis.[3]. The primary mechanism is the inhibition of purine (B94841) de novo synthesis by targeting key enzymes like inosine (B1671953) monophosphate dehydrogenase and phosphoribosyl pyrophosphate amido transferase.[3]. Dihydrofolate reductase activity was also inhibited in P-388 and KB cells.[3].
B. Quantitative Data: In Vitro Cytotoxicity
The cytotoxic and anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The data is summarized below.
| Cell Line | Cancer Type | Parameter | Value (µM) | Exposure Time | Reference |
| H1993 | Lung Cancer | IC50 | 0.009 | 24-72 h | [1] |
| A549 | Lung Cancer | IC50 | 0.03 | 24-72 h | [1] |
| H1299 | Lung Cancer | IC50 | 4.0 | 24-72 h | [1] |
| Calu-1 | Lung Cancer | IC50 | 4.1 | 24-72 h | [1] |
| H460 | Lung Cancer | IC50 | 6.2 | 24-72 h | [1] |
| H358 | Lung Cancer | IC50 | 16.5 | 24-72 h | [1] |
| UMUC3 | Bladder Cancer | IC50 | 1.89 | 24 h | [1] |
| HCT116 | Colon Cancer | IC50 | 14.28 | 24 h | [1] |
| P-388 | Lymphocytic Leukemia | ED50 | Not specified | Not specified | [3] |
| L-1210 | Lymphoid Leukemia | ED50 | Not specified | Not specified | [3] |
| KB | Carcinoma | ED50 | Not specified | Not specified | [3] |
C. Experimental Protocols
-
Cell Proliferation Assay:
-
Cell Lines: H1993, H358, H460, Calu-1, H1299, A549, UMUC3, HCT116.[1]
-
Method: Cells were treated with varying concentrations of this compound (e.g., 0-100 µM) for specified durations (e.g., 24, 48, 72 hours).[1] Cell viability was likely assessed using standard methods such as MTT or WST-1 assays, although the specific assay is not detailed in the provided text.
-
Endpoint: Calculation of IC50 values, representing the concentration of this compound required to inhibit cell proliferation by 50%.[1]
-
-
Cell Cycle Analysis:
-
Cell Lines: T24T, HCT116.[1]
-
Method: Cells were treated with this compound (e.g., 2 µM) for a specified period (e.g., 12 hours).[1] Post-treatment, cells were harvested, fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry.
-
Endpoint: Quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine cell cycle arrest.[1]
-
-
Western Blot Analysis:
-
Cell Line: H1993.[1]
-
Method: Cells were treated with this compound (e.g., 0-1000 nM) for 24 hours.[1] Cell lysates were collected, proteins separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., p-AMPK, mTOR, p21).[1]
-
Endpoint: Detection and relative quantification of protein expression levels.[1]
-
II. Anti-HIV (Latency Reversal) Potential
This compound has been identified as a potent HIV-1 latency-reversing agent (LRA).[5][6][7][8]. This activity is central to the "shock and kill" therapeutic strategy, which aims to reactivate the latent HIV provirus, making infected cells visible to the immune system or susceptible to viral cytopathic effects, all in the presence of combination antiretroviral therapy (cART).[6][9][10].
A. Mechanism of Action & Signaling Pathways
1. Latency Reversal ("Shock"): this compound demonstrates potent latency-reversing activity at nanomolar concentrations.[5][7][8]. As a daphnane (B1241135) diterpenoid, it is believed to act as a Protein Kinase C (PKC) activator, which can trigger signaling pathways leading to the activation of transcription factors like NF-κB.[11][12]. This, in turn, induces transcription from the latent HIV-1 long terminal repeat (LTR) promoter.
2. Downregulation of HIV-1 Entry Receptors: A novel finding is that this compound can downregulate the expression of the CD4 receptor and the CXCR4 co-receptor on the surface of T-cells.[5][7][8]. This action is significant because it may reduce the chance of new infections during the "shock" phase, where viral particles are produced, thereby enhancing the overall efficacy of a "shock and kill" strategy.[7].
B. Quantitative Data: HIV Latency Reversal
| Cell Line | Activity | Parameter | Value (nM) | Reference |
| J-Lat 10.6 | Latency Reversal | EC50 | 5.49 | [5][7][8] |
Note: The J-Lat 10.6 cell line is a Jurkat T-cell line latently infected with an HIV provirus that expresses Green Fluorescent Protein (GFP) upon reactivation.
C. Experimental Protocols
-
HIV-1 Latency Reversal Assay:
-
Method: Cells were treated with various concentrations of this compound for a specified period (e.g., 24 hours).[5][7]. Prostratin, another known LRA, was used as a positive control.[7][11].
-
Endpoint: Reactivation of the latent HIV-1 provirus was quantified by measuring the percentage of GFP-positive cells via flow cytometry.[5][7]. The EC50 value was calculated, representing the concentration that achieves 50% of the maximal latency-reversing effect.[5][7][8].
-
Cytotoxicity Assay:
-
Analysis of HIV-1 Entry Receptor Expression:
Conclusion
Early preclinical research establishes this compound as a promising therapeutic agent with distinct mechanisms of action in both oncology and HIV treatment. In cancer, it functions as a multi-targeted agent that disrupts cell cycle progression, inhibits critical metabolic signaling, and halts DNA synthesis.[1][3]. In the context of HIV, it acts as a potent latency-reversing agent that also downregulates key viral entry receptors, a novel combination of effects for a "shock and kill" strategy.[7][8]. Further research is necessary to fully elucidate its pharmacological profile, optimize its therapeutic application, and translate these promising preclinical findings into clinical settings.[2][5][6][8].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Cancer Activities of Vernonia amygdalina Extract in Human Breast Cancer Cell Lines Are Mediated through Caspase-Dependent and p53-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants [frontiersin.org]
- 8. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytochemicals from Euclea natalensis Modulate Th17 Differentiation, HIV Latency, and Comorbid Pathways: A Systems Pharmacology and Thermodynamic Profiling Approach - PMC [pmc.ncbi.nlm.nih.gov]
Gnidilatidin: A Technical Guide to its Molecular Targets in Oncology
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular targets of Gnidilatidin, a daphnane (B1241135) diterpene with significant anti-neoplastic properties. It is intended for an audience with a strong background in oncology, molecular biology, and drug development. The guide details the compound's mechanisms of action, summarizes its efficacy with quantitative data, outlines relevant experimental protocols, and visualizes key cellular pathways and workflows.
Executive Summary
This compound, also known as Yuanhuacine, is a natural compound isolated from plants of the Daphne genus.[1] It has demonstrated broad anti-tumor activity across a range of cancer types, including triple-negative breast cancer (TNBC), lung cancer, leukemia, and melanoma.[1][2][3] Its oncological molecular targets are multifaceted, primarily involving the activation of Protein Kinase C (PKC), modulation of the AMPK/mTOR pathway, and inhibition of DNA synthesis. These actions culminate in potent anti-proliferative, pro-apoptotic, and anti-metastatic effects. This guide synthesizes the current understanding of these mechanisms to support further research and development.
Core Molecular Targets and Mechanisms of Action
This compound exerts its anti-cancer effects through several key molecular interactions and pathway modulations.
Protein Kinase C (PKC) Activation
A primary molecular target for daphnane diterpenes like this compound is Protein Kinase C (PKC).[2] this compound acts as a PKC activator, mimicking the function of the endogenous second messenger diacylglycerol (DAG).[4] Activation of specific PKC isozymes, particularly novel PKCs (nPKCs), can trigger a cascade of downstream signaling events that paradoxically lead to anti-tumor outcomes such as apoptosis and cell cycle arrest in specific cellular contexts.[4][5] While the precise isozyme selectivity of this compound is not fully elucidated, related compounds like gnidimacrin (B1229004) show selective activation of PKC βI and βII.[5][6]
Inhibition of DNA Synthesis
This compound demonstrates potent cytotoxic activity by preferentially suppressing DNA synthesis.[3] This is achieved through the inhibition of multiple enzymes critical for nucleotide biosynthesis:
-
Purine de novo Synthesis: It inhibits inosine (B1671953) monophosphate (IMP) dehydrogenase and phosphoribosyl pyrophosphate (PRPP) amido transferase, key enzymes in the pathway that builds purines.[3]
-
Dihydrofolate Reductase (DHFR): this compound also inhibits DHFR activity, which is crucial for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate.[3]
This multi-pronged inhibition of DNA precursor synthesis effectively halts the replication of rapidly dividing cancer cells.[3]
Modulation of the AMPK/mTOR Signaling Pathway
This compound influences cellular energy homeostasis and protein synthesis by targeting the AMPK/mTOR pathway. It has been shown to activate AMP-activated protein kinase (AMPK) while downregulating the activation of the mammalian target of rapamycin (B549165) (mTOR).[1] Activation of AMPK, a cellular energy sensor, can halt cell growth and proliferation, while inhibition of the mTOR pathway disrupts protein synthesis and other anabolic processes essential for tumor expansion.[1]
Induction of Apoptosis and Cell Cycle Arrest
The culmination of this compound's molecular actions is the induction of programmed cell death (apoptosis) and cell cycle arrest.
-
Apoptosis: In leukemia cell lines, this compound induces differentiation followed by apoptosis, confirmed through DNA fragmentation and staining assays.[7][8]
-
Cell Cycle Arrest: The compound effectively induces G2/M phase cell cycle arrest in various cancer cells, preventing them from proceeding through mitosis.[1] This effect is associated with the up-regulation of the p21 protein, a key cell cycle inhibitor, without a corresponding induction of p53.[1]
Quantitative Data: In Vitro Cytotoxicity and In Vivo Efficacy
The anti-neoplastic potency of this compound has been quantified across numerous cancer cell lines and in preclinical models.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | 24-72 h[1] |
| A549 | Non-Small Cell Lung Cancer | 0.03 | 24-72 h[1] |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | 24-72 h[1] |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | 24-72 h[1] |
| H460 | Non-Small Cell Lung Cancer | 6.2 | 24-72 h[1] |
| H358 | Non-Small Cell Lung Cancer | 16.5 | 24-72 h[1] |
| UMUC3 | Bladder Cancer | 1.89 | 24 h[1] |
| HCT116 | Colorectal Carcinoma | 14.28 | 24 h[1] |
| U937 | Promonocytic Leukemia | 1.0 | 72 h[7][8] |
| KG1 | Promyeloblastic Leukemia | 1.5 | 72 h[7][8] |
| NB4 | Promyelocytic Leukemia | 1.5 | 72 h[7][8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Model | Dosage | Administration Route | Outcome |
| Mice | Lung Cancer Xenograft | 0.5 - 1 mg/kg | Oral, once daily for 21 days | 33.4% - 38.8% tumor growth inhibition; reduced tumor weight; activation of AMPK and inhibition of Ki-67 and PCNA in tumor tissues.[1] |
Signaling Pathways and Experimental Workflows
Visualized Signaling Pathways
The following diagram illustrates the primary signaling cascades initiated by this compound in cancer cells.
Caption: this compound's core signaling pathways in oncology.
Visualized Experimental Workflows
The following diagrams outline standard workflows for assessing the biological effects of this compound.
Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.
Caption: Experimental workflow for cell proliferation assessment using an MTT assay.
Detailed Experimental Protocols
The following protocols are adapted from standard methodologies and tailored for the investigation of this compound.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This protocol is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.[9]
-
1. Cell Preparation and Treatment:
-
1.1. Seed cancer cells (e.g., H1993 or NB4) in T25 flasks or 6-well plates at a density of 1 x 10^6 cells and allow them to adhere overnight.
-
1.2. Treat cells with varying concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for 24 to 72 hours.
-
-
2. Cell Harvesting:
-
2.1. Collect the cell culture supernatant, which contains floating apoptotic cells.
-
2.2. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
2.3. Combine the supernatant from step 2.1 with the detached cells for each condition.
-
2.4. Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
2.5. Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
-
3. Staining:
-
3.1. Prepare 1X Annexin V Binding Buffer by diluting a 10X stock (100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2) with distilled water.
-
3.2. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
3.3. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (1 mg/mL).
-
3.4. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
4. Flow Cytometry Analysis:
-
4.1. Add 400 µL of 1X Binding Buffer to each tube.
-
4.2. Analyze the samples immediately using a flow cytometer.
-
4.3. Use unstained, Annexin V-only, and PI-only controls to set compensation and quadrants.
-
4.4. Quantify cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Protocol: Protein Kinase C (PKC) Binding Assay
This protocol outlines a competitive binding assay to assess the interaction of this compound with PKC, adapted from methods using radiolabeled phorbol (B1677699) esters.[10]
-
1. Preparation of Cell Lysates/Membrane Fractions:
-
1.1. Culture a relevant cell line (e.g., a line known to express target PKC isozymes) to high density.
-
1.2. Harvest cells and wash with cold PBS.
-
1.3. Lyse cells via sonication or Dounce homogenization in a hypotonic buffer containing protease and phosphatase inhibitors.
-
1.4. Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour). Resuspend the membrane pellet in an appropriate assay buffer.
-
1.5. Alternatively, use purified recombinant PKC isozymes.
-
-
2. Competitive Binding Assay:
-
2.1. In a 96-well plate, add a fixed amount of membrane protein or purified PKC.
-
2.2. Add increasing concentrations of unlabeled this compound (competitor).
-
2.3. Add a fixed, low nanomolar concentration of a high-affinity radiolabeled PKC ligand, such as [3H]Phorbol-12,13-dibutyrate ([3H]PDBu).
-
2.4. Incubate the reaction mixture for 1-2 hours at room temperature to allow binding to reach equilibrium.
-
-
3. Separation and Detection:
-
3.1. Rapidly separate bound from free radioligand by filtering the reaction mixture through a glass fiber filter using a cell harvester. The protein and bound ligand will be retained on the filter.
-
3.2. Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.
-
3.3. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
4. Data Analysis:
-
4.1. Plot the percentage of specific [3H]PDBu binding against the log concentration of this compound.
-
4.2. Determine the Ki (inhibitory constant) for this compound by fitting the data to a one-site competition model using non-linear regression analysis.
-
This document is for research purposes only and is not intended as a guide for clinical use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators [frontiersin.org]
- 5. Gnidimacrin, a Potent Anti-HIV Diterpene, Can Eliminate Latent HIV-1 Ex Vivo by Activation of Protein Kinase C β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gnidilatimonoein from Daphne mucronata induces differentiation and apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a binding assay for protein kinase C isozymes using synthetic C1 peptides and development of new medicinal leads with protein kinase C isozyme and C1 domain selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the ethnobotanical origins of Gnidilatidin
An In-depth Technical Guide to the Ethnobotanical Origins and Pharmacological Activity of Gnidilatidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent daphnane-type diterpenoid orthoester that has garnered significant interest within the scientific community for its diverse and potent biological activities, including notable anti-cancer and anti-HIV properties.[1][2][3] This technical guide provides a comprehensive overview of the ethnobotanical origins of this compound, details its mechanism of action through key signaling pathways, presents quantitative data on its biological efficacy, and outlines the experimental protocols for its isolation and evaluation.
Ethnobotanical Origins of this compound
This compound is a natural product found predominantly in plant species belonging to the Thymelaeaceae family, particularly within the Gnidia and Daphne genera.[1][4][5]
Botanical Sources
The primary botanical sources of this compound and related daphnane (B1241135) diterpenoids are distributed across Africa and Asia. The genus Gnidia alone comprises approximately 152 species, with a high concentration in Southern and tropical East Africa.[1][6][7]
Table 1: Plant Species Known to Produce this compound and Related Compounds
| Genus | Species | Common Name / Region | Reference(s) |
| Gnidia | Gnidia kraussiana | Found in Sudan and other parts of Africa. | [1][2] |
| Gnidia latifolia | Widespread in tropical Africa. | [1] | |
| Gnidia glauca | Found in Africa and India. | [5][6][8] | |
| Gnidia sericocephala | Found in South Africa (KwaZulu-Natal). | [9] | |
| Gnidia lamprantha | - | [5] | |
| Daphne | Daphne genkwa | Native to China. | [4] |
Traditional Medicinal Uses
Plants from the Gnidia genus have a long and extensive history of use in traditional medicine across Africa for a wide range of ailments.[1][3] This ethnobotanical relevance has been a key driver in the scientific investigation of their constituent phytochemicals.
-
Anti-inflammatory and Analgesic: Decoctions and poultices of Gnidia species are traditionally used to treat sores, boils, bruises, burns, backache, and toothache.[1][6]
-
Anti-infective: Various species are employed in the treatment of fever, malaria, pulmonary tuberculosis, and tonsillitis.[1][6]
-
Cancer and Tumors: Notably, several Gnidia extracts have been traditionally used to manage conditions described as cancers and have demonstrated antileukemic properties in preliminary studies.[1][3][8]
-
Other Uses: Other traditional applications include use as purgatives, treatment for snake bites, epilepsy, and to stabilize heart conditions.[1][3]
It is critical to note that many Gnidia species are recognized as highly toxic, and their use in traditional medicine is often administered with great care by experienced healers.[1][5] The toxicity is largely attributed to the presence of potent diterpene esters like this compound.[1]
Pharmacological Activity and Quantitative Data
This compound exhibits potent biological activity across several therapeutic areas, most notably in oncology and virology. Its efficacy is often observed at nanomolar concentrations.
Anti-Cancer Activity
This compound, also known under the synonym Yuanhuacine, demonstrates significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[4][10] The primary mechanism involves the induction of cell cycle arrest and the inhibition of critical cellular processes.[4]
Table 2: In Vitro Anti-Cancer Activity of this compound (Yuanhuacine)
| Cell Line | Cancer Type | Metric | Value | Reference(s) |
| H1993 | Lung Cancer | IC₅₀ | 0.009 µM | [4] |
| A549 | Lung Cancer | IC₅₀ | 0.03 µM | [4] |
| H1299 | Lung Cancer | IC₅₀ | 4.0 µM | [4] |
| Calu-1 | Lung Cancer | IC₅₀ | 4.1 µM | [4] |
| H460 | Lung Cancer | IC₅₀ | 6.2 µM | [4] |
| H358 | Lung Cancer | IC₅₀ | 16.5 µM | [4] |
| P-388 | Murine Lymphocytic Leukemia | ED₅₀ | - | [10] |
| L-1210 | Murine Lymphoid Leukemia | ED₅₀ | - | [10] |
| KB | Human Epidermoid Carcinoma | ED₅₀ | - | [10] |
The primary reported effect at ED₅₀ values was the preferential suppression of DNA synthesis.[10]
Anti-HIV Activity
A significant area of research for this compound is its role as a latency-reversing agent (LRA) for HIV-1. LRAs "shock" the virus out of its dormant state in latently infected cells, making them visible to the immune system or susceptible to antiretroviral therapy.[2]
Table 3: Anti-HIV-1 Latency-Reversing Activity
| Compound / Extract | Cell Line | Metric | Value | Reference(s) |
| This compound | J-Lat 10.6 | EC₅₀ | 5.49 nM | [2][11][12][13] |
| 50% Ethanolic Extract of G. kraussiana | TZM-bl | EC₅₀ | 3.75 µg/mL | [2][11][12][13] |
Signaling Pathways and Mechanism of Action
This compound's potent biological effects are attributed to its interaction with fundamental cellular signaling pathways. As a daphnane diterpenoid, its primary mode of action is believed to be through the activation of Protein Kinase C (PKC).[14][15]
Protein Kinase C (PKC) Activation
Daphnane diterpenoids are structural mimics of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.[14][16] By binding to the C1 domain of PKC, this compound induces its constitutive activation, leading to the phosphorylation of a multitude of downstream protein substrates. This activation triggers a cascade of cellular events, including proliferation, apoptosis, and inflammation, which can account for both its therapeutic and toxic effects.[14][16]
Caption: this compound activates Protein Kinase C (PKC) by mimicking diacylglycerol (DAG).
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and immune response.[17][18] PKC is a known upstream activator of the canonical NF-κB pathway. Upon activation, PKC can phosphorylate the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκBα). This targets IκBα for degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of target genes. This pathway is highly relevant to the anti-cancer and immunomodulatory effects observed.[17][19]
Caption: Activation of NF-κB signaling pathway downstream of Protein Kinase C (PKC).
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of this compound, based on published literature.[2][12][13][20][21]
Extraction and Bioactivity-Guided Isolation of this compound
This protocol outlines a typical workflow for isolating this compound from plant material, such as the roots of Gnidia kraussiana, using biological activity to guide the fractionation process.
Caption: Workflow for bioactivity-guided isolation of this compound.
Methodology:
-
Plant Material Preparation: Air-dry the plant material (e.g., roots) and grind it into a fine powder.
-
Extraction: Macerate the powdered material in 50% aqueous ethanol at room temperature for 72 hours. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Initial Bioassay: Screen the crude extract for the desired biological activity (e.g., HIV latency reversal).
-
Fractionation: Subject the active crude extract to solid-phase extraction (SPE) or another chromatographic method (e.g., column chromatography) to separate components based on polarity.
-
Fraction Screening: Test each collected fraction in the bioassay to identify the fraction(s) containing the highest activity.
-
Purification and Identification: Analyze the most active fraction(s) using ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS).[2][20] This allows for the identification of compounds based on their mass-to-charge ratio (experimental m/z of 649.3005 for this compound).[20] Final purification can be achieved using preparative or semi-preparative HPLC.
-
Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR).
Protocol for In Vitro Anti-HIV Latency Reversal Assay
This protocol uses the J-Lat 10.6 cell line, a Jurkat T-cell line containing a latent, full-length HIV-1 provirus with a GFP gene inserted in place of nef. Reactivation of the provirus results in GFP expression, which can be quantified by flow cytometry.[2][20]
Methodology:
-
Cell Culture: Culture J-Lat 10.6 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO₂).
-
Cell Plating: Seed the cells in a multi-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with this compound over a range of concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Prostratin).
-
Incubation: Incubate the treated cells for 24 hours.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to measure the percentage of GFP-positive cells in each treatment group.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of GFP-positive cells against the log of the compound concentration and fitting the data to a dose-response curve. Simultaneously, assess cytotoxicity using a viability dye (e.g., Propidium Iodide) or a separate cytotoxicity assay.
Conclusion and Future Directions
This compound, a daphnane diterpenoid with deep roots in traditional African medicine, stands out as a highly promising lead compound for drug development. Its potent anti-cancer and HIV latency-reversing activities, underpinned by its ability to modulate fundamental signaling pathways like PKC and NF-κB, make it a compelling subject for further investigation. Future research should focus on optimizing its pharmacological profile to enhance its therapeutic index, exploring its potential in combination therapies, and developing synthetic analogues to improve safety and efficacy. The ethnobotanical knowledge associated with Gnidia species continues to be an invaluable resource, guiding scientific discovery toward novel therapeutic agents.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. Gnidia - Wikipedia [en.wikipedia.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants [frontiersin.org]
- 13. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Gateway synthesis of daphnane congeners and their protein kinase C affinities and cell-growth activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Yuanhuacine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a promising anti-cancer agent with potent in vitro activity against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the preliminary in vitro studies of Yuanhuacine, focusing on its primary mechanisms of action, detailed experimental protocols, and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this natural product.
Core Mechanisms of Action
In vitro studies have elucidated several key mechanisms through which Yuanhuacine exerts its anti-cancer effects. The primary and most well-characterized mechanism is the activation of Protein Kinase C (PKC).[3] Additionally, Yuanhuacine has been shown to modulate other critical signaling pathways, including the AMP-activated protein kinase (AMPK)/mTOR pathway, and to affect the organization of the actin cytoskeleton.[1][2][3] Some evidence also suggests a potential role as a topoisomerase I inhibitor.[3][4]
Protein Kinase C (PKC) Activation
Yuanhuacine is a potent activator of PKC, a family of serine/threonine kinases that play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[3][5] Its activation of PKC is a key driver of its cytotoxic effects in sensitive cancer cells.[6] This PKC-dependent mechanism is particularly relevant in its highly selective and potent inhibition of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[6][7] The cytotoxic effects of Yuanhuacine in BL2 TNBC cells can be attenuated by pre-treatment with a pan-PKC inhibitor, confirming the PKC-dependency of its action.[6][7]
AMPK/mTOR Signaling Pathway Modulation
Yuanhuacine has been demonstrated to activate the AMP-activated protein kinase (AMPK) signaling pathway in non-small cell lung cancer (NSCLC) cells.[1][2] Activation of AMPK, a key sensor of cellular energy status, leads to the suppression of the mTORC2-mediated downstream signaling pathway.[1][2] This modulation results in decreased expression of p-Akt, p-protein kinase C alpha (PKCα), and p-ras-related C3 botulinum toxin substrate 1 (Rac1), all of which are involved in cell growth and actin cytoskeleton organization.[1][2]
Quantitative Data Presentation
The in vitro anti-proliferative activity of Yuanhuacine has been quantified in various cancer cell lines, with IC50 values varying significantly depending on the cell type and subtype.
| Cell Line | Cancer Type | Reported IC50 |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | 1.6 nM |
| HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | 9.4 nM |
| MDA-MB-231 | Triple-Negative Breast Cancer (Mesenchymal) | > 3000 nM (> 3 µM) |
| H1993 | Non-Small Cell Lung Cancer | Potent inhibition |
| A549 | Non-Small Cell Lung Cancer | Potent inhibition |
| T24T | Bladder Cancer | 1.8 µM |
| HCT116 | Colon Cancer | 14.3 µM |
| MCF-7 | Breast Cancer (ERα-positive) | 0.62 µM |
| *Specific IC50 values are not consistently reported in the reviewed literature, but potent growth inhibitory activity is noted.[3] |
Experimental Protocols
Cell Viability and Proliferation Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay [6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Yuanhuacine for 48 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader and normalize the data to vehicle-treated controls to determine the IC50 values.
2. Sulforhodamine B (SRB) Assay [7]
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Yuanhuacine for the desired duration (e.g., 48-72 hours).
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Dissolve the bound dye in 10 mM Tris base solution (pH 10.5).
-
Data Analysis: Measure the absorbance at 510 nm using a microplate reader.
Western Blot Analysis for Protein Phosphorylation[6]
-
Sample Preparation (Whole-Cell Lysate):
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PKC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensity and normalize to a total protein control or a housekeeping protein.
-
Actin Cytoskeleton Staining[1][8]
-
Cell Culture: Grow cells on coverslips or in imaging-compatible plates.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with a solution containing 3% BSA and 1% normal goat serum in PBS with 0.1% Triton X-100 (PBS-T) for 1 hour.
-
Staining: Incubate with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 546 Phalloidin) diluted in the blocking buffer for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS-T.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium, potentially containing a nuclear counterstain like DAPI, and visualize using a fluorescence microscope.
THP-1 Monocyte Differentiation Assay[7][9]
-
Cell Seeding: Plate non-adherent THP-1 cells in a 96-well plate (e.g., at a density of 25,000 cells per well).
-
Treatment: Treat the cells with Yuanhuacine (e.g., 2 nM) or a positive control like Phorbol 12-myristate 13-acetate (PMA) for 24 hours. A vehicle control (e.g., 0.5% DMSO) should also be included.
-
Adhesion Assessment: After the incubation period, gently discard the non-adherent cells by washing.
-
Quantification: The remaining adherent cells, which have differentiated, are fixed, stained with SRB, and quantified as described in the SRB assay protocol. The increase in adherence is a measure of differentiation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Yuanhuacine activates PKC, leading to downstream signaling, growth inhibition, and apoptosis.
Caption: Yuanhuacine activates AMPK, which inhibits mTORC2 and its downstream effectors.
Caption: Experimental workflow for determining the IC50 of Yuanhuacine in cancer cell lines.
Conclusion
The preliminary in vitro data for Yuanhuacine highlight its potential as a potent and selective anti-cancer agent. Its multifaceted mechanism of action, primarily through the activation of PKC and modulation of the AMPK/mTOR pathway, provides a strong rationale for its further investigation. This technical guide offers a foundational understanding of Yuanhuacine's in vitro properties and provides detailed protocols to facilitate reproducible research in the scientific community. Further studies are warranted to explore its therapeutic potential in greater depth and to elucidate the full spectrum of its molecular interactions.
References
- 1. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. advancedbiomatrix.com [advancedbiomatrix.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Gnidilatidin's Impact on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of gnidilatidin, a daphnane-type diterpenoid, on key cellular signaling pathways. This compound, also known as Yuanhuacine and Gnidilatimonoein, has demonstrated significant potential as an anti-cancer and anti-HIV agent. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades modulated by this compound.
Quantitative Data Summary
This compound exhibits potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative measures of its activity.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Effect |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | 24-72 | Inhibition of proliferation |
| A549 | Non-Small Cell Lung Cancer | 0.03 | 24-72 | Inhibition of proliferation |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | 24-72 | Inhibition of proliferation |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | 24-72 | Inhibition of proliferation |
| H460 | Non-Small Cell Lung Cancer | 6.2 | 24-72 | Inhibition of proliferation |
| H358 | Non-Small Cell Lung Cancer | 16.5 | 24-72 | Inhibition of proliferation |
| KG1 | Promyeloblastic Leukemia | 1.5 | 72 | Inhibition of growth and proliferation |
| NB4 | Promyelocytic Leukemia | 1.5 | 72 | Inhibition of growth and proliferation |
| U937 | Promonocytic Leukemia | 1.0 | 72 | Inhibition of growth and proliferation |
Data compiled from multiple sources.[1][2][3]
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several critical signaling pathways, primarily inducing apoptosis and cell cycle arrest, and inhibiting cell proliferation and migration. The key pathways identified are the Protein Kinase C (PKC) pathway and the AMPK/mTOR signaling cascade.
Protein Kinase C (PKC) Activation
This compound is a potent activator of Protein Kinase C (PKC).[2] Activation of PKC isoforms, particularly PKCβI and PKCβII, is a key mechanism in its anti-HIV and anti-cancer effects.[4][5][6] This activation can lead to the induction of apoptosis and the reversal of HIV latency.
AMPK/mTOR Signaling Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mammalian target of rapamycin (B549165) (mTOR) pathway in non-small cell lung cancer cells.[2][7] This dual action leads to the inhibition of cell growth and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on cellular signaling.
Cell Viability Assay (MTT Assay)
This protocol is a generalized method for determining the cytotoxic effects of this compound on adherent or suspension cell lines.
Materials:
-
This compound (or its analogs)
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
96-well clear-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA, resuspend in complete medium, and seed into 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight to allow for cell attachment.
-
For suspension cells, directly seed cells into 96-well plates at a density of 20,000-50,000 cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of this compound. For suspension cells, add the compound directly to the wells.
-
Include vehicle control wells (containing the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and untreated control wells.
-
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol outlines the procedure for analyzing the expression and phosphorylation status of proteins in signaling pathways affected by this compound.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This method is used to visualize morphological changes characteristic of apoptosis.
Materials:
-
This compound-treated and control cells
-
Acridine Orange (AO) stock solution (1 mg/mL in PBS)
-
Ethidium Bromide (EB) stock solution (1 mg/mL in PBS)
-
AO/EB staining solution (1 µL of each stock solution in 100 µL of PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cell pellet in a small volume of PBS and add the AO/EB staining solution.
-
Visualization: Immediately place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope.
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus.
-
References
- 1. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Toxicity Screening of Gnidilatidin (Yuanhuacine)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Gnidilatidin, also known as Yuanhuacine, is a daphnane-type diterpenoid isolated from plants of the Daphne genus.[1][2] It has demonstrated significant anti-tumor activities, making it a compound of interest for further oncological drug development.[3][4] A critical step in the preclinical evaluation of any potential therapeutic agent is a comprehensive toxicity screening. This technical guide provides a framework for the initial toxicity assessment of this compound, detailing in vitro and in vivo methodologies. It summarizes key quantitative data from existing literature, presents detailed experimental protocols for cytotoxicity and apoptosis assays, and visualizes associated cellular pathways and experimental workflows. The objective is to offer a foundational protocol for laboratories undertaking the safety and efficacy evaluation of this compound and related diterpenoids.
In Vitro Toxicity and Bioactivity
In vitro assays are the cornerstone of initial toxicity screening, providing rapid, cost-effective data on a compound's cellular effects. Studies have shown that this compound's primary mechanism against cancer cells involves inhibiting proliferation, arresting the cell cycle, and inducing apoptosis.[1][3]
Cytotoxicity Assessment
The cytotoxic potential of this compound has been evaluated against various cancer cell lines, particularly leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Leukemia Cell Lines after 72 hours
| Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | 1.3 | [3] |
| KG1 | Promyeloblastic Leukemia | 1.5 | [4] |
| NB4 | Promyelocytic Leukemia | 1.5 | [4] |
| U937 | Promonocytic Leukemia | 1.0 |[4] |
Cell Cycle Analysis
This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells. Depending on the cell line, it can induce either a G1 or G2/M phase arrest.[1][3] In HL-60 leukemia cells, treatment leads to an arrest in the G1 phase, which is subsequently followed by the appearance of a sub-G1 peak, indicative of apoptotic cells.[3] In other contexts, such as with Triple-Negative Breast Cancer (TNBC), this compound (Yuanhuacine) is reported to induce G2/M cell cycle arrest.[1]
Induction of Apoptosis
A desired characteristic of many anticancer agents is the ability to induce programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in leukemia cells following cell differentiation.[3][4] This apoptotic process is dependent on the activation of caspases, with a significant increase in the activity of caspase-3, a key executioner caspase, observed after treatment.[3]
Key Experimental Protocols (In Vitro)
Detailed methodologies are crucial for the reproducibility of toxicological studies. The following sections outline protocols for key in vitro assays.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Culture the desired cancer cell line (e.g., HL-60) in appropriate media (e.g., RPMI-1640 with 10% FBS) to achieve exponential growth.
-
Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM). Add the compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Discard the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Data Acquisition: Measure the optical density (absorbance) at 570 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Annexin V-FITC/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with this compound at the desired concentrations (e.g., IC50 concentration) for the desired time (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization or scraping and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Antibody/Dye Addition: Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Protocol: Cell Cycle Analysis with Propidium Iodide
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Cell Treatment: Culture and treat approximately 1 x 10⁶ cells with this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
Understanding the molecular pathways affected by this compound is key to elucidating its mechanism of action and potential off-target toxicities. It has been reported to inhibit the PI3K/Akt/mTOR pathway and activate AMPK.[1]
Caption: General workflow for initial toxicity screening of a novel compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gnidilatimonoein from Daphne mucronata induces differentiation and apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Gnidilatidin Dose-Response Assay in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin, also known as Yuanhuacine, is a daphnane-type diterpenoid compound isolated from plants of the Daphne genus. It has demonstrated potent anti-tumor activity in various cancer models. Notably, this compound has been identified as a highly selective and potent inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[1][2] Its mechanism of action primarily involves the activation of Protein Kinase C (PKC), which leads to cell cycle arrest and cytotoxicity in sensitive cancer cell lines.[3] These application notes provide detailed protocols for assessing the dose-response of this compound in breast cancer cell lines and summarize its effects on cell viability and key signaling pathways.
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated across various breast cancer cell lines, revealing a high degree of selectivity for the BL2 subtype of TNBC. The half-maximal inhibitory concentration (IC50) values from a 48-hour treatment period are summarized below.
| Cell Line | Breast Cancer Subtype | IC50 (nM) |
| HCC1806 | Triple-Negative (BL2) | 1.6[1] |
| HCC70 | Triple-Negative (BL2) | 9.4[1] |
| MDA-MB-231 | Triple-Negative (Mesenchymal) | >3000[4] |
Experimental Protocols
Cell Culture
Triple-negative breast cancer cell lines such as HCC1806, HCC70, and MDA-MB-231 should be maintained in appropriate culture media. For instance, HCC1806 and HCC70 cells can be cultured in RPMI 1640 medium, while MDA-MB-231 cells are typically maintained in DMEM or IMEM medium.[1] All media should be supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., 50 µg/mL gentamycin).[1] Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.
Dose-Response Assay Protocol (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxic effects of compounds like this compound.[1]
Materials:
-
Breast cancer cell lines (e.g., HCC1806, HCC70, MDA-MB-231)
-
Complete culture medium
-
This compound (Yuanhuacine) stock solution (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from picomolar to micromolar to capture the full dose-response curve. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).[1]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Cell Fixation: After incubation, gently add 50 µL of cold TCA (10% w/v final concentration) to each well without removing the medium. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining and Solubilization: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects in BL2 subtype TNBC cells primarily through the activation of Protein Kinase C (PKC).[3] This activation leads to downstream signaling events that culminate in G2/M cell cycle arrest and subsequent cell death.[2] this compound has also been shown to up-regulate the expression of the p21 protein, a cyclin-dependent kinase inhibitor, which plays a crucial role in mediating cell cycle arrest.[2] This mechanism appears to be independent of p53.
Caption: this compound signaling pathway in BL2 TNBC.
Experimental Workflow
The following diagram illustrates the general workflow for conducting a dose-response assay with this compound on breast cancer cell lines.
Caption: this compound dose-response assay workflow.
References
Application Notes: Determination of IC50 for Gnidilatidin in P-388 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin, a daphnane-type diterpenoid, has demonstrated notable cytotoxic and antineoplastic activities.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against the P-388 murine lymphocytic leukemia cell line. The IC50 value is a critical parameter in drug discovery, quantifying the concentration of a substance required to inhibit a biological process by 50%. In this context, it measures the concentration of this compound needed to inhibit the proliferation of P-388 leukemia cells by 50%. The primary mechanism of action for daphnane (B1241135) diterpene esters like this compound in P-388 cells involves the preferential suppression of DNA synthesis.[1]
The following protocols outline the necessary procedures for cell culture, preparation of the test compound, execution of a cytotoxicity assay, and subsequent data analysis to calculate the IC50 value.
Quantitative Data Summary
While the cytotoxic activity of this compound against P-388 leukemia cells is established, a specific IC50 value was not explicitly found in the reviewed literature. The table below is provided as a template for recording experimentally determined values.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | P-388 (Murine Lymphocytic Leukemia) | Data not available in searched literature | N/A |
Experimental Protocols
This section details the materials and methods required for the determination of this compound's IC50 value in P-388 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents
-
P-388 (murine lymphocytic leukemia) cell line
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypan Blue solution (0.4%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks and pipettes
P-388 Cell Culture
-
Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of P-388 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Cell Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cells to a T-75 culture flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell growth daily. P-388 cells grow in suspension. Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Perform serial dilutions of the this compound stock solution in complete growth medium to obtain a range of desired concentrations for the assay. A common starting range for novel compounds is 0.01, 0.1, 1, 10, and 100 µM.
MTT Cytotoxicity Assay
-
Cell Seeding: Harvest P-388 cells in their logarithmic growth phase. Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability. Adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Drug Treatment: Add 100 µL of the serially diluted this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of this compound in P-388 cells.
Proposed Signaling Pathway of this compound in P-388 Cells
Caption: Proposed mechanism of this compound-induced cytotoxicity in P-388 cells.
References
Protocol for MTT assay to assess Gnidilatidin cytotoxicity
Application Note and Protocol
Topic: Protocol for MTT Assay to Assess Gnidilatidin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation.[1] It is a cornerstone technique in drug discovery and toxicology for evaluating the cytotoxic potential of chemical compounds.[2] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, within metabolically active cells.[3] The quantity of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[4][5]
This compound (also known as Yuanhuacine) is a daphnane-type diterpenoid ester that has demonstrated significant cytotoxic and antineoplastic activities against various cancer cell lines.[6][7] As a DNA damaging agent, it can induce G2/M cell cycle arrest, making it a compound of interest in cancer research.[8] This document provides a detailed protocol for utilizing the MTT assay to quantify the cytotoxic effects of this compound on cultured cancer cells.
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., MCF-7, A549, HCT116).
-
This compound: Stock solution of known concentration.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl.[3]
-
Trypsin-EDTA: 0.25%.
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate reader with a 570 nm filter (a reference wavelength of >650 nm is recommended).
-
Sterile, flat-bottomed 96-well cell culture plates.
-
Multichannel pipette.
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
Experimental Protocol
This protocol is optimized for adherent cells. Modifications for suspension cells are noted where applicable.
Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4] Vortex until fully dissolved and filter-sterilize the solution using a 0.2 µm filter. Protect the solution from light by wrapping the tube in aluminum foil and store it at -20°C for up to 6 months.[4]
-
This compound Working Solutions: Prepare a stock solution of this compound in DMSO. Create a series of working concentrations by performing serial dilutions in a complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2] Based on published data, a starting range of 0.01 µM to 100 µM is appropriate for many cell lines.[8]
Cell Seeding
-
Culture cells until they reach approximately 80% confluency in the exponential growth phase.[4]
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in a complete culture medium and determine the cell density.
-
Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.[2]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the treatment wells.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[2]
Cell Treatment
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.
-
Add 100 µL of fresh medium to the untreated control wells and 100 µL of the vehicle control solution to its respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][9]
MTT Assay Procedure
-
Following the treatment incubation, carefully remove the medium.
-
Add 50 µL of serum-free medium to each well.[3]
-
Add 50 µL of MTT stock solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[3]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.[2] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.[3]
-
For suspension cells: Centrifuge the plate to pellet the cells before aspirating the supernatant.[3]
-
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
Absorbance Measurement
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[1] A reference wavelength of 630 nm can be used to subtract background noise.
-
Read the plate within 1 hour of adding the solubilization solution.
Data Presentation and Analysis
Data Calculation
-
Corrected Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Corrected OD = OD_sample - OD_blank
-
-
Percentage Cell Viability: Calculate the cell viability for each this compound concentration relative to the vehicle control.
-
% Cell Viability = (Corrected OD_treated / Corrected OD_vehicle_control) x 100[10]
-
Data Summary Table
Summarize the quantitative data in a structured table for clear comparison.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | Value | Value | 100% |
| 0.01 | Value | Value | Value |
| 0.1 | Value | Value | Value |
| 1 | Value | Value | Value |
| 10 | Value | Value | Value |
| 100 | Value | Value | Value |
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit cell viability by 50%.[9]
-
Plot a dose-response curve with this compound concentration on the x-axis (log scale) and the corresponding % Cell Viability on the y-axis.
-
The IC50 value can be determined from this curve using graphing software (e.g., GraphPad Prism) with non-linear regression analysis or by using linear regression on the linear portion of the dose-response curve.[11]
This compound's Mechanism of Action
This compound acts as a DNA damaging agent, which leads to the activation of cell cycle checkpoints. This disruption of the normal cell cycle progression, particularly inducing an arrest in the G2/M phase, ultimately prevents cell division and can trigger apoptosis, leading to a reduction in viable cells.[8]
Caption: Simplified pathway of this compound-induced cytotoxicity.
Application Notes & Troubleshooting
-
Cell Density is Critical: The optimal cell seeding density is crucial. Too few cells will result in low absorbance signals, while too many can lead to nutrient depletion and cell death unrelated to the drug treatment, skewing the results.
-
Linear Range: Ensure that the absorbance values for the untreated controls fall within the linear range of the microplate reader (typically 0.75 to 1.25).
-
MTT Toxicity: High concentrations of MTT or prolonged incubation can be toxic to cells.[3] The recommended 0.5 mg/mL concentration and 2-4 hour incubation are suitable for most cell lines.
-
Interference: Phenol red in the culture medium and residual serum can increase background absorbance. Using serum-free medium during the MTT incubation step is advised to minimize this interference.[3]
-
Incomplete Solubilization: Ensure formazan crystals are fully dissolved before reading the plate, as this is a common source of variability. Gentle shaking or pipetting may be necessary.
-
Compound Color: If this compound solutions are colored, they may interfere with the absorbance reading. Include appropriate controls (compound in medium without cells) to correct for this.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Flow Cytometry Analysis of Gnidilatidin-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin, a daphnane-type diterpenoid, has emerged as a compound of interest in oncology research due to its potent anti-proliferative activities. One of the key mechanisms underlying its therapeutic potential is the induction of cell cycle arrest, a critical process for controlling cell division and a common target for anti-cancer drug development. Flow cytometry, a powerful technique for single-cell analysis, provides a robust and quantitative method to elucidate the effects of compounds like this compound on cell cycle progression. By staining cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), flow cytometry can accurately determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing the specific point of cell cycle arrest induced by a therapeutic agent.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry.
Principle of Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis by flow cytometry is based on the measurement of the DNA content of individual cells within a population. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity emitted by the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells into the three major phases of the cell cycle:
-
G0/G1 Phase: Cells in the resting or gap 1 phase have a diploid (2n) DNA content.
-
S Phase: Cells undergoing DNA synthesis will have a DNA content between 2n and 4n.
-
G2/M Phase: Cells in the gap 2 or mitotic phase, having completed DNA replication, possess a tetraploid (4n) DNA content.
Treatment of cells with this compound is expected to cause an accumulation of cells in a specific phase of the cell cycle, which can be quantified by analyzing the distribution of cells in a DNA content histogram generated by the flow cytometer.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound (also known as Yuanhuacine) on the cell cycle distribution of HCT116 human colon cancer cells after 24 hours of treatment. Data was acquired by flow cytometry and analyzed to determine the percentage of cells in each phase.
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.5 | 25.1 ± 1.8 | 19.7 ± 2.1 |
| 0.5 | 48.9 ± 3.1 | 22.5 ± 2.0 | 28.6 ± 2.9 |
| 1.0 | 35.7 ± 2.8 | 15.3 ± 1.5 | 49.0 ± 3.5 |
Data is presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Materials
-
This compound
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
-
Flow cytometry tubes
Protocol for Cell Treatment
-
Seed the chosen cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, and 1.0 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol for Cell Staining and Flow Cytometry Analysis
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Fixation:
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at this temperature for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (e.g., FL2 or PE-Texas Red channel, typically around 610-630 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution from the DNA content histogram. Gate on single cells to exclude doublets and aggregates.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound cell cycle analysis.
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Proposed signaling pathway for this compound-induced G2/M arrest.
Application Notes and Protocols: Detection of p21 and cdc25A Protein Levels by Western Blot Following Gnidilatidin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gnidilatidin, a daphnane-type diterpenoid, has demonstrated potent anti-proliferative and cytotoxic activities in various cancer cell lines.[1] Its mechanism of action is linked to the induction of cell cycle arrest, a critical process in controlling cancer cell proliferation.[2][3] Two key regulators of the cell cycle are the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1/SDI1) and the cell division cycle 25A (cdc25A) phosphatase. The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs) and its induction leads to cell cycle arrest, often in response to DNA damage.[4][5] Conversely, cdc25A is a phosphatase that activates CDK-cyclin complexes to promote cell cycle progression, and its degradation is a hallmark of cell cycle arrest.[6][7][8]
This document provides a detailed protocol for the detection and semi-quantification of p21 and cdc25A protein levels in cell lysates using Western blotting following treatment with this compound.
Data Presentation
Expected Changes in p21 and cdc25A Protein Levels
The following table summarizes the anticipated changes in the protein levels of p21 and cdc25A in cancer cells treated with this compound, based on its known effects on cell cycle arrest. This table serves as a template for presenting experimental results.
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | Relative p21 Protein Level (Fold Change vs. Control) | Relative cdc25A Protein Level (Fold Change vs. Control) |
| Vehicle Control | 0 | 24 | 1.0 | 1.0 |
| This compound | 1.3 | 24 | Increased (e.g., >2.0) | Decreased (e.g., <0.5) |
| This compound | 1.3 | 48 | Increased (e.g., >3.0) | Decreased (e.g., <0.3) |
Note: The IC50 for a related compound, Gnidilatimonoein, was found to be 1.3 µM in HL-60 cells.[3] This concentration is suggested as a starting point for dose-response experiments.
Experimental Protocols
Detailed Western Blot Protocol for p21 and cdc25A
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection of p21 and cdc25A.
1. Cell Culture and this compound Treatment:
-
Culture the desired cancer cell line (e.g., HL-60, HeLa, or other susceptible lines) in the appropriate complete media.
-
Seed the cells in culture dishes and allow them to adhere and reach approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1.3, 2.5, 5 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) in parallel.
2. Cell Lysate Preparation: [9][10][11]
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microfuge tube. For suspension cells, directly transfer the culture to a conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail. A common volume is 100-200 µL for a 10 cm dish.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
3. Protein Quantification: [10][12]
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): [9][10]
-
Prepare protein samples for loading by mixing with 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein from each sample into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer (Electroblotting): [10][12][13]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Pre-soak the PVDF membrane in methanol (B129727) for 30 seconds before use.
-
Assemble the transfer sandwich according to the manufacturer's instructions for your specific transfer apparatus (wet, semi-dry, or dry transfer systems).
-
Perform the transfer in 1X transfer buffer. Transfer conditions will vary depending on the system used (e.g., 100 V for 1 hour for a wet transfer).
6. Immunoblotting and Detection: [9][12][13][14]
-
After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody specific for p21 or cdc25A, diluted in the blocking buffer, overnight at 4°C with gentle agitation. (See antibody datasheets for recommended dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Expose the membrane to X-ray film or use a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of p21 and cdc25A.
Putative Signaling Pathway of this compound Action
Caption: this compound's proposed effect on p21 and cdc25A.
References
- 1. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of p21WAF1/CIP1/SDI1 in kidney tubule cells affects the course of cisplatin-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual mode of degradation of Cdc25 A phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual mode of degradation of Cdc25 A phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 10. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. addgene.org [addgene.org]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Gnidilatidin in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin, also known as Yuanhuacine, is a daphnane-type diterpenoid compound isolated from the flower buds of Daphne genkwa. It has demonstrated significant anti-tumor activity in various cancer cell lines and in vivo models. These application notes provide a comprehensive overview of the in vivo administration of this compound in xenograft mouse models, including detailed experimental protocols, quantitative data summaries, and elucidation of the underlying signaling pathways. This compound has been shown to be an orally active DNA damaging agent that can induce G2/M cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[1]
Data Presentation
The following tables summarize the quantitative data from in vivo xenograft studies investigating the effects of this compound on tumor growth.
Table 1: In Vivo Efficacy of this compound in H1993 Non-Small Cell Lung Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Duration | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Oral | 21 days | - | [1] |
| This compound | 0.5 mg/kg | Oral | 21 days | 33.4 | [1] |
| This compound | 1.0 mg/kg | Oral | 21 days | 38.8 | [1] |
Table 2: Effect of this compound on Tumor Weight in H1993 Xenograft Model
| Treatment Group | Dosage | Administration Route | Duration | Average Tumor Weight (relative to control) | Reference |
| Vehicle Control | - | Oral | 21 days | 100% | [1] |
| This compound | 0.5 mg/kg | Oral | 21 days | Reduced | [1] |
| This compound | 1.0 mg/kg | Oral | 21 days | Significantly Reduced | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
AMPK/mTOR Signaling Pathway
This compound activates AMP-activated protein kinase (AMPK), a critical energy sensor in cells. Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1] Downregulation of mTOR signaling contributes to the anti-proliferative effects of this compound.
Caption: this compound activates AMPK, which in turn inhibits the mTOR pathway.
G2/M Cell Cycle Arrest and Apoptosis Pathway
This compound induces G2/M phase cell cycle arrest in cancer cells.[1] This is achieved through the upregulation of the p21 protein, a cyclin-dependent kinase inhibitor.[1] Notably, this induction of p21 is independent of p53, a common tumor suppressor protein.[1] The G2/M arrest prevents cancer cells from proceeding to mitosis, ultimately leading to apoptosis (programmed cell death).
Caption: this compound induces p21, leading to G2/M arrest and apoptosis.
Experimental Protocols
The following protocols provide a detailed methodology for the in vivo administration of this compound in xenograft mouse models.
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., H1993 non-small cell lung cancer cells)
-
Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 to 10 x 10^7 cells/mL). Keep the cell suspension on ice.
-
Subcutaneous Injection:
-
Anesthetize the mouse using an approved method.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Caption: Workflow for establishing a cell line-derived xenograft model.
Protocol 2: Preparation and Oral Administration of this compound
This protocol outlines the preparation and administration of this compound by oral gavage.
Materials:
-
This compound (Yuanhuacine) powder
-
Ethanol (100%)
-
Tween 80
-
Sterile Water
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Preparation of Vehicle: Prepare the vehicle solution consisting of ethanol, Tween 80, and sterile water in a 1:1:98 ratio.[1]
-
Preparation of this compound Solution:
-
Dissolve the this compound powder in the vehicle to achieve the desired final concentration for dosing (e.g., 0.5 mg/mL or 1.0 mg/mL for a 100 µL administration volume to a 20g mouse).
-
Ensure the solution is homogenous before administration.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the corner of the mouse's mouth to the last rib to ensure delivery to the stomach.
-
Carefully insert the gavage needle into the esophagus and slowly administer the prepared this compound solution.
-
Administer the treatment once daily for the duration of the study (e.g., 21 days).[1]
-
-
Control Group: Administer an equal volume of the vehicle solution to the control group of mice following the same procedure and schedule.
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week to assess for any potential toxicity.
-
Continue to measure tumor volume as described in Protocol 1.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and PCNA).[1]
-
Conclusion
This compound demonstrates significant anti-tumor efficacy in xenograft mouse models, primarily through the activation of the AMPK/mTOR pathway and p53-independent induction of p21, leading to G2/M cell cycle arrest and apoptosis. The provided protocols offer a framework for the in vivo evaluation of this compound, which can be adapted for various cancer models. Further research is warranted to fully elucidate its therapeutic potential and to optimize dosing and treatment schedules for clinical translation.
References
Application Notes and Protocols for Oral Gavage of Yuanhuacine in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant antitumor properties in various cancer models.[1] It is recognized as a potent and selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) and has also shown efficacy against non-small cell lung cancer (NSCLC).[2][3] The primary anticancer mechanism of Yuanhuacine involves the activation of Protein Kinase C (PKC) and the regulation of the AMPK/mTOR signaling pathway.[2][4][5] These application notes provide a detailed protocol for the oral gavage administration of Yuanhuacine in mice, a summary of quantitative data from preclinical studies, and visual diagrams of the experimental workflow and associated signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving the administration of Yuanhuacine to mice.
Table 1: Oral Gavage Dosing of Yuanhuacine in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model [4][6]
| Parameter | Value/Details |
| Mouse Model | BALB/c-nu mice (female, 5 weeks old) |
| Tumor Model | H1993 (NSCLC) Xenograft |
| Yuanhuacine Doses | 0.5 mg/kg and 1.0 mg/kg body weight |
| Administration Route | Oral gavage |
| Vehicle | Ethanol, Tween 80, and water in a 1:1:98 ratio |
| Treatment Schedule | Once a day for 21 days |
| Observed Efficacy | Significant inhibition of tumor growth by 33.4% (0.5 mg/kg) and 38.8% (1.0 mg/kg) compared to the vehicle-treated control group.[4][6] |
| Toxicity Notes | No significant changes in body weight or overt toxicity were observed at the tested doses.[4][6] |
Table 2: Intraperitoneal (i.p.) Dosing of Yuanhuacine in a Triple-Negative Breast Cancer (TNBC) Xenograft Model [1][7]
| Parameter | Value/Details |
| Mouse Model | Athymic Nude Mice (female, 5-6 weeks old) |
| Tumor Model | HCC1806 (BL2 subtype of TNBC) Xenograft |
| Yuanhuacine Doses | Day 0: 1 mg/kg; Day 4: 0.7 mg/kg |
| Administration Route | Intraperitoneal (i.p.) Injection |
| Vehicle | <12% EtOH in PBS |
| Treatment Schedule | Two doses administered on Day 0 and Day 4 |
| Total Dose | 1.7 mg/kg |
| Observed Efficacy | Significant antitumor response compared to vehicle-treated animals.[1] |
| Toxicity Notes | One death occurred at the 1 mg/kg dose, suggesting this is near the maximum tolerated dose. The subsequent dose was reduced to 0.7 mg/kg.[7][8][9] |
Experimental Protocols
Oral Gavage Protocol for Yuanhuacine in an NSCLC Xenograft Mouse Model [1][4][6]
This protocol is based on methodologies reported for studying the efficacy of Yuanhuacine in NSCLC xenograft models.
Materials:
-
Yuanhuacine
-
Ethanol
-
Tween 80
-
Sterile Water
-
BALB/c-nu mice (female, 5 weeks old)
-
H1993 human NSCLC cells
-
Cell culture medium
-
Calipers
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Tumor Cell Implantation:
-
Animal Grouping:
-
Yuanhuacine Formulation:
-
Oral Gavage Administration:
-
Weigh each mouse immediately before dosing to accurately calculate the required volume of the Yuanhuacine formulation. A typical oral gavage volume for mice is 5-10 mL/kg of body weight.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it smoothly along the roof of the mouth towards the esophagus.
-
Once the needle is correctly positioned, slowly and steadily administer the formulation.
-
Administer Yuanhuacine orally once a day for 21 days at doses of 0.5 mg/kg or 1.0 mg/kg body weight. The control group should receive an equal volume of the vehicle.[4][6]
-
-
Monitoring:
-
Endpoint:
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors and measure their weight.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for J-Lat Cell-Based Assay: Evaluating Gnidilatidin for HIV Latency Reversal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV reservoirs in resting CD4+ T cells is the primary obstacle to a cure for HIV/AIDS. The "shock and kill" strategy aims to eradicate these reservoirs by using Latency Reversing Agents (LRAs) to reactivate viral gene expression (the "shock"), making the cells recognizable and susceptible to elimination by the host immune system or viral cytopathic effects (the "kill").[1][2] Gnidilatidin, a daphnane-type diterpenoid, has emerged as a potent LRA.[3][4][5] This document provides detailed application notes and protocols for utilizing the J-Lat cell-based assay to evaluate the HIV latency reversal activity of this compound.
J-Lat cells are a crucial in vitro model for studying HIV-1 latency.[1] These are Jurkat T-cell lines that harbor a full-length, integrated, but transcriptionally silent HIV-1 provirus.[1][6] A key feature of many J-Lat clones, such as J-Lat 10.6, is the replacement of the nef gene with a Green Fluorescent Protein (GFP) reporter gene, allowing for straightforward quantification of viral reactivation via flow cytometry.[1][7][8][9]
Data Presentation
Quantitative Analysis of this compound's Latency Reversal Activity
The following table summarizes the quantitative data for this compound's potency in reversing HIV latency in the J-Lat 10.6 cell line. For comparison, data for Prostratin, a known PKC-activating LRA, is also included.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | J-Lat 10.6 | EC50 | 5.49 nM | [3][4][5] |
| Prostratin | J-Lat 10.6 | EC50 | 720 nM | [6] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway
Proposed Mechanism of Action of this compound
This compound is believed to reactivate latent HIV-1 transcription primarily through the activation of Protein Kinase C (PKC).[5][10] This activation initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and binds to the HIV-1 Long Terminal Repeat (LTR), driving the expression of viral genes, including the GFP reporter in the J-Lat system.
Caption: Proposed signaling pathway of this compound in HIV latency reversal.
Experimental Protocols
Protocol 1: J-Lat Cell Culture and Maintenance
Materials:
-
J-Lat 10.6 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-glutamine
-
T-25 or T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Complete Medium Preparation: Prepare complete RPMI medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.[11]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of J-Lat 10.6 cells in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a T-75 flask containing 10-15 mL of pre-warmed complete RPMI medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Maintain the cell culture in suspension. Keep the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
Subculturing: Split the culture every 2-3 days. To subculture, determine the cell density and viability using Trypan Blue exclusion. Centrifuge the required volume of cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium to the desired seeding density.
Protocol 2: HIV-1 Latency Reversal Assay in J-Lat 10.6 Cells
Materials:
-
J-Lat 10.6 cells in logarithmic growth phase
-
Complete RPMI medium
-
This compound stock solution (in DMSO)
-
Positive control: Prostratin or TNF-α
-
Negative control: DMSO (vehicle)
-
96-well flat-bottom culture plate
-
Flow cytometer
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 2% paraformaldehyde in PBS)
Procedure:
-
Cell Plating: Seed J-Lat 10.6 cells into a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete RPMI medium.[1][12]
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in complete RPMI medium.
-
Treatment: Add 100 µL of the diluted compounds or control solutions to the appropriate wells in triplicate. The final DMSO concentration should not exceed 0.1%.[11]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[1][12]
-
Cell Harvesting and Staining:
-
After incubation, transfer the cells to flow cytometry tubes or a V-bottom 96-well plate.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100-200 µL of fixation buffer and incubate for 20 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Wash the cells again with PBS and resuspend in PBS for analysis.
-
Acquire data on a flow cytometer, measuring GFP expression in at least 10,000 cells per sample.[12]
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the percentage of GFP-positive cells for each treatment condition.
-
Results can be presented as the percentage of GFP-positive cells or as a fold induction over the DMSO control.[12]
-
Protocol 3: Cytotoxicity Assay
Materials:
-
J-Lat 10.6 cells
-
Complete RPMI medium
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed J-Lat 10.6 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of medium.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for evaluating this compound using the J-Lat cell-based assay.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Kinetics of HIV-1 Latency Reversal Quantified on the Single-Cell Level Using a Novel Flow-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. JCI Insight - Variation in HIV-1 Tat activity is a key determinant in the establishment of latent infection [insight.jci.org]
- 5. HIV Latency-Reversing Agents Have Diverse Effects on Natural Killer Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Kinetics of HIV-1 Latency Reversal Quantified on the Single-Cell Level Using a Novel Flow-Based Technique | Semantic Scholar [semanticscholar.org]
- 9. escholarship.org [escholarship.org]
- 10. Defining the Effects of PKC Modulator HIV Latency-Reversing Agents on Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Gnidilatidin-Induced HIV-1 LTR Activation using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV-1) latency, where the virus remains dormant within host cells, presents a major obstacle to a cure. The "shock and kill" strategy aims to eradicate this latent reservoir by reactivating the virus, making it susceptible to antiretroviral therapy and the host immune system.[1][2] Gnidilatidin, a daphnane-type diterpenoid, has emerged as a potent latency-reversing agent (LRA) that activates the HIV-1 long terminal repeat (LTR) promoter, driving viral gene expression.[1][3][4] This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify the LTR activation induced by this compound.
This compound has demonstrated significant potency in reactivating latent HIV-1.[1][4] Studies have shown it to be more effective than other well-known LRAs like prostratin.[1] Its mechanism of action is linked to the activation of Protein Kinase C (PKC), a key signaling pathway involved in HIV-1 transcription.[5][6] The luciferase reporter assay is a highly sensitive and quantitative method to screen for and characterize compounds that modulate HIV-1 LTR activity.[7][8] In this assay, the firefly luciferase gene is placed under the control of the HIV-1 LTR. Activation of the LTR by agents like this compound leads to the expression of luciferase, and the resulting luminescence can be easily measured.[8]
Data Presentation
The following tables summarize the quantitative data reported for this compound's activity in HIV-1 latency reversal assays.
Table 1: Potency of this compound in Latency Reversal
| Cell Line | Parameter | Value | Reference |
| J-Lat 10.6 | EC50 (Latency Reversal) | 5.49 nM | [1][3][4] |
| TZM-bl | EC50 (LTR Activation from 50% ethanolic extract of G. kraussiana) | 3.75 µg/mL | [1][9] |
Table 2: Comparison of this compound with other Latency Reversing Agents
| Compound | Cell Line | EC50 (Latency Reversal) | Fold-difference vs. Prostratin | Reference |
| This compound | J-Lat 10.6 | 5.49 nM | More potent | [1] |
| Prostratin | J-Lat 10.6 | 720 nM | - | [1] |
| Yuanhuacine A + cis 2''/3'' isomer of gnididin | In vitro assay | - | 16.7-fold lower concentration | [10] |
| Yuanhuacine A + cis 2''/3'' isomer of gnididin | Primary CD4+ T cells | - | 6.7-fold lower concentration | [10] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for this compound-induced LTR activation and the general experimental workflow for the luciferase reporter assay.
Figure 1. Proposed signaling pathway of this compound-induced HIV-1 LTR activation.
Figure 2. Experimental workflow for the Luciferase Reporter Assay.
Experimental Protocols
This section provides a detailed protocol for assessing this compound-induced HIV-1 LTR activation using a luciferase reporter assay. This protocol is a synthesis of established methods.[1][9][11]
Materials and Reagents
-
Cell Lines:
-
TZM-bl cells (HeLa cell clone expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter cassette).
-
J-Lat 10.6 cells (Jurkat T-cell line with a latent, integrated HIV-1 provirus containing a GFP reporter in place of nef and a frameshift in env).[1][4] For luciferase assays, a J-Lat-Luc cell line would be required.
-
-
Compound:
-
This compound (dissolved in DMSO to prepare a stock solution).
-
-
Cell Culture Media:
-
DMEM (for TZM-bl cells) or RPMI-1640 (for J-Lat cells) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
-
Assay Reagents:
-
Luciferase Assay System (e.g., Britelite Reagent, Promega).
-
Phosphate-Buffered Saline (PBS).
-
96-well white, flat-bottom tissue culture plates.
-
Luminometer.
-
Protocol for TZM-bl Luciferase Reporter Assay
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in complete DMEM.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM from the DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid cytotoxicity.[4]
-
Include a "vehicle control" (DMSO only) and a "positive control" (e.g., TNF-α or PMA).
-
Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-100 µL of 1x Cell Lysis Buffer to each well and incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete lysis.[11]
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luciferase activity of treated cells to the vehicle control to determine the "fold activation".
-
Plot the fold activation against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Considerations for J-Lat Cell Line
-
J-Lat cells are suspension cells, so centrifugation will be required to change the media.
-
The standard J-Lat 10.6 cell line expresses GFP upon LTR activation, which is typically measured by flow cytometry.[1][4] For a luciferase-based assay, a J-Lat cell line containing an LTR-luciferase reporter construct would be necessary.
-
The general principles of treatment, incubation, and cell lysis followed by luminescence measurement remain the same.
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the HIV-1 LTR activation induced by this compound. The provided protocols and data offer a comprehensive guide for researchers to evaluate the potential of this compound and other novel compounds as latency-reversing agents in the pursuit of an HIV cure. Careful optimization of cell number, compound concentrations, and incubation times is recommended for achieving reproducible and reliable results.
References
- 1. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A microtransfection method using the luciferase-encoding reporter gene for the assay of human immunodeficiency virus LTR promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 9. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. assaygenie.com [assaygenie.com]
Measuring Gnidilatidin-Induced CD4 and CXCR4 Downregulation Using Fluorescence-Activated Cell Sorting (FACS)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin, a daphnane (B1241135) diterpenoid, is a potent activator of Protein Kinase C (PKC).[1][2] The PKC signaling pathway plays a crucial role in various cellular processes, including the regulation of cell surface receptor expression. Notably, activation of PKC is known to induce the downregulation of CD4 and CXCR4, key receptors involved in HIV-1 entry and immune cell trafficking.[3][4][5] This application note provides a detailed protocol for quantifying the downregulation of cell surface CD4 and CXCR4 induced by this compound using Fluorescence-Activated Cell Sorting (FACS). The methodologies described herein are essential for researchers studying the mechanism of action of this compound, investigating its potential as an anti-HIV therapeutic, or developing other modulators of PKC-dependent pathways.
Principle
This protocol utilizes the precision of flow cytometry to measure changes in the cell surface expression of CD4 and CXCR4 on target cells following treatment with this compound. Cells are treated with varying concentrations of this compound for different durations to determine the optimal conditions for receptor downregulation. Subsequently, the cells are stained with fluorescently-labeled monoclonal antibodies specific for CD4 and CXCR4. The fluorescence intensity of individual cells is then quantified using a flow cytometer. A decrease in the mean fluorescence intensity (MFI) of the stained cell population compared to untreated controls indicates downregulation of the target receptors.
Data Presentation
The following tables summarize the key quantitative parameters for the experimental protocols outlined in this document.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Stock Concentration | Working Concentration | Vendor (Example) | Catalog # (Example) |
| This compound | 1 mM in DMSO | 0.1 nM - 100 nM (titration) | MCE | HY-N2347 |
| Anti-Human CD4 (FITC) | 100 µg/mL | 5 µL per 1x10^6 cells | BioLegend | 317408 |
| Anti-Human CXCR4 (PE) | 100 µg/mL | 5 µL per 1x10^6 cells | BioLegend | 306506 |
| Propidium Iodide (PI) | 1 mg/mL | 1 µg/mL | Thermo Fisher | P3566 |
| FACS Buffer | N/A | 1x | In-house preparation | N/A |
Table 2: Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Cell Seeding Density | 2 x 10^5 cells/mL | Adjust based on cell line growth characteristics. |
| This compound Incubation Time | 4, 8, 12, 24, 48 hours (time-course) | To determine the optimal treatment duration. |
| Antibody Incubation Time | 30 minutes at 4°C | In the dark to prevent photobleaching. |
| Flow Cytometer Channels | FITC (for CD4), PE (for CXCR4), PerCP/PI (for viability) | Adjust based on available fluorochromes and instrument configuration. |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human T-lymphocyte cell lines such as Jurkat or CEM, or the U87.CD4.CCR5.CXCR4 cell line are suitable as they express both CD4 and CXCR4.[6]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 1 mM in DMSO).
-
Antibodies: Fluorochrome-conjugated monoclonal antibodies specific for human CD4 (e.g., FITC-conjugated) and human CXCR4 (e.g., PE-conjugated).
-
Isotype Controls: Fluorochrome-matched isotype control antibodies.
-
FACS Buffer: Phosphate-Buffered Saline (PBS) containing 2% FBS and 0.1% sodium azide.
-
Viability Dye: Propidium Iodide (PI) or a fixable viability dye.
-
FACS tubes: 5 mL polystyrene round-bottom tubes.
-
Microcentrifuge tubes.
-
Flow Cytometer.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Maintain the chosen cell line in T-75 flasks at 37°C in a humidified 5% CO2 incubator. Passage cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding: The day before the experiment, seed the cells in a 24-well plate at a density of 2 x 10^5 cells/mL in fresh culture medium.
-
This compound Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 100 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Time-Course: For a time-course experiment, treat cells with an optimal concentration of this compound (determined from the dose-response experiment) and harvest at different time points (e.g., 4, 8, 12, 24, and 48 hours).
-
-
Incubation: Add the this compound dilutions or vehicle control to the appropriate wells and incubate for the desired time at 37°C and 5% CO2.
Protocol 2: Antibody Staining for FACS Analysis
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer the cell suspension from each well to a separate 1.5 mL microcentrifuge tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold FACS buffer. Repeat the wash step.
-
Cell Counting: Resuspend the cells in a known volume of FACS buffer and perform a cell count to ensure approximately 1 x 10^6 cells per staining tube.
-
Antibody Staining:
-
Aliquot 1 x 10^6 cells into individual FACS tubes.
-
Add the pre-determined optimal volume of FITC-conjugated anti-CD4 and PE-conjugated anti-CXCR4 antibodies to each tube.
-
Include single-color controls (cells stained with only one antibody) and isotype controls.
-
Vortex gently to mix.
-
-
Incubation: Incubate the tubes in the dark for 30 minutes at 4°C.
-
Washing: After incubation, add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step twice.[3]
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Viability Staining: Just before analysis, add a viability dye such as Propidium Iodide (PI) to a final concentration of 1 µg/mL to distinguish live from dead cells.
Protocol 3: FACS Data Acquisition and Analysis
-
Instrument Setup: Turn on the flow cytometer and allow it to warm up. Calibrate the instrument using compensation controls (single-stained samples) to correct for spectral overlap between the fluorochromes.
-
Gating Strategy:
-
Acquire data for the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population.
-
Create a primary gate on the main cell population based on FSC and SSC to exclude debris.
-
From the main population, create a second gate to select for single cells (singlets) using FSC-A versus FSC-H.
-
Create a third gate to select for live cells by excluding PI-positive cells.
-
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000 live, single cells) for each sample.
-
Data Analysis:
-
Analyze the acquired data using appropriate flow cytometry software (e.g., FlowJo, FCS Express).
-
For each sample, determine the Mean Fluorescence Intensity (MFI) for both the FITC (CD4) and PE (CXCR4) channels within the live, singlet cell population.
-
Calculate the percentage of downregulation relative to the vehicle-treated control using the following formula: % Downregulation = (1 - (MFI of Treated Sample / MFI of Vehicle Control)) * 100
-
Visualizations
References
- 1. Antitumor action of the PKC activator gnidimacrin through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV Coreceptor Downregulation as Antiviral Principle: SDF-1α–dependent Internalization of the Chemokine Receptor CXCR4 Contributes to Inhibition of HIV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. CXCR4 Targeting Nanoplatform for Transcriptional Activation of Latent HIV-1 Infected T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of CD4 receptor downregulation and its downstream signaling molecules on HIV-1 latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of a novel CCR5 and CXCR4 expressing CD4+ cell line which is highly sensitive to HIV and suitable for high-throughput evaluation of CCR5 and CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolation and Purification of Gnidilatidin using UHPLC-HRMS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnidilatidin, a daphnane-type diterpenoid, has garnered significant interest within the scientific community due to its potent biological activities, including antitumor and anti-HIV properties.[1][2][3] This application note provides a comprehensive protocol for the isolation and purification of this compound from its natural sources, primarily plants belonging to the Thymelaeaceae family, such as Daphne genkwa and Gnidia kraussiana.[3][4] The methodology leverages Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), a powerful analytical technique for the efficient separation and sensitive detection of natural products.[1][3] This document outlines the complete workflow, from initial extraction to final purification, and includes detailed experimental parameters and data presentation to guide researchers in obtaining high-purity this compound for further pharmacological studies.
Introduction
This compound, also known as Yuanhuacine, is a bioactive diterpenoid with a complex chemical structure that contributes to its significant therapeutic potential.[2] The isolation of this compound from complex plant matrices presents a significant challenge that requires a multi-step approach to achieve high purity. Traditional methods often involve extensive chromatographic steps, which can be time-consuming and may lead to sample degradation. The integration of UHPLC-HRMS offers a streamlined and highly efficient alternative. UHPLC provides superior resolution and faster separation times compared to conventional HPLC, while HRMS enables precise mass measurement for unambiguous compound identification. This application note details a bioassay-guided fractionation strategy coupled with a robust UHPLC-HRMS method for the targeted isolation and purification of this compound.
Experimental Protocols
Plant Material and Extraction
A bioassay-guided approach is often employed to isolate bioactive constituents.[5][6][7] The dried and powdered flower buds of Daphne genkwa are a common source of this compound.[5][6][7]
Protocol:
-
Extraction: Macerate the dried, powdered plant material (e.g., flower buds of Daphne genkwa) with 95% ethanol (B145695) at room temperature.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform successive partitioning with solvents of increasing polarity:
-
Petroleum Ether
-
Dichloromethane (B109758) (CH₂Cl₂)
-
n-Butanol
-
-
Activity Screening: Screen each fraction for the desired biological activity (e.g., cytotoxic or anti-HIV activity) to identify the fraction containing the target compound. The dichloromethane fraction has been reported to exhibit high activity for daphnane-type diterpenes.[5][6][7]
Chromatographic Purification
The active fraction (e.g., dichloromethane fraction) is subjected to further chromatographic separation.
Protocol:
-
Initial Fractionation (Column Chromatography):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or UHPLC-HRMS.
-
-
Preparative HPLC:
-
Pool the active fractions from column chromatography.
-
Employ a preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of methanol (B129727) and water to further purify the target compound.
-
UHPLC-HRMS Analysis and Purification
The final purification and identification are performed using a UHPLC-HRMS system.
UHPLC Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
HRMS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 100-1500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Energy | Low energy (e.g., 6 eV) and high energy ramp (e.g., 20-40 eV) for MS/MS |
Data Presentation
The UHPLC-HRMS analysis of the purified fraction containing this compound would yield the following characteristic data:
| Compound | Retention Time (min) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Molecular Formula |
| This compound | ~8.5 | 529.2849 | 529.2852 | C₃₂H₄₀O₈ |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Logical Relationship of Analytical Steps
Caption: Analytical steps in this compound purification.
Conclusion
This application note provides a detailed and robust UHPLC-HRMS method for the successful isolation and purification of this compound. The combination of traditional chromatographic techniques with advanced high-resolution mass spectrometry ensures the efficient procurement of a high-purity compound. The outlined protocols and parameters are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]
Gnidilatidin Stock Solution: Preparation and Storage in DMSO
Application Notes and Protocols for Researchers
Introduction
Gnidilatidin, also known as Yuanhuacine, is a daphnane-type diterpenoid isolated from plants of the Daphne genus. It has garnered significant interest in the scientific community due to its potent biological activities, including anti-tumor and anti-HIV properties.[1][2] this compound has been shown to induce G2/M cell cycle arrest and modulate several key signaling pathways, making it a valuable tool for cancer research and drug development.[1][2] For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). The proper preparation and storage of this compound stock solutions are critical for ensuring experimental accuracy, reproducibility, and maintaining the compound's integrity. These application notes provide detailed protocols and best practices for the handling of this compound in a research setting.
Data Presentation
The following tables summarize the key quantitative data for the preparation and storage of this compound stock solutions in DMSO.
| Parameter | Value | Conditions & Remarks |
| Solvent | Dimethyl Sulfoxide (DMSO) | Use fresh, anhydrous DMSO for optimal dissolution. |
| Solubility | 100 mg/mL | Sonication may be required for complete dissolution.[1] |
| Molar Concentration | 154.14 mM | Based on a molecular weight of 648.7 g/mol .[1] |
| Storage Temperature | Recommended Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage.[1][2] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][2] |
| Room Temperature | Not Recommended | May lead to degradation of the compound.[1] |
Experimental Protocols
Materials
-
This compound (Yuanhuacine) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile filter tips
Protocol for Preparation of this compound Stock Solution (100 mg/mL)
-
Preparation: In a sterile environment, accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Mixing: Tightly cap the tube and vortex for 1-2 minutes to facilitate initial mixing.
-
Sonication: To ensure complete dissolution, place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[1] Gentle warming to 37°C can also aid this process.
-
Visual Inspection: Visually inspect the solution to confirm that no solid particles remain. The solution should be clear and homogenous.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protecting tubes. This will help to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Always protect the stock solution from light.[2]
Visualizations
This compound Stock Solution Workflow
Caption: Workflow for preparing this compound stock solution in DMSO.
Simplified Signaling Pathway of this compound
Caption: Key signaling pathways modulated by this compound.
References
Application of Gnidilatidin in Triple-Negative Breast Cancer Research
For Research Use Only.
Introduction
Gnidilatidin, also known as Yuanhuacine, is a daphnane-type diterpenoid compound isolated from the flower buds of Daphne genkwa. Recent studies have identified this compound as a potent and highly selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[1][2][3] TNBC is a particularly aggressive form of breast cancer that lacks the expression of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2), rendering it unresponsive to hormonal or HER2-targeted therapies. The unique mechanism of action of this compound presents a promising avenue for the development of targeted therapies for this challenging cancer subtype.
These application notes provide a summary of the key findings on the use of this compound in TNBC research, including its cytotoxic activity, mechanism of action, and in vivo efficacy. Detailed protocols for relevant experiments are also provided to facilitate further research in this area.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (Yuanhuacine) in TNBC Cell Lines
| Cell Line | TNBC Subtype | IC50 (nM) | Reference |
| HCC1806 | Basal-Like 2 (BL2) | 0.8 | [1][4] |
| HCC70 | Basal-Like 2 (BL2) | 1.2 | [1] |
| HCC38 | Basal-Like 1 (BL1) | >1000 | [1] |
| MDA-MB-468 | Basal-Like 1 (BL1) | >1000 | [1] |
| MDA-MB-231 | Mesenchymal (M) | >1000 | [4] |
| Hs578T | Mesenchymal (M) | >1000 | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound (Yuanhuacine)
| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| HCC1806 Xenograft (mice) | Yuanhuacine | 0.5 - 1 mg/kg (oral, daily) | 33.4% - 38.8% | [1] |
Mechanism of Action
The primary mechanism of action of this compound in BL2-subtype TNBC cells is the activation of Protein Kinase C (PKC).[2][3] This activation leads to downstream signaling events that induce G2/M cell cycle arrest and apoptosis.[1] Unlike some other diterpenoids, the cytotoxic effects of this compound in this context are not primarily driven by topoisomerase inhibition.[5] The selectivity for the BL2 subtype suggests a specific molecular dependency in these cells that is targeted by this compound.
Caption: this compound activates PKC, leading to G2/M arrest and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on TNBC cells.
Materials:
-
TNBC cell lines (e.g., HCC1806, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Yuanhuacine) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should range from 0.1 nM to 1000 nM. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for 48 hours at 37°C and 5% CO₂.[4]
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the data to the vehicle-treated controls to determine the IC50 values.
Caption: Workflow for determining the IC50 of this compound.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
TNBC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of TNBC cells.
Materials:
-
TNBC cells
-
This compound
-
Cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8]
Western Blot Analysis
This protocol is for detecting changes in protein expression levels in response to this compound treatment.
Materials:
-
TNBC cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKC, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Seed TNBC cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
HCC1806 TNBC cells
-
Matrigel
-
This compound (Yuanhuacine)
-
Vehicle solution
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of HCC1806 cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.[9]
-
Administer this compound (e.g., 0.5-1 mg/kg) or vehicle control orally once daily.[1]
-
Measure tumor volume and body weight every 2-3 days.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and PCNA).[1]
Caption: Workflow for an in vivo xenograft study of this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the BL2 subtype of triple-negative breast cancer. Its selective cytotoxicity, well-defined mechanism of action involving PKC activation, and in vivo efficacy warrant further investigation. The protocols provided herein offer a framework for researchers to explore the therapeutic applications of this compound and to elucidate further the molecular pathways involved in its anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Temporal Tracking of Cell Cycle Progression Using Flow Cytometry without the Need for Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating DNA Damage Response Pathways with Gnidilatidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin, also known as Yuanhuacine, is a daphnane-type diterpenoid compound isolated from plants of the Daphne genus. It has demonstrated potent antineoplastic and cytotoxic activities against a variety of cancer cell lines. This compound is recognized as a DNA damaging agent that preferentially suppresses DNA synthesis, leading to cell cycle arrest and apoptosis.[1] Its multifaceted mechanism of action, which also involves the activation of Protein Kinase C (PKC), makes it a valuable tool for studying the intricate network of the DNA Damage Response (DDR) pathways. These application notes provide a comprehensive guide for utilizing this compound to investigate DDR signaling in cancer cells.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism. It directly induces DNA damage, although the precise nature of the lesions is still under investigation. This damage triggers the activation of the DDR cascade, a complex signaling network orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[2][3][4][5] Activation of these kinases leads to the phosphorylation of downstream effector proteins, such as Chk1 and Chk2, which in turn regulate cell cycle checkpoints, DNA repair processes, and, if the damage is irreparable, apoptosis.
Simultaneously, this compound is a potent activator of Protein Kinase C (PKC).[6][7] The interplay between PKC activation and the DDR pathway in response to this compound is an active area of research and may represent a novel therapeutic vulnerability in certain cancer subtypes.
Data Presentation
The following tables summarize the cytotoxic effects of this compound (Yuanhuacine) across various human cancer cell lines.
Table 1: IC50 Values of this compound (Yuanhuacine) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | 72 |
| A549 | Non-Small Cell Lung Cancer | 0.03 | 72 |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | 72 |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | 72 |
| H460 | Non-Small Cell Lung Cancer | 6.2 | 72 |
| H358 | Non-Small Cell Lung Cancer | 16.5 | 72 |
| P-388 | Lymphocytic Leukemia | Not specified | Not specified |
| L-1210 | Lymphoid Leukemia | Not specified | Not specified |
| KB | Carcinoma | Not specified | Not specified |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to elucidate the effects of this compound on the DNA Damage Response pathways.
1. Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Yuanhuacine) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Immunofluorescence for γH2AX Foci Formation
This protocol visualizes DNA double-strand breaks (DSBs) induced by this compound.
-
Materials:
-
Cells cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
-
3. Western Blotting for DDR Protein Phosphorylation
This protocol detects the activation of key DDR kinases.
-
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-phospho-ATR (Ser428), anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), and antibodies for the total proteins.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
4. Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
-
Materials:
-
This compound-treated and control cells
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and the DNA Damage Response.
Caption: this compound's dual mechanism of action on the DNA Damage Response pathway.
Caption: A typical workflow for Western Blot analysis of DDR protein phosphorylation.
Caption: Experimental workflow for immunofluorescence detection of γH2AX foci.
This compound is a powerful research tool for dissecting the complex signaling pathways involved in the DNA Damage Response. By inducing DNA damage and activating PKC, it provides a unique stimulus to probe cellular responses to genotoxic stress. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the therapeutic potential of targeting the DDR and to further unravel the intricate mechanisms governing genome integrity. Further investigation into the precise nature of this compound-induced DNA lesions and the detailed crosstalk between the PKC and DDR pathways will undoubtedly yield valuable insights into cancer biology and aid in the development of novel therapeutic strategies.
References
- 1. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of ATM by Cdk5 mediates DNA damage signaling and regulates neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage activates ATM through intermolecular autophosphorylation and dimer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP activates ataxia-telangiectasia mutated (ATM) in vitro. Importance of autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATM activation and histone H2AX phosphorylation as indicators of DNA damage by DNA topoisomerase I inhibitor topotecan and during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gnidilatidin Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin, also known as Yuanhuacine, is a daphnane-type diterpenoid that has demonstrated significant potential as an anti-cancer agent.[1][2] Its primary mechanism of action is the activation of Protein Kinase C (PKC), a key enzyme in various cellular signaling pathways.[3][4] this compound has shown particular efficacy as a selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[3][4] Beyond its direct cytotoxic effects, this compound also exhibits immunomodulatory properties, suggesting its potential for synergistic combinations with other cancer therapies.[3][5]
These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the synergistic potential of this compound in combination with immunotherapy and conventional chemotherapy.
Rationale for Combination Therapy
The therapeutic strategy of combining this compound with other anti-cancer agents is based on its unique dual mechanism of action: direct tumor cell cytotoxicity and immune system activation.
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Synergy with Immunotherapy: this compound, as a PKC agonist, can stimulate an anti-tumor immune response. It promotes the expression of pro-inflammatory cytokines such as Interferon-gamma (IFNγ) and Interleukin-12 (IL-12) through the activation of the NF-κB signaling pathway.[5] This can potentially convert immunologically "cold" tumors, which are unresponsive to immunotherapy, into "hot" tumors with an inflamed microenvironment, thereby enhancing the efficacy of immune checkpoint inhibitors.[5]
-
Synergy with Chemotherapy: Many cancers develop resistance to conventional chemotherapy through the dysregulation of various signaling pathways. By activating PKC, this compound can modulate these pathways, potentially overcoming chemoresistance and enhancing the cytotoxic effects of standard chemotherapeutic agents.[1]
Experimental Protocols
In Vitro Synergy Assessment
This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound in combination with other anti-cancer agents in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BL2 subtype of TNBC, such as HCC1806)
-
This compound (Yuanhuacine)
-
Combination agent (e.g., immune checkpoint inhibitor anti-PD-1 antibody, or chemotherapeutic agent such as paclitaxel)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Single-Agent Titration: Determine the 50% inhibitory concentration (IC50) for this compound and the combination agent individually. This is done by treating the cells with a serial dilution of each agent for a specified period (e.g., 72 hours).
-
Combination Treatment (Checkerboard Assay):
-
Prepare a matrix of drug concentrations in a 96-well plate. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis.
-
Include wells for each drug alone and a vehicle control.
-
Treat the cells with the drug combinations for the same duration as the single-agent titration.
-
-
Cell Viability Assessment: After the incubation period, measure cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Determine the nature of the interaction (synergy, additivity, or antagonism) using the Combination Index (CI) method of Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Data Presentation:
Table 1: Single-Agent Cytotoxicity of this compound and Combination Agent
| Cell Line | Agent | IC50 (nM) |
| HCC1806 | This compound | Value |
| HCC1806 | Paclitaxel | Value |
| HCC1806 | Anti-PD-1 | Value |
Table 2: Combination Index (CI) Values for this compound and Paclitaxel Combination
| This compound (nM) | Paclitaxel (nM) | Fraction Affected (Fa) | CI Value | Interaction |
| Conc 1 | Conc A | Value | Value | Synergy/Additive/Antagonism |
| Conc 2 | Conc B | Value | Value | Synergy/Additive/Antagonism |
| Conc 3 | Conc C | Value | Value | Synergy/Additive/Antagonism |
In Vivo Combination Therapy in Xenograft Models
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in combination with another anti-cancer agent using a tumor xenograft mouse model.[6]
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice)[7]
-
Cancer cell line for implantation (e.g., HCC1806)
-
This compound
-
Combination agent
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[7]
-
Randomization and Treatment Groups: Randomly assign mice to the following treatment groups (n=8-10 mice per group):
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Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + Combination agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route of administration.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Presentation:
Table 3: In Vivo Efficacy of this compound Combination Therapy
| Treatment Group | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SD |
| Vehicle Control | Value | - | Value |
| This compound | Value | Value | Value |
| Combination Agent | Value | Value | Value |
| This compound + Combination Agent | Value | Value | Value |
Visualizations
Signaling Pathway of this compound-Induced Immune Activation
Caption: this compound activates PKC, leading to NF-κB activation and cytokine production.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining in vitro synergy of this compound combinations.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for in vivo evaluation of this compound combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gnidilatidin Technical Support Center: Addressing Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Gnidilatidin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a daphnane-type diterpenoid, a natural product isolated from plants of the Daphne and Gnidia species.[1] It has demonstrated potent biological activities, including anti-cancer and HIV-1 latency-reversing effects.[1][2][3][4] Like many complex natural products, this compound is a lipophilic molecule with poor water solubility, which presents significant challenges for its use in biological assays and for potential therapeutic development.[5][6] This poor aqueous solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability in in vitro and in vivo experiments.
Q2: What are the known chemical properties of this compound?
A2: Key chemical properties of this compound are summarized in the table below. Its molecular structure contributes to its low aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C37H44O10 | [7] |
| Molecular Weight | 648.7 g/mol | [7] |
| Appearance | Solid (form may vary) | - |
| General Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, ethanol. | Implied from experimental usage[2][8] |
Q3: How can I prepare a stock solution of this compound?
A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. For example, a 10 mM stock solution can be prepared by dissolving an appropriate amount of this compound in high-purity DMSO. This stock solution can then be stored at -20°C or -80°C for long-term stability.
Q4: What is the final concentration of the organic solvent that is acceptable in my aqueous experimental setup?
A4: When diluting the this compound stock solution into your aqueous experimental medium (e.g., cell culture media), it is crucial to keep the final concentration of the organic solvent as low as possible to avoid solvent-induced artifacts or toxicity. Typically, a final DMSO concentration of less than 0.5% (v/v) is considered acceptable for most cell-based assays. However, the tolerance can vary between cell lines and experimental systems, so it is advisable to run a vehicle control (medium with the same final concentration of the organic solvent) to assess any potential effects.
Troubleshooting Guide
Issue: Precipitation is observed after diluting the this compound stock solution into my aqueous buffer or cell culture medium.
Possible Cause 1: Exceeded Solubility Limit
-
Explanation: The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Solution:
-
Decrease the final concentration: Try working with a lower final concentration of this compound.
-
Serial dilutions: Perform serial dilutions of your stock solution in the aqueous medium to determine the highest achievable concentration without precipitation.
-
Use a co-solvent: If a higher concentration is necessary, consider using a co-solvent system, though this may impact your experimental system.
-
Possible Cause 2: Inadequate Mixing
-
Explanation: Insufficient mixing upon dilution can lead to localized high concentrations and precipitation.
-
Solution:
-
Vortexing: Immediately after adding the stock solution to the aqueous medium, vortex the solution thoroughly.
-
Pipetting: Pipette the solution up and down multiple times to ensure homogeneity.
-
Possible Cause 3: Temperature Effects
-
Explanation: The solubility of compounds can be temperature-dependent. A decrease in temperature upon transfer from a warmer stock solution to a cooler aqueous medium can reduce solubility.
-
Solution:
-
Pre-warm the aqueous medium: Ensure your aqueous buffer or medium is at the experimental temperature before adding the this compound stock solution.
-
Recommended Formulation Strategies for this compound
For more advanced applications, especially in drug development, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound.[5][6][9][10]
| Strategy | Description |
| Solid Dispersions | The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution rate.[9] |
| Lipid-Based Formulations | Incorporating the drug into lipid-based systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.[6][9][10] |
| Cyclodextrin Complexation | Cyclodextrins can form inclusion complexes with drug molecules, providing a hydrophilic exterior that improves solubility in aqueous environments. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to improved dissolution rates.[6] |
Experimental Protocols & Workflows
General Protocol for Preparing this compound for In Vitro Cell-Based Assays
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Stock Solution Preparation: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution in cell culture medium if necessary.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is below the tolerated limit for your cells. Mix well by pipetting or gentle vortexing.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
Experimental Workflow for this compound Preparation
Caption: Workflow for this compound preparation for in vitro experiments.
Signaling Pathway
This compound is known to be a Protein Kinase C (PKC) activator.[2][3] The simplified diagram below illustrates its role in activating the PKC signaling pathway.
Caption: Simplified PKC signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants [frontiersin.org]
- 4. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C37H44O10 | CID 5358691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Gnidilatidin in cell culture media
Welcome to the technical support center for Gnidilatidin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a specific focus on improving its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a daphnane-type diterpenoid isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1] It is a potent biological agent with a range of activities, including anti-cancer, anti-HIV, and cytotoxic effects.[1][2][3][4] In cancer research, it is known to induce G2/M cell cycle arrest and inhibit cell proliferation in various cancer cell lines.[2] A key mechanism of action for this compound is the activation of Protein Kinase C (PKC), particularly the βI and βII isoforms.[5][6]
Q2: How should I properly store this compound stock solutions to ensure stability?
For optimal stability, this compound stock solutions should be prepared in a suitable organic solvent, such as DMSO, and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to protect the stock solutions from light.
Q3: What are the potential signs of this compound degradation in my experiments?
Degradation of this compound can lead to a loss of potency and reproducibility. Signs of degradation may include:
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A decrease in the expected biological activity, such as reduced cytotoxicity or a diminished effect on a specific signaling pathway.
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Inconsistent results between experiments conducted at different times using the same stock solution.
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The appearance of unknown peaks in HPLC analysis of the compound.
Q4: Are there any known incompatibilities of this compound with common cell culture media components?
While specific studies on this compound's incompatibilities are limited, it is known that complex biological components in cell culture media can impact the stability of small molecules.[7] For instance, high concentrations of serum may contain enzymes that could potentially metabolize this compound. Additionally, the pH of the culture medium could influence the stability of the compound.
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected potency of this compound in my cell-based assays.
-
Possible Cause 1: Degradation of this compound in the cell culture medium.
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Solution: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Minimize the pre-incubation time of the compound in the medium before adding it to the cells. Consider using a serum-free or low-serum medium for the duration of the treatment if your cell line can tolerate it.
-
-
Possible Cause 2: Improper storage of this compound stock solution.
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Solution: Ensure your stock solution is stored at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles. Protect the stock solution from light. Prepare a fresh stock solution if you suspect degradation.
-
-
Possible Cause 3: Interaction with components in the cell culture medium.
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Solution: Evaluate the effect of serum concentration on the activity of this compound in your specific cell line. If a negative correlation is observed, consider reducing the serum percentage or using a serum-free medium during the treatment period.
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Problem: I am seeing high variability in my results between experiments using the same concentration of this compound.
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Possible Cause 1: Inconsistent preparation of working solutions.
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Solution: Standardize your dilution protocol. Ensure thorough mixing of the stock solution before preparing dilutions. Use calibrated pipettes to ensure accuracy.
-
-
Possible Cause 2: Instability of this compound in the final dilution.
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Solution: Prepare the final dilutions of this compound immediately before adding them to your cell cultures. Avoid storing diluted solutions of the compound, even for short periods.
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Problem: I am observing unexpected cytotoxicity at concentrations that should be non-toxic based on the literature.
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Possible Cause 1: Solvent toxicity.
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Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all experimental conditions and is at a level that is non-toxic to your cells. Always include a vehicle control in your experiments.
-
-
Possible Cause 2: Formation of a more toxic degradation product.
-
Solution: If you suspect degradation, it is crucial to use freshly prepared solutions. You can also analyze your stock solution and working dilutions by HPLC to check for the presence of degradation products.[8]
-
Data Presentation
Table 1: Hypothetical Effect of Serum Concentration on this compound Activity (IC₅₀) in K562 Cells
| Fetal Bovine Serum (FBS) Concentration (%) | IC₅₀ of this compound (nM) |
| 10 | 15.2 |
| 5 | 10.8 |
| 2 | 8.5 |
| 0 (Serum-Free) | 7.9 |
This table illustrates a hypothetical scenario where the potency of this compound increases as the serum concentration in the cell culture medium decreases, suggesting potential interactions or degradation facilitated by serum components.
Table 2: Hypothetical Impact of Storage Conditions on this compound Stock Solution Potency
| Storage Condition | Number of Freeze-Thaw Cycles | Observed IC₅₀ (nM) in A549 cells |
| -80°C, protected from light | 1 | 30.5 |
| -80°C, protected from light | 5 | 35.2 |
| -20°C, protected from light | 10 | 55.8 |
| 4°C, protected from light | (Stored for 1 week) | 98.1 |
This table presents hypothetical data demonstrating the importance of proper storage conditions for maintaining the potency of this compound stock solutions.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.
-
Preparation of this compound Solution: Prepare a solution of this compound in your desired cell culture medium (e.g., RPMI-1640 + 10% FBS) at a final concentration relevant to your experiments.
-
Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the incubated solution.
-
Sample Preparation: For each time point, precipitate proteins by adding a 3-fold excess of cold acetonitrile (B52724). Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a reverse-phase C18 column.[9]
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The percentage of this compound remaining can be calculated relative to the 0-hour time point.
Protocol 2: Cell Viability Assay (MTT) to Determine this compound Cytotoxicity
This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.[12]
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium and add them to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the cell viability against the log of the this compound concentration.
Visualizations
Caption: this compound-induced PKC signaling pathway leading to G1 cell cycle arrest.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting logic for inconsistent this compound activity in experiments.
References
- 1. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor action of the PKC activator gnidimacrin through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gnidimacrin, a Potent Anti-HIV Diterpene, Can Eliminate Latent HIV-1 Ex Vivo by Activation of Protein Kinase C β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Chemical Fingerprinting of Guggul (Commiphora wightii)--Quantification of E- and Z-Guggulsterones and Detection of Possible Adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Gnidilatidin MTT assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in MTT assays with Gnidilatidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a daphnane-type diterpenoid, a class of natural compounds known for their potent biological activities. It has been shown to induce G2/M cell cycle arrest in cancer cells. This means it halts cell division at the G2 or M phase, which can ultimately lead to cell death. Its mechanism of action is linked to the activation of Protein Kinase C (PKC) and modulation of signaling pathways that control the cell cycle, such as the downregulation of cyclin B1 and cdc2.[1][2]
Q2: My MTT assay results with this compound are not consistent. What are the common causes?
Inconsistent results in MTT assays are a common issue and can stem from several factors. These can be broadly categorized as biological factors related to the cells and culture conditions, and technical factors arising from the experimental procedure itself. When working with a natural compound like this compound, chemical interference with the assay is also a possibility.
Q3: Could this compound itself be interfering with the MTT assay?
Yes, this is a possibility. The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. Some compounds, particularly those with reducing properties, can directly reduce MTT, leading to a false-positive signal (higher viability). As this compound is a plant-derived diterpene, it's crucial to control for this potential interference.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability is a frequent problem and often points to inconsistencies in the experimental setup.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension by gently mixing before and during plating. Use of a multichannel pipette can aid in consistency. |
| "Edge Effect" | The outer wells of a 96-well plate are prone to evaporation. To minimize this, fill the perimeter wells with sterile PBS or media without cells and exclude them from your analysis. Ensure proper humidification in the incubator. |
| Pipetting Errors | Calibrate pipettes regularly and use a consistent pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom. |
Issue 2: Absorbance Readings Are Too High or Unexpectedly Increased with this compound Treatment
This can be counterintuitive, as a cytotoxic compound should decrease absorbance.
| Possible Cause | Recommended Solution |
| This compound Interference | To check for direct reduction of MTT by this compound, set up control wells containing culture medium, MTT reagent, and this compound at the same concentrations used in your experiment, but without cells. If you observe a color change, this indicates interference. |
| Increased Metabolic Activity | Some compounds can initially induce a stress response in cells, leading to a temporary increase in metabolic activity and thus higher formazan production. This does not necessarily correlate with increased cell viability. Consider using a complementary viability assay, such as Trypan Blue exclusion or a cytotoxicity assay that measures LDH release. |
| Contamination | Bacterial or yeast contamination can lead to high background readings as they can also reduce MTT. Visually inspect your plates under a microscope for any signs of contamination. |
Issue 3: Absorbance Readings Are Too Low or Show No Dose-Response
This could indicate a problem with the assay sensitivity or the experimental conditions.
| Possible Cause | Recommended Solution |
| Sub-optimal Cell Number | The number of cells seeded per well should be within the linear range of the assay. Perform a cell titration experiment to determine the optimal seeding density for your cell line where absorbance readings are proportional to the cell number. |
| Incorrect Incubation Times | Incubation times for both the this compound treatment and the MTT reagent are critical. Optimize the treatment duration to observe a significant effect. The MTT incubation should be long enough for formazan crystals to form but not so long that the reagent becomes toxic to the cells (typically 2-4 hours). |
| Incomplete Solubilization | After adding the solubilization solution (e.g., DMSO or SDS), ensure all formazan crystals are completely dissolved. Incomplete solubilization will lead to lower and variable absorbance readings. Mix thoroughly by gentle pipetting or shaking. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table presents representative IC50 values for daphnane (B1241135) diterpenoids structurally related to this compound against various human cancer cell lines, as determined by cell viability assays.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Yuanhualine | A549 | Lung Cancer | 7.0 |
| Yuanhualine | H292 | Lung Cancer | 3.7 |
| Yuanhuahine | A549 | Lung Cancer | 15.2 |
| Yuanhuagine | A549 | Lung Cancer | 24.7 |
Data extracted from studies on daphnane diterpenoids.[2]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for performing an MTT assay to assess the effect of this compound on cell viability.
Materials:
-
Cells in culture
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the optimal seeding density (determined previously) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on a plate shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Experimental Workflow for this compound MTT Assay
Caption: Workflow of the this compound MTT cell viability assay.
Proposed Signaling Pathway for this compound-Induced G2/M Arrest
Caption: Proposed signaling pathway of this compound-induced G2/M arrest.
References
- 1. Antitumor activity of daphnane‐type diterpene gnidimacrin isolated from Stellera chamaejasme L | Semantic Scholar [semanticscholar.org]
- 2. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gnidilatidin for Maximal Cell Cycle Arrest
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Gnidilatidin concentration to achieve maximal cell cycle arrest in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell cycle arrest?
A1: this compound is a daphnane-type diterpenoid, a class of natural compounds known for their potent biological activities. It is recognized as a Protein Kinase C (PKC) activator. The activation of the PKC signaling pathway can modulate the expression and activity of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs) like p21 and p27, leading to arrest at the G1/S or G2/M phases of the cell cycle.[1][2] The specific outcome of PKC activation is highly dependent on the cell type, the specific PKC isozyme involved, and the timing of activation.
Q2: At what phase of the cell cycle does this compound typically induce arrest?
A2: As a PKC activator, this compound can induce cell cycle arrest at either the G0/G1 or G2/M checkpoints.[1][2] The exact phase of arrest is cell-type specific and depends on the downstream signaling events triggered by PKC activation in that particular cellular context. For example, a related compound, Gnidilatimonoein, was found to induce an increase in the G1 phase population in HL-60 cells.[3]
Q3: What is a typical concentration range for this compound to induce cell cycle arrest?
A3: The optimal concentration of this compound for inducing cell cycle arrest is cell-line dependent and needs to be determined empirically. Based on studies with this compound and related compounds, a starting concentration range of 0.1 µM to 5 µM is recommended for initial dose-response experiments. For instance, a study on the related compound Gnidilatimonoein used a concentration of 1.3 µM to analyze cell cycle distribution.[3] It is crucial to perform a dose-response analysis to identify the concentration that yields maximal cell cycle arrest with minimal cytotoxicity.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will vary depending on the cell line and its doubling time. A common starting point is to treat the cells for a duration equivalent to one to two cell cycles (e.g., 24 to 48 hours). Time-course experiments are recommended to determine the point of maximal cell cycle arrest. In a study with Gnidilatimonoein, cell cycle analysis was performed at both 24 and 72 hours.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to optimize this compound concentration for cell cycle arrest.
| Problem | Possible Cause | Suggested Solution |
| No significant cell cycle arrest observed. | 1. This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM). |
| 2. Insufficient treatment time. | Increase the incubation time. Consider a time-course experiment (e.g., 12, 24, 48, 72 hours). | |
| 3. Cell line is resistant to this compound. | Verify the expression and activity of PKC isoforms in your cell line. Consider using a different cell line as a positive control. | |
| High levels of cell death (apoptosis/necrosis) observed. | 1. This compound concentration is too high. | Lower the concentration of this compound. The goal is to induce cell cycle arrest, not widespread cell death. |
| 2. Prolonged treatment duration. | Reduce the incubation time. | |
| Poor resolution of cell cycle phases in flow cytometry data. | 1. Improper sample preparation (cell clumps). | Ensure a single-cell suspension before and after fixation. Filter the cell suspension through a nylon mesh if necessary. |
| 2. Incorrect staining procedure. | Optimize the concentration of the DNA staining dye (e.g., Propidium Iodide) and RNase A treatment time. Ensure light protection of stained samples.[4] | |
| 3. Instrument settings are not optimal. | Adjust the flow rate to a low setting. Ensure proper compensation if performing multi-color analysis.[5] | |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions. | Maintain consistent cell passage numbers, confluency at the time of treatment, and media composition. |
| 2. This compound stock solution degradation. | Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or -80°C, protected from light). | |
| 3. Inconsistent timing of sample processing. | Standardize the timing for cell harvesting, fixation, and staining across all experiments. |
Data Presentation
Dose-Response Effect of a PKC Activator on Cell Cycle Distribution
| Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| 0 (Control) | 55 | 30 | 15 |
| 0.1 | 60 | 25 | 15 |
| 0.5 | 70 | 15 | 15 |
| 1.0 | 75 | 10 | 15 |
| 2.5 | 65 | 10 | 25 (slight G2/M arrest) |
| 5.0 | 50 (cytotoxicity observed) | 10 | 40 (significant G2/M arrest and cytotoxicity) |
Cell Cycle Distribution in HL-60 Cells Treated with Gnidilatimonoein (1.3 µM)
This table summarizes data from a study on Gnidilatimonoein, a close structural analog of this compound, demonstrating its effect on the cell cycle distribution of HL-60 leukemia cells.[3]
| Treatment Duration | % of Cells in Sub-G1 | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| 24 hours | Not Reported | Increased | Decreased | No Significant Change |
| 72 hours | Increased | Further Increased | Decreased | No Significant Change |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Cell Cycle Arrest
This protocol outlines the steps to identify the concentration of this compound that induces maximal cell cycle arrest.
1. Cell Culture and Seeding:
-
Culture your target cancer cell line under standard conditions.
-
Seed the cells in 6-well plates at a density that will allow them to be in the exponential growth phase (typically 50-70% confluency) at the time of analysis.
2. This compound Treatment:
-
Prepare a series of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 µM) in complete cell culture medium. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the 6-well plates with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
3. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to account for any detached, apoptotic cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
4. Staining for DNA Content:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
5. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (percentage of cells in G0/G1, S, and G2/M phases).
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for assessing the effect of this compound on the expression levels of key cell cycle proteins.
1. Cell Lysis:
-
Treat cells with the determined optimal concentration of this compound and a vehicle control for the optimal duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p21, p27) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P27Kip1 and p21Cip1 are not required for the formation of active D cyclin-cdk4 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Gnidilatidin Stock Solutions: A Technical Guide to Preventing Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Gnidilatidin precipitation in stock solutions. By following these guidelines, you can ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my stock solution?
A1: this compound, like many other daphnane (B1241135) diterpenes, is a hydrophobic molecule. Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the chosen solvent or when there is a significant change in the solvent environment, such as when diluting a concentrated stock into an aqueous buffer. This is often referred to as the compound "crashing out" of solution.
Q2: What is the best solvent for dissolving this compound?
A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. Ethanol (B145695) can also be an option, and in some cases, a mixture of DMSO and ethanol may enhance solubility. It is crucial to use anhydrous (water-free) solvents, as water content can significantly decrease the solubility of hydrophobic compounds.
Q3: What is a safe concentration for a this compound stock solution?
A3: While specific solubility data for this compound is not widely published, a general guideline for similar compounds is to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mg/mL. Creating a concentrated stock minimizes the volume of organic solvent introduced into your final experimental system.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: Store your this compound stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Ensure the vials are tightly sealed to prevent moisture absorption and solvent evaporation. Before use, allow the aliquot to thaw completely and bring it to room temperature. It is also good practice to vortex the solution gently before use to ensure it is homogeneous.
Troubleshooting Guide: this compound Precipitation
This guide will help you identify and resolve common issues related to this compound precipitation during stock solution preparation and experimental use.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve. | - Inappropriate solvent.- Insufficient solvent volume.- Low temperature. | - Use 100% anhydrous DMSO as the primary solvent.- Ensure you are using a sufficient volume of solvent for the amount of powder.- Gently warm the solution to 37°C or use brief sonication to aid dissolution. |
| Precipitate forms immediately upon dilution into aqueous media. | - The final concentration exceeds the aqueous solubility of this compound.- Rapid change in solvent polarity ("solvent shock"). | - Lower the final working concentration of this compound.- Perform a serial dilution of the stock solution in the pre-warmed (37°C) aqueous medium.- Add the stock solution dropwise to the aqueous medium while gently vortexing.[2][3] |
| Precipitate forms in the stock solution during storage. | - The solution was not fully dissolved initially.- Solvent evaporation.- Temperature fluctuations causing freeze-thaw cycles. | - Ensure the compound is completely dissolved before storage.- Use tightly sealed vials.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Precipitate appears after thawing a frozen stock solution. | - The compound has a lower solubility at colder temperatures.- The solution was not allowed to fully equilibrate to room temperature. | - After thawing, warm the solution to room temperature or briefly to 37°C.- Gently vortex or sonicate the solution to redissolve any precipitate before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg).
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution with 10 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear, particulate-free solution should be obtained.
-
Gentle Heating/Sonication (if necessary): If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes or place it in a bath sonicator for a few minutes. Visually inspect to confirm complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
References
Off-target effects of Gnidilatidin in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Gnidilatidin in cancer cell lines. The information is based on published scientific literature and aims to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-cancer effects?
A1: this compound, also known as Yuanhuacine, is a daphnane-type diterpene that primarily functions as a Protein Kinase C (PKC) activator.[1][2] Activation of PKC is a key event that triggers downstream signaling cascades leading to anti-cancer effects in sensitive cell lines.[2] Specifically, it has been shown to selectively activate PKC βI and βII isoforms at low picomolar concentrations.[3]
Q2: Besides PKC activation, are there other reported mechanisms or "off-target" effects?
A2: Yes, studies have revealed other mechanisms that may be considered off-target or parallel to its PKC activation role. This compound has been shown to inhibit DNA synthesis by targeting multiple sites in the purine (B94841) de novo synthesis pathway.[4] Key enzymes inhibited include inosine (B1671953) monophosphate dehydrogenase, phosphoribosyl pyrophosphate amido transferase, and dihydrofolate reductase.[4] This effect on DNA synthesis appears to be a distinct mechanism contributing to its cytotoxic activity.[4]
Q3: What are the typical cellular outcomes after treating cancer cells with this compound?
A3: The most common outcomes are inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[5][6][7] The specific phase of cell cycle arrest can vary between cell lines, with reports showing arrest in both the G1 phase[1][2][5] and the G2/M phase.[6] Following cell cycle arrest, cells often undergo apoptosis, as evidenced by the appearance of a sub-G1 peak in cell cycle analysis.[5][7]
Q4: How does this compound induce cell cycle arrest?
A4: this compound's induction of G1 cell cycle arrest is linked to the inhibition of cyclin-dependent kinase 2 (cdk2) activity.[1][2] This inhibition is mediated by a reduction in the expression of cdc25A, a phosphatase that activates cdk2.[1] Additionally, a transient induction of the CDK inhibitor p21(WAF1/Cip1) has been observed.[1][6]
Troubleshooting Guide
Issue 1: I am not observing the expected level of cytotoxicity or IC50 value in my cancer cell line.
-
Possible Cause 1: Cell Line Sensitivity: this compound's potency varies significantly across different cancer cell lines. For example, IC50 values can range from the low nanomolar range (e.g., 0.009 µM in H1993 cells) to the micromolar range (e.g., 16.5 µM in H358 cells).[6] Verify the reported sensitivity of your specific cell line.
-
Possible Cause 2: PKC Isoform Expression: The sensitivity of a cell line to this compound has been linked to the expression profile of PKC isoforms.[2] Cell lines with pronounced expression of PKCβII tend to be more sensitive, whereas cells expressing high levels of PKCα but not PKCβII may be refractory.[2] Consider performing an immunoblot analysis to check the PKC isoform expression in your cells.
-
Possible Cause 3: Drug Concentration and Exposure Time: The cytotoxic effects are dose- and time-dependent.[5][7] Ensure that you are using an appropriate concentration range and treatment duration (typically 24 to 72 hours) for your experiments.
Issue 2: My cell cycle analysis results are ambiguous or show arrest at a different phase than expected.
-
Possible Cause 1: Cell Line Specificity: The specific phase of cell cycle arrest (G1 or G2/M) is cell-type dependent.[5][6] For instance, in HL-60 leukemia cells, an increase in the G1 phase population is observed,[5][7] while other cell lines may arrest at G2/M.[6]
-
Possible Cause 2: Time Point of Analysis: The cell cycle distribution can change over time. An initial arrest in one phase (e.g., G1 at 24 hours) may be followed by the emergence of a sub-G1 peak (apoptosis) at later time points (e.g., 72 hours).[5][7] Perform a time-course experiment to capture the dynamic changes in cell cycle progression.
-
Possible Cause 3: Drug Concentration: High concentrations of this compound might lead to rapid apoptosis, which can obscure a clear cell cycle arrest profile. Try using concentrations around the IC50 value for cell cycle analysis.
Issue 3: I am observing inhibition of DNA synthesis but the effect on PKC signaling is weak.
-
Possible Cause: This could indicate that in your specific cell line, the inhibition of purine synthesis is a dominant mechanism of action.[4] this compound has been shown to preferentially suppress DNA synthesis over RNA or protein synthesis in P-388, L-1210, and KB cell lines.[4] This is a known "off-target" or parallel pathway and represents a valid mechanistic outcome.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| HL-60 | Leukemia | 1.3 | 72 |
| H1993 | Lung Cancer | 0.009 | Not Specified |
| A549 | Lung Cancer | 0.03 | Not Specified |
| H460 | Lung Cancer | 6.2 | Not Specified |
| Calu-1 | Lung Cancer | 4.1 | Not Specified |
| H1299 | Lung Cancer | 4.0 | Not Specified |
| H358 | Lung Cancer | 16.5 | Not Specified |
| KG1 | Leukemia | 1.5 | 72 |
| NB4 | Leukemia | 1.5 | 72 |
| U937 | Leukemia | 1.0 | 72 |
Data compiled from multiple sources.[5][6][8]
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Methodology:
-
Seed cells in 6-well plates and treat with this compound (e.g., at the IC50 concentration) for various time points (e.g., 24 and 72 hours).[9]
-
Harvest the cells (including floating cells in the supernatant) and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
-
3. Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze by flow cytometry within 1 hour. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) can be distinguished.
-
Visualizations
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Caption: General experimental workflow for investigating this compound effects.
References
- 1. Antitumor action of the PKC activator gnidimacrin through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of antitumor action of PKC activator, gnidimacrin | Semantic Scholar [semanticscholar.org]
- 3. Gnidimacrin, a Potent Anti-HIV Diterpene, Can Eliminate Latent HIV-1 Ex Vivo by Activation of Protein Kinase C β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Gnidilatidin Cytotoxicity in Non-Cancerous Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the cytotoxic effects of Gnidilatidin on non-cancerous cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available data to facilitate experiment planning and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A1: this compound, also known as Yuanhuacine, generally exhibits significantly lower cytotoxicity in non-cancerous cell lines compared to its potent effects on various cancer cell lines.[1] Several studies have reported that this compound and related daphnane (B1241135) diterpenes are "relatively non-cytotoxic" or have "little cytotoxicity" to the normal human lung fibroblast cell line, MRC-5.[1][2] This suggests a degree of selective toxicity towards cancer cells.
Q2: Are there any reported IC50 values for this compound in non-cancerous cell lines?
A2: While the qualitative description of low cytotoxicity in non-cancerous cells is common in the literature, specific IC50 values for this compound in these cell lines are not widely published. One study on daphnane diterpenes, including this compound (referred to as yuanhuacine), noted potent anti-proliferative effects against A549 lung cancer cells (IC50 values of 12-53 nM) while being "relatively non-cytotoxic" against MRC-5 normal lung epithelial cells. Another study reported a potent IC50 of 19 nM in A549 cancer cells, with "no cytotoxic effect" observed in MRC-5 cells. Researchers should empirically determine the IC50 for their specific non-cancerous cell line of interest.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC50 values are a common challenge in cytotoxicity assays. Several factors can contribute to this variability:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well for all experiments, as variations can significantly impact the final IC50 value.
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Incubation Time: The duration of both the drug treatment and the viability assay reagent (e.g., MTT, WST-8) incubation should be optimized and strictly standardized.
-
Control Wells: Always include appropriate controls: untreated cells (negative control), vehicle-treated cells (e.g., DMSO, if used to dissolve this compound), and a positive control for cytotoxicity (a known cytotoxic agent).
Q4: How can I minimize the cytotoxic effects of this compound on my non-cancerous control cells while still observing an effect on cancer cells?
A4: Achieving a therapeutic window where cancer cells are killed with minimal impact on normal cells is a key goal. Consider the following strategies:
-
Dose and Time Optimization: Conduct a thorough dose-response and time-course study to identify a concentration and treatment duration that maximizes cancer cell death while minimizing toxicity to your non-cancerous cells.
-
Combination Therapy: Investigate the potential for synergistic effects by combining this compound with other anti-cancer agents. This may allow for the use of a lower, less toxic concentration of this compound.
Quantitative Data Summary
The following table summarizes the available data on the cytotoxicity of this compound (Yuanhuacine) and related compounds in non-cancerous versus cancerous cell lines.
| Compound | Non-Cancerous Cell Line | Cytotoxicity Observation | Cancerous Cell Line | IC50 Value (Cancer Cells) |
| This compound (Yuanhuacine) & related daphnane diterpenes | MRC-5 (human normal lung epithelial) | "Relatively non-cytotoxic" | A549 (human lung cancer) | 12-53 nM |
| This compound (Yuanhuacine) | MRC-5 (human normal lung epithelial) | "No cytotoxic effect" | A549 (human lung cancer) | 19 nM |
| This compound (Yuanhuacine) | Peripheral Blood Mononuclear Cells (PBMCs) | No cytotoxicity observed at 0.03 µM | - | - |
Note: The lack of specific IC50 values for non-cancerous cell lines highlights a gap in the current literature and emphasizes the need for researchers to perform their own dose-response assessments.
Experimental Protocols
Standard Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound. It should be optimized for your specific cell line and experimental conditions.
Materials:
-
Non-cancerous cell line of interest (e.g., MRC-5, BJ fibroblasts, PBMCs)
-
Complete cell culture medium
-
This compound (Yuanhuacine)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Signaling Pathways
This compound is a known potent activator of Protein Kinase C (PKC). While the specific downstream effects in non-cancerous cells are not well-documented, the activation of PKC is a critical event that can trigger a multitude of cellular responses. The outcome of PKC activation is highly dependent on the specific PKC isozyme, the cell type, and the overall signaling context.[3][4][5]
Caption: this compound activates PKC, leading to diverse cellular outcomes.
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
References
- 1. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Protein Kinase C Life Cycle: Explained Through Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Flow Cytometry Histograms with Gnidilatidin
Welcome to the technical support center for researchers utilizing Gnidilatidin in their flow cytometry experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected histograms and refine your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cells in flow cytometry analysis?
This compound is a daphnane-type diterpenoid known to be a potent activator of Protein Kinase C (PKC). Based on studies of similar PKC activators like Gnidimacrin (B1229004), this compound is expected to influence several cellular processes that can be monitored by flow cytometry[1][2]. The primary anticipated effects are:
-
Cell Cycle Arrest: this compound is predicted to cause cell cycle arrest, primarily in the G1 phase, by modulating the activity of cyclin-dependent kinases (CDKs).[1][2]
-
Apoptosis Induction: Prolonged or high-concentration treatment may lead to programmed cell death (apoptosis).
-
Immunomodulation: As a PKC activator, this compound can influence the expression of various cell surface markers, affecting immunophenotyping results.[3]
Troubleshooting Guide: Unexpected Flow Cytometry Histograms
This guide is designed to address specific issues you may encounter when analyzing cells treated with this compound.
Issue 1: Cell Cycle Analysis - Unexpected G1 Peak and Low G2/M Population
Question: I treated my cancer cell line with this compound and now my cell cycle histogram shows a very high G1 peak and almost no cells in G2/M. Is this normal?
Answer: Yes, this is an expected result. This compound, as a PKC activator, is known to induce G1 cell cycle arrest.[1][2] This is achieved by inhibiting the activity of Cdk2, a key regulator of the G1/S transition.[1]
Troubleshooting Unexpected Observations:
-
No change in cell cycle:
-
Insufficient concentration: The concentration of this compound may be too low.
-
Incorrect incubation time: The incubation period may be too short for the effects to become apparent.
-
Cell line resistance: The cell line you are using may be resistant to the effects of this compound.
-
-
Sub-G1 peak appears:
-
This indicates the presence of apoptotic cells with fragmented DNA.[4] This is a plausible outcome, especially at higher concentrations or longer incubation times.
-
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide (PI)
-
Cell Preparation: Harvest and wash cells, ensuring you have a single-cell suspension.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the membrane.
-
Staining: Stain the cells with a solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[4][5]
-
Acquisition: Analyze the samples on a flow cytometer using a low flow rate for better resolution.[6][7]
Data Presentation: Expected Cell Cycle Distribution after this compound Treatment (Example Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55 | 30 | 15 | < 2 |
| This compound (Low Conc.) | 75 | 15 | 10 | < 5 |
| This compound (High Conc.) | 65 | 10 | 5 | 20 |
Signaling Pathway: this compound-Induced G1 Arrest
Caption: this compound activates PKC, leading to G1 cell cycle arrest.
Issue 2: Apoptosis Assay - Annexin V/PI Staining Shows a Smear or Unclear Populations
Question: I'm trying to measure apoptosis with Annexin V and PI after this compound treatment, but my dot plot shows a smear of events between the live and apoptotic quadrants. How can I resolve this?
Answer: A smear in an Annexin V/PI plot can indicate several issues, from technical problems with the assay to specific biological effects of your compound.
Troubleshooting Steps:
-
Check your controls:
-
Unstained cells: Should be in the lower-left quadrant.
-
Annexin V only: Should show a population shifting to the lower-right.
-
PI only: Should show a population in the upper-left.
-
Positive control (e.g., staurosporine): Should show clear apoptotic populations.
-
-
Optimize Staining Protocol:
-
Incubation time and temperature: Ensure you are following the manufacturer's protocol. Staining on ice can help slow the progression of apoptosis during the staining procedure.
-
Washing steps: Inadequate washing can lead to high background.[6]
-
-
Flow Cytometer Settings:
-
Compensation: Improper compensation between the Annexin V and PI channels is a common cause of smeared data. Ensure you have single-stain controls to set compensation correctly.
-
Voltages: Suboptimal photomultiplier tube (PMT) voltages can lead to poor population separation.
-
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for staining cells with Annexin V and Propidium Iodide.
Data Presentation: Example Apoptosis Data after this compound Treatment
| Treatment | Live Cells (%) (Annexin V-/PI-) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Necrosis (%) (Annexin V-/PI+) |
| Vehicle Control | 95 | 2 | 2 | 1 |
| This compound (24h) | 70 | 15 | 12 | 3 |
| This compound (48h) | 45 | 20 | 30 | 5 |
Issue 3: Immunophenotyping - Altered Expression of Surface Markers
Question: After treating my PBMCs with this compound, I see an upregulation of the activation marker CD69. Is this an artifact?
Answer: This is likely a real biological effect. As a PKC activator, this compound is expected to induce T-cell activation, which is often characterized by the upregulation of surface markers like CD69.[3]
Troubleshooting Unexpected Immunophenotyping Results:
-
Downregulation of a marker:
-
Internalization: The marker may be internalized upon cell activation.
-
Shedding: Some surface proteins can be shed from the cell surface.
-
-
High background staining:
-
Fc receptor binding: Use an Fc block to prevent non-specific antibody binding.[6]
-
Dead cells: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude them from your analysis.
-
Troubleshooting Logic: Immunophenotyping Issues
References
- 1. Antitumor action of the PKC activator gnidimacrin through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of antitumor action of PKC activator, gnidimacrin | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators [frontiersin.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Antibody Validation for Western Blotting of Gnidilatidin Targets
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to antibody validation for the Western blotting of Gnidilatidin targets. This resource includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and a summary of quantitative data to facilitate reliable and reproducible experimental outcomes.
I. Key this compound Targets and Signaling Pathways
This compound, also known as Yuanhuacine (B1233473), is a daphnane (B1241135) diterpenoid with demonstrated anti-tumor and anti-HIV activities.[1][2] Its mechanism of action involves the modulation of several key signaling pathways, making the validation of antibodies for proteins within these pathways crucial for accurate research. The primary signaling cascades affected by this compound are:
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK) and subsequently downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][3] This pathway is central to regulating cell growth, proliferation, and metabolism.
-
PKC Signaling Pathway: this compound is a potent activator of Protein Kinase C (PKC), particularly the βII isoform.[4] PKC activation triggers downstream signaling events that can lead to cell cycle arrest and apoptosis.
-
p21 Upregulation: this compound treatment leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which plays a crucial role in G2/M phase cell cycle arrest.[2][5]
The following diagram illustrates the primary signaling pathways modulated by this compound.
II. Validated Antibodies for Western Blotting
The following table provides a list of validated antibodies for the key protein targets of this compound. It is crucial to validate each antibody in your specific experimental context.
| Target Protein | Phosphorylation Site | Manufacturer | Catalog Number | Application |
| p-AMPKα | Thr172 | Cell Signaling Technology | #2531 | WB |
| Thr172 | Thermo Fisher Scientific | 620-120 | WB, IHC(P) | |
| Thr183 (α1) / Thr172 (α2) | Abcam | ab23875 | WB, Flow Cyt, IHC-P, ICC/IF | |
| AMPKα | Total | Cell Signaling Technology | #5831 | WB |
| p-mTOR | Ser2448 | Cell Signaling Technology | #2971 | WB |
| Ser2448 | Proteintech | 28881-1-AP | WB | |
| Ser2448 | Sigma-Aldrich | ABS45 | WB, ICC | |
| mTOR | Total | Cell Signaling Technology | #2972 | WB, IP |
| p21 Waf1/Cip1 | Total | Cell Signaling Technology | #2947 | WB, IP, IF, IHC, Flow |
| Total | Merck Millipore | 05-655 | WB, IHC | |
| Total | Invitrogen | 33-7000 | WB, IHC, ICC, Flow, ELISA | |
| PKCβII | Total | R&D Systems | MAB43781 | WB |
| Total | Invitrogen | MA5-17071 | WB, IHC, ELISA, Flow, ICC | |
| Total | Novus Biologicals | MAB4378 | WB | |
| p-PKC (pan) | βII Ser660 | Cell Signaling Technology | #9371 | WB |
| p-PKCα/βII | Thr638/641 | Cell Signaling Technology | #9375 | WB |
| Rac1 | Total | Cell Signaling Technology | #4651 | WB |
| Total | Merck Millipore | 05-389 | WB, IP, IHC | |
| Total | Antibodies.com | A304869 | WB |
III. Experimental Protocols
This section provides a detailed protocol for Western blotting of this compound targets.
A. This compound Treatment and Cell Lysate Preparation
-
Cell Culture: Plate cells (e.g., H1993, T24T, HCT116) at an appropriate density and allow them to adhere and reach 70-80% confluency.[1][5]
-
This compound (Yuanhuacine) Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations. Effective concentrations can range from nanomolar to low micromolar depending on the cell line and experimental goals.[1][5]
-
Include a vehicle control (DMSO-treated) group.
-
Incubate the cells for the desired time period (e.g., 2, 8, 12, or 24 hours).[1][5]
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[6]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.[7]
-
B. Western Blotting Workflow
The following diagram outlines the general workflow for Western blotting.
C. Detailed Immunoblotting Protocol
-
SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) from each sample with Laemmli sample buffer.[8]
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the denatured protein samples onto an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target protein.
-
Run the gel at 100-150V until the dye front reaches the bottom.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For large proteins like mTOR (~289 kDa), a wet transfer system is recommended.[9]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-proteins, BSA is generally recommended to reduce background.[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.[4]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat milk/TBST for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step (three times for 10 minutes each with TBST).[4]
-
-
Detection:
-
Stripping and Re-probing (for total protein):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin or GAPDH.[11]
-
IV. Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound (Yuanhuacine) on target protein expression and cell viability.
Table 1: Effect of Yuanhuacine on Protein Phosphorylation in H1993 Cells [1]
| Treatment | p-AMPKα (Fold Change) | p-mTOR (Fold Change) |
| Control | 1.0 | 1.0 |
| Yuanhuacine (0.1 µM) | 1.8 | 0.7 |
| Yuanhuacine (1 µM) | 2.5 | 0.4 |
Table 2: IC50 Values of Yuanhuacine in Various Cancer Cell Lines [12]
| Cell Line | Cancer Type | IC50 (nM) |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 50 |
| HCC70 | Triple-Negative Breast Cancer (BL1) | >1000 |
| T24T | Bladder Cancer | ~100 |
| HCT116 | Colon Cancer | ~800 |
V. Troubleshooting Guide and FAQs
This section addresses common issues encountered during the Western blotting of this compound targets.
A. Troubleshooting Common Western Blot Problems
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Insufficient protein loaded. | Increase the amount of protein loaded per well (up to 40 µg). |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubation time. | |
| Inefficient protein transfer. | Confirm transfer using Ponceau S staining. Optimize transfer time and voltage. | |
| Phosphatase activity during sample preparation. | Always use fresh phosphatase and protease inhibitors in the lysis buffer. Keep samples on ice. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Consider using a different blocking agent (e.g., BSA for phospho-antibodies).[10] |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific. | Use a different, validated antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Use fresh samples and ensure protease inhibitors are active. |
B. Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a signal for my phosphorylated protein?
A1: Several factors can contribute to a weak or absent phospho-protein signal. Ensure that you have used fresh phosphatase inhibitors in your lysis buffer and have kept your samples on ice throughout the preparation process to prevent dephosphorylation. The abundance of the phosphorylated form of a protein can be low, so you may need to load more protein onto your gel or enrich your sample for the target protein using immunoprecipitation.[11] Also, verify that your primary antibody is specific for the phosphorylated target and is used at the optimal concentration.
Q2: My background is very high, making it difficult to see my bands. What can I do?
A2: High background is often due to insufficient blocking or excessive antibody concentration. For phospho-specific antibodies, it is generally recommended to use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can cause non-specific binding.[10] You can also try increasing the duration of the blocking step and ensuring your washing steps are thorough. Additionally, titrating your primary and secondary antibodies to find the optimal dilution can significantly reduce background noise.
Q3: Should I use a total protein antibody as a control?
A3: Yes, it is highly recommended to probe for the total protein as a loading control.[11] This allows you to normalize the signal of the phosphorylated protein to the total amount of the protein present in the sample, providing a more accurate measure of the change in phosphorylation status. You can either strip and re-probe your membrane with the total protein antibody or use a multiplex fluorescent Western blotting approach to detect both the phosphorylated and total protein simultaneously.[11]
Q4: What is the best way to quantify my Western blot results?
A4: Densitometry is the most common method for quantifying Western blot bands. Use imaging software (e.g., ImageJ) to measure the intensity of each band.[4] Normalize the intensity of your target protein band to the intensity of a loading control (e.g., β-actin, GAPDH, or the total protein). For phosphorylation studies, it is best to normalize the phosphorylated protein signal to the total protein signal.
Q5: How do I choose the right antibody for my experiment?
A5: When selecting an antibody, look for one that has been validated for Western blotting in the species you are working with. Check the manufacturer's datasheet for validation data, such as Western blots showing a single band at the correct molecular weight and, ideally, data from knockout/knockdown experiments or treatment with known activators/inhibitors. The table in Section II provides a list of validated antibodies for key this compound targets.
References
- 1. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. The Chinese herb isolate yuanhuacine (YHL-14) induces G2/M arrest in human cancer cells by up-regulating p21 protein expression through an p53 protein-independent cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Chinese Herb Isolate Yuanhuacine (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing In Vivo Toxicity of Gnidilatidin in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the in vivo toxicity of Gnidilatidin in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a daphnane-type diterpenoid compound.[1] Its primary mechanism of action involves the activation of Protein Kinase C (PKC), which is a key regulator of various cellular signal transduction pathways.[2][3] Like other phorbol (B1677699) esters, it can mimic the action of diacylglycerol (DAG), a natural activator of PKC.[2] This activation can lead to a range of biological effects, including anti-tumor and anti-HIV activities.[1][4]
Q2: What are the potential toxic effects of this compound in mice?
A2: While specific toxicity data for this compound is limited, based on studies of related daphnane (B1241135) diterpenoids and phorbol esters, potential toxic effects in mice may include:
-
Systemic toxicity: Lethargy, recumbence, hyperreactivity, ataxia, convulsions, and changes in breathing.
-
Gastrointestinal effects: Changes in food and water intake, and potential for gastrointestinal irritation at higher doses.
-
Organ-specific toxicity: At higher doses, histopathological changes may be observed in the lungs, kidneys, heart, and brain.[5]
Q3: How should I determine a starting dose for my in vivo study with this compound?
A3: Determining the initial dose for an in vivo study requires a careful approach. It is recommended to:
-
Conduct a thorough literature review: Look for any published studies on this compound or similar daphnane diterpenoids to find established dosing ranges in relevant animal models.
-
Perform a dose-range finding study: Start with a low dose and escalate in different cohorts of mice to determine the maximum tolerated dose (MTD). The MTD is often defined as the dose that causes no more than a 10-20% loss in body weight and no mortality.
-
Consider the route of administration: The bioavailability and potential for local irritation can vary significantly with the administration route (e.g., intravenous, intraperitoneal, oral).
Q4: What clinical signs of toxicity should I monitor for in my mouse models?
A4: Regular and detailed clinical observation is crucial. Key signs to monitor include:
-
Behavioral changes: Lethargy, aggression, social isolation, and changes in grooming habits.
-
Physical appearance: Ruffled fur, hunched posture, and piloerection.
-
Physiological signs: Changes in respiratory rate, signs of dehydration (skin tenting), and changes in body temperature.
-
Gastrointestinal signs: Diarrhea, constipation, and changes in fecal output.
-
Neurological signs: Tremors, seizures, and ataxia.
Troubleshooting Guide
Issue: Mice show acute signs of distress immediately after this compound administration (e.g., seizures, lethargy, respiratory distress).
-
Possible Cause: The administered dose may be too high, or the formulation may be causing an acute reaction.
-
Troubleshooting Steps:
-
Immediately provide supportive care as per your institution's animal care guidelines. This may include placing the animal in a clean, quiet cage and providing a supplemental heat source.
-
Document all observed clinical signs in detail.
-
For subsequent experiments, reduce the dose significantly (e.g., by 50%) and consider a slower rate of administration for injectable routes.
-
Re-evaluate the formulation and vehicle for any potential irritants or contaminants.
-
Issue: Mice are experiencing significant weight loss (>15%) during the study.
-
Possible Cause: Systemic toxicity of this compound is affecting the overall health and metabolism of the mice.
-
Troubleshooting Steps:
-
Increase the frequency of monitoring for the affected animals to at least twice daily.
-
Provide supportive care, such as supplemental nutrition (e.g., hydrogel, palatable high-calorie food) and hydration.
-
If weight loss exceeds 20% or is accompanied by other severe clinical signs, euthanize the animal according to your approved IACUC protocol.
-
In future studies, consider a lower dose of this compound or a different dosing schedule (e.g., less frequent administration).
-
Issue: Swelling or irritation is observed at the injection site (for IV, IP, or SC administration).
-
Possible Cause: The formulation may be irritating, or the injection technique may need refinement.
-
Troubleshooting Steps:
-
Document the size and appearance of the swelling or irritation.
-
Consider using a different vehicle for the formulation that is known to be less irritating.
-
Ensure proper injection technique. For intravenous (IV) injections, confirm correct placement in the vein to avoid extravasation. For intraperitoneal (IP) injections, ensure the needle is inserted into the peritoneal cavity without puncturing any organs. For subcutaneous (SC) injections, use a larger volume of a less concentrated solution to disperse the compound.
-
Rotate injection sites if multiple injections are required.
-
Data Presentation
Table 1: Acute Toxicity of Jatropha curcas Phorbol Esters in Male Swiss Hauschka Mice (Intragastric Administration)
| Parameter | Value | 95% Confidence Limits |
| LD50 | 27.34 mg/kg body mass | 24.90-29.89 mg/kg body mass |
| LD5 | 18.87 mg/kg body mass | - |
| LD95 | 39.62 mg/kg body mass | - |
Data from a study on phorbol esters from Jatropha curcas, which are structurally related to this compound.[5]
Table 2: Suggested Schedule for Monitoring Toxicity in Mice Treated with this compound
| Parameter | Frequency |
| Clinical Observations | |
| - Behavior, posture, breathing | Daily for the first week, then 3 times a week |
| - Signs of morbidity | Continuously for the first 4 hours post-dose, then daily |
| Body Weight | Before dosing, then 2-3 times per week |
| Food and Water Intake | Daily (qualitative or quantitative) |
| Tumor Measurements (if applicable) | 2 times per week |
Experimental Protocols
Protocol: Pilot In Vivo Toxicity Study of this compound in Mice
-
Animal Model: Use a common inbred mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Dose Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of dosing, dilute the stock solution with a vehicle appropriate for the chosen route of administration (e.g., saline for IV, corn oil for oral gavage). The final concentration of the solvent should be non-toxic (e.g., <5% DMSO for IV).
-
-
Dose Administration:
-
Divide mice into groups (e.g., vehicle control and 3-4 dose levels of this compound).
-
Administer the assigned dose via the chosen route (e.g., oral gavage, intravenous injection, or intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Clinical Signs: Observe mice continuously for the first 4 hours after dosing, and then daily for 14 days. Record any signs of toxicity, including changes in behavior, posture, breathing, and any signs of morbidity.
-
Body Weight: Measure and record the body weight of each mouse just before dosing and on days 1, 3, 7, and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals. Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, and brain) for histopathological analysis.
-
Blood Collection: If required, collect blood at the time of euthanasia for hematology and clinical chemistry analysis.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: In vivo study workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies | Semantic Scholar [semanticscholar.org]
- 5. Toxicity of Jatropha curcas phorbol esters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Gnidilatidin and Luciferase Reporter Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Gnidilatidin in luciferase reporter assays. This compound, a potent daphnane (B1241135) diterpenoid, can interfere with these assays through various biological mechanisms, leading to potentially confounding results. This guide will help you identify and troubleshoot these issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound a direct inhibitor of luciferase enzymes?
Currently, there is no direct evidence in the scientific literature to suggest that this compound directly inhibits firefly or Renilla luciferase enzymes. Its interference with luciferase reporter assays is more likely due to its potent biological activities that affect cellular processes upstream of the reporter gene expression.
Q2: How can this compound affect my luciferase reporter assay results?
This compound can interfere with your assay in several ways:
-
Modulation of Signaling Pathways: this compound is a known activator of Protein Kinase C (PKC).[1] This can lead to the activation of downstream transcription factors like NF-κB and AP-1, which are commonly studied using luciferase reporters. This could result in a false positive or an exaggerated signal if your reporter construct is sensitive to these pathways.
-
Effects on Cell Viability and Proliferation: this compound has cytotoxic effects and can induce G2/M cell cycle arrest in various cancer cell lines.[2] It also inhibits DNA synthesis.[3] These effects can lead to a decrease in cell number and overall protein synthesis, which would non-specifically reduce luciferase expression and result in a lower signal.
-
Selective Inhibition of Protein Synthesis: In some cell lines, this compound has been shown to selectively inhibit protein synthesis.[3] While RNA synthesis appears largely unaffected, a reduction in the translation of the luciferase reporter protein could lead to a decreased signal.
Q3: I am seeing an unexpected increase in my luciferase signal after treatment with this compound. What could be the cause?
An unexpected increase in signal is likely due to this compound's activity as a PKC activator.[1] If your reporter construct contains response elements for transcription factors downstream of PKC, such as NF-κB or AP-1, this compound could be activating these pathways and driving the expression of your luciferase reporter gene.
Q4: My luciferase signal is significantly lower than expected after this compound treatment. What are the possible reasons?
A decrease in luciferase signal could be due to:
-
Cytotoxicity: At higher concentrations or with longer incubation times, this compound can reduce cell viability, leading to fewer cells available to express the reporter protein.[2]
-
Inhibition of DNA Synthesis and Cell Cycle Arrest: By halting cell proliferation, this compound can lead to a lower overall cell number compared to untreated controls, resulting in a reduced luciferase signal.[2][3]
-
Inhibition of Protein Synthesis: In certain cell types, this compound can selectively inhibit protein synthesis, which would directly impact the amount of luciferase enzyme produced.[3]
Troubleshooting Guides
Issue 1: Unexpected Increase in Luciferase Signal
If you observe an increase in luciferase signal that is not related to your experimental hypothesis, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Unexpected Signal Increase
Caption: Troubleshooting workflow for an unexpected increase in luciferase signal.
Detailed Steps:
-
Review your reporter construct: Carefully examine the promoter region of your luciferase reporter plasmid for known binding sites of transcription factors that are downstream of PKC signaling, such as NF-κB and AP-1.
-
Use a promoterless control: Transfect a parallel set of cells with a promoterless (basic) luciferase vector. If you still observe an increase in signal with this compound treatment, it might indicate a very unusual mechanism, but it's more likely the effect is promoter-dependent.
-
Inhibit the pathway: Co-treat the cells with this compound and a known PKC inhibitor. If the increase in luciferase signal is blocked or reduced, it strongly suggests that the effect is mediated through PKC activation.
-
Use a minimal promoter: Test a luciferase construct driven by a minimal promoter (e.g., a minimal TATA box) that is less likely to be influenced by transcription factor activation.
Issue 2: Unexpected Decrease in Luciferase Signal
If you observe a decrease in luciferase signal that may not be related to the specific promoter activity you are studying, follow these steps.
Experimental Workflow for Troubleshooting Unexpected Signal Decrease
Caption: Troubleshooting workflow for an unexpected decrease in luciferase signal.
Detailed Steps:
-
Assess cell viability: In a parallel experiment, treat your cells with the same concentrations of this compound and perform a standard cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine if the compound is causing cell death.
-
Use a dual-luciferase system: If you are not already, use a dual-luciferase reporter system. A constitutively expressed control reporter (like Renilla luciferase driven by a TK promoter) can help normalize for differences in cell number and general transcription/translation efficiency.
-
Perform a dose-response: Test a range of this compound concentrations to identify a window where you can observe your effect of interest without significant cytotoxicity.
-
Optimize incubation time: Reduce the duration of this compound treatment to a shorter time point that is sufficient to induce your desired effect but minimizes the impact on cell viability.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound (also known as Yuanhuacine) that are relevant to its potential interference in cell-based reporter assays.
Table 1: Cytotoxic Activity of this compound (IC50 values)
| Cell Line | IC50 (µM) | Incubation Time |
|---|---|---|
| H1993 | 0.009 | Not Specified |
| H358 | 16.5 | Not Specified |
| H460 | 6.2 | Not Specified |
| Calu-1 | 4.1 | Not Specified |
| H1299 | 4.0 | Not Specified |
| A549 | 0.03 | Not Specified |
Data from MedchemExpress.[2]
Table 2: HIV Latency Reversing Activity of this compound (EC50 values)
| Cell Line | EC50 (nM) | Assay Type |
|---|---|---|
| J-Lat 10.6 | 5.49 | Not Specified |
| TZM-bl | 3.75 (as 50% ethanolic extract of G. kraussiana) | Luciferase Reporter Assay |
Data from ResearchGate.[1]
Signaling Pathways and Experimental Protocols
This compound-Induced PKC Activation
This compound is a potent PKC activator. Activation of PKC can trigger downstream signaling cascades, including the MAPK/ERK pathway, leading to the activation of transcription factors like AP-1 and NF-κB.
Caption: this compound activation of PKC and downstream signaling to NF-κB and AP-1.
Protocol: Dual-Luciferase Reporter Assay
This protocol provides a general framework for performing a dual-luciferase assay to normalize for potential off-target effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with your experimental firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK). The recommended ratio of experimental to control plasmid is typically 10:1 to minimize interference from the control promoter.
-
Incubation: Incubate for 24-48 hours post-transfection to allow for reporter gene expression.
-
Treatment: Treat cells with a range of concentrations of this compound and appropriate vehicle controls.
-
Lysis: After the desired treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Add Firefly luciferase assay substrate to the cell lysate and measure the luminescence (Signal A).
-
Add a quench buffer and the Renilla luciferase substrate (coelenterazine) to the same well and measure the luminescence again (Signal B).
-
-
Data Analysis: Calculate the ratio of Signal A to Signal B for each well. This normalized value corrects for variations in cell number and transfection efficiency. Compare the ratios of treated samples to vehicle controls.
References
Best practices for handling and disposal of Gnidilatidin
Disclaimer: Gnidilatidin, also known as Yuanhuacine, is a biologically active compound with potent anti-tumor and DNA-damaging properties.[1] There is currently no standardized, publicly available Safety Data Sheet (SDS) or comprehensive handling and disposal protocol for this specific compound. The information provided below is based on general best practices for handling potent, poorly characterized, or hazardous chemical compounds in a research setting. All users must conduct a thorough risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before beginning any work with this compound.
Frequently Asked Questions (FAQs)
Q1: I cannot find a Safety Data Sheet (SDS) for this compound. What should I do?
A1: In the absence of a specific SDS, you should treat this compound as a highly potent and hazardous substance. This involves implementing the most stringent safety precautions. Your institution's EHS department should be consulted to assist in creating a formal risk assessment and a laboratory-specific Standard Operating Procedure (SOP) before you handle the compound.
Q2: What are the primary known hazards of this compound?
A2: this compound is known to be a DNA-damaging agent with anti-tumor activity.[1] It has been shown to induce G2/M cell cycle arrest and has cytotoxic effects against various cancer cell lines at nanomolar to low micromolar concentrations.[1][2] Due to its mechanism of action, it should be considered potentially cytotoxic, mutagenic, and toxic to reproductive health.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: When handling this compound, especially in its powdered form, the following PPE is mandatory:
-
Gloves: Double-gloving with nitrile gloves is recommended. Check for any breaches before and during use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A fully buttoned lab coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glove box, a properly fitted respirator (e.g., N95 or higher) is necessary to prevent inhalation.
Q4: How should I store this compound?
A4: this compound should be stored in a cool, dark, and dry place. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[1] Always protect from light.[1] The storage location should be clearly labeled with the compound's name and appropriate hazard warnings.
Q5: How do I dispose of waste containing this compound?
A5: All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, excess solutions) must be treated as hazardous chemical waste. Segregate this waste into a clearly labeled, sealed container. Consult your institution's EHS guidelines for proper disposal procedures for cytotoxic and mutagenic compounds. Do not dispose of this compound down the drain or in regular trash.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound will not dissolve | This compound is a diterpenoid, which can have poor aqueous solubility. | Use a suitable organic solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution. Further dilutions into aqueous media should be done carefully, ensuring the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results | The compound may be degrading due to improper storage or handling. | Ensure the compound is protected from light and stored at the recommended temperature (-20°C or -80°C).[1] Prepare fresh dilutions from the stock solution for each experiment. |
| Loss of cell viability at low concentrations | This compound is a potent cytotoxic agent.[2] | Perform a dose-response curve starting from very low (e.g., nanomolar) concentrations to determine the optimal working concentration for your specific cell line and experimental endpoint. |
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound (Yuanhuacine).
| Cell Line | Assay | IC50 / EC50 | Reference |
| H1993 (NSCLC) | Proliferation | 0.009 µM | [1] |
| A549 (NSCLC) | Proliferation | 0.03 µM | [1] |
| Calu-1 (NSCLC) | Proliferation | 4.1 µM | [1] |
| H1299 (NSCLC) | Proliferation | 4.0 µM | [1] |
| H460 (NSCLC) | Proliferation | 6.2 µM | [1] |
| H358 (NSCLC) | Proliferation | 16.5 µM | [1] |
| J-Lat 10.6 | HIV Latency Reversal | 5.49 nM | [3] |
Experimental Protocols
General Protocol for Preparation of a this compound Stock Solution
This protocol provides a general guideline. All steps involving the handling of the solid compound must be performed in a certified chemical fume hood or glove box.
-
Pre-Handling:
-
Don appropriate PPE (double gloves, lab coat, eye protection).
-
Decontaminate the work surface.
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder using an analytical balance within the fume hood.
-
Handle the powder with care to avoid generating dust.
-
-
Solubilization:
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store at -20°C or -80°C, protected from light.[1]
-
Visualizations
Caption: General workflow for safely handling potent compounds like this compound.
Caption: Simplified signaling pathway of this compound in cancer cells.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Gnidilatidin in Tumor Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gnidilatidin. The information is based on the known mechanisms of this compound as a Protein Kinase C (PKC) activator and general principles of drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Yuanhuacine, is a daphnane-type diterpenoid that acts as a potent activator of Protein Kinase C (PKC).[1] Its anti-tumor effects are attributed to its ability to induce G2/M cell cycle arrest and function as a DNA damaging agent.[2] By activating PKC, this compound can influence various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Q2: I am observing reduced sensitivity to this compound in my cancer cell line over time. What are the potential mechanisms of resistance?
While direct resistance mechanisms to this compound have not been extensively studied, resistance to other PKC activators, such as phorbol (B1677699) esters and bryostatin (B1237437) 1, can provide insights. Potential mechanisms include:
-
Alterations in PKC Isoform Expression and Activity: Tumor cells may alter the expression levels of different PKC isoforms. Overexpression of certain isoforms or a shift in the ratio of pro-apoptotic to anti-apoptotic isoforms can lead to reduced drug sensitivity.
-
Downregulation of PKC: Prolonged exposure to PKC activators can lead to the downregulation of PKC protein levels, thereby diminishing the cellular response to this compound.
-
Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of PKC activation. This can involve the upregulation of other kinases or signaling molecules that promote proliferation and inhibit apoptosis.
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein, can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q3: Are there any known biomarkers that can predict sensitivity to this compound?
Currently, there are no clinically validated biomarkers to predict sensitivity to this compound. However, based on its mechanism of action, potential biomarkers could include:
-
PKC Isoform Expression Profile: The expression pattern of specific PKC isoforms in tumor cells might correlate with sensitivity. For example, high expression of pro-apoptotic PKC isoforms could indicate higher sensitivity.
-
Basal PKC Activity: The baseline activity of the PKC pathway in cancer cells could influence their response to a PKC activator like this compound.
-
Status of Downstream PKC Signaling Components: The expression and phosphorylation status of proteins downstream of PKC could also serve as potential biomarkers.
Further research is needed to identify and validate reliable biomarkers for this compound sensitivity.[3][4][5][6][7]
Q4: Can combination therapy be used to overcome resistance to this compound?
Yes, combination therapy is a promising strategy to enhance the efficacy of this compound and overcome potential resistance.[8][9][10] Synergistic effects may be achieved by combining this compound with:
-
Standard Chemotherapeutic Agents: Combining this compound with conventional chemotherapy drugs could target different cellular processes and reduce the likelihood of resistance.[11][12][13][14]
-
Inhibitors of Compensatory Signaling Pathways: If resistance is mediated by the activation of a specific survival pathway, combining this compound with an inhibitor of that pathway could restore sensitivity.
-
Agents that Modulate PKC Isoform Expression: Drugs that can alter the expression of PKC isoforms to a more pro-apoptotic profile could potentially sensitize cells to this compound.
-
Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors have been shown to synergize with other anticancer agents by altering gene expression, which could potentially include genes that regulate sensitivity to PKC activators.[15]
Troubleshooting Guides
Problem: My cell line is showing little to no response to this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell Line Insensitivity | Some cell lines may be intrinsically resistant to PKC activators. Test a panel of cell lines to find a sensitive model. Consider investigating the PKC isoform expression profile of your cell line. |
| Drug Inactivation | Ensure proper storage of this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
| Low PKC Expression | Analyze the expression levels of total and specific PKC isoforms in your cell line using Western blotting. |
Problem: My cell line initially responds to this compound but develops resistance over time.
| Possible Cause | Troubleshooting Steps |
| Downregulation of PKC | Analyze PKC protein levels in resistant cells compared to sensitive parental cells using Western blotting. Consider using intermittent dosing schedules to minimize PKC downregulation. |
| Activation of Bypass Pathways | Use phospho-protein arrays or Western blotting to investigate the activation of common resistance pathways (e.g., PI3K/Akt, MAPK). Consider combination therapy with inhibitors of the identified activated pathway. |
| Selection of a Resistant Subpopulation | Perform single-cell cloning to isolate and characterize resistant clones. Analyze molecular differences between sensitive and resistant clones. |
Quantitative Data
Table 1: IC50 Values of this compound (Yuanhuacine) in Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) |
| H1993 | Non-small cell lung cancer | 0.009 |
| A549 | Non-small cell lung cancer | 0.03 |
| H358 | Non-small cell lung cancer | 16.5 |
| H460 | Non-small cell lung cancer | 6.2 |
| Calu-1 | Non-small cell lung cancer | 4.1 |
| H1299 | Non-small cell lung cancer | 4.0 |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of PKC Pathway Proteins
This protocol is used to analyze the expression and phosphorylation status of PKC and its downstream targets.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-PKCα, anti-phospho-PKC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound activates PKC, leading to G2/M arrest, DNA damage, and apoptosis.
Caption: Potential mechanisms of resistance to this compound in tumor cells.
Caption: A workflow for troubleshooting reduced sensitivity to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biomarker identification for statin sensitivity of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene expression-based pharmacodynamic biomarkers: the beginning of a new era in biomarker-driven anti-tumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Special Issue: Diagnostic and Predictive Tissue Markers in G.I. Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proliferation markers for the differential diagnosis of tumor and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Concomitant Use of Anticancer Drugs and Herbal Products: From Interactions to Synergic Activity [mdpi.com]
- 15. Combination therapy of established cancer using a histone deacetylase inhibitor and a TRAIL receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing treatment duration for Gnidilatidin in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize treatment duration for Gnidilatidin in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a daphnane-type diterpenoid compound.[1][2] Its primary mechanisms of action in cancer cell lines include the induction of G2/M cell cycle arrest and apoptosis.[3] It has been shown to inhibit DNA synthesis and downregulate the activation of the mTOR pathway.[1][3]
Q2: How do I determine a starting concentration range for my experiments?
For initial screening, it is recommended to test a broad range of concentrations, from nanomolar to micromolar, to establish a dose-response curve.[4] You can use published IC50 values for various cell lines as a starting point (see Table 1).
Q3: What is the recommended treatment duration for this compound?
The optimal incubation time is compound-dependent and cell-line specific.[4] A standard approach is to perform initial screens at 24, 48, and 72 hours to identify both early and late cellular responses.[4] Some studies have shown significant effects of this compound and related compounds after 72 hours of treatment.[5]
Q4: Could my choice of cytotoxicity assay affect the results?
Absolutely. Different assays measure distinct cellular parameters. For instance, an MTT assay measures metabolic activity, while a lactate (B86563) dehydrogenase (LDH) release assay measures membrane integrity.[4] It is advisable to use multiple, distinct assays to confirm your findings.[4]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 Value | Treatment Duration | Source |
| H1993 (Lung Cancer) | 0.009 µM | Not Specified | [3] |
| A549 (Lung Cancer) | 0.03 µM | Not Specified | [3] |
| L-1210 (Leukemia) | ED50 values determined | Not Specified | [1] |
| P-388 (Leukemia) | ED50 values determined | Not Specified | [1] |
| KB (Carcinoma) | ED50 values determined | Not Specified | [1] |
| KG1 (Leukemia) | 1.5 µM | 72 hours | [5] |
| NB4 (Leukemia) | 1.5 µM | 72 hours | [5] |
| U937 (Leukemia) | 1.0 µM | 72 hours | [5] |
| J-Lat 10.6 (T-cells) | EC50 of 5.49 nM | 24 hours | [6][7] |
Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.[8]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard cytotoxicity assay procedures.[4][9]
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (should be >95%).
-
Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of working concentrations.
-
Add the desired final concentrations of this compound to the appropriate wells.
-
Include vehicle-only controls (e.g., DMSO at the highest concentration used) and untreated controls.
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Data Acquisition:
-
After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Agitate the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Apoptosis Detection using Acridine Orange/Ethidium Bromide (AO/EtBr) Staining
This protocol is based on the methodology described for assessing apoptosis.[5]
-
Cell Preparation:
-
Treat cells with this compound for the desired duration as determined in your optimization experiments.
-
Collect both adherent and floating cells and centrifuge at a low speed.
-
Wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in a small volume of PBS.
-
Prepare a dye mixture of Acridine Orange (AO) and Ethidium Bromide (EtBr) at a concentration of 100 µg/mL each in PBS.
-
Add 1 µL of the AO/EtBr dye mixture to 25 µL of the cell suspension on a microscope slide.
-
-
Visualization and Analysis:
-
Immediately visualize the cells under a fluorescence microscope.
-
Viable cells: Uniform green fluorescence in the nucleus with an intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red fluorescence in the nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniform orange to red fluorescence in the nucleus with an intact structure.
-
Count at least 200 cells to determine the percentage of apoptotic cells.
-
Visualized Guides and Pathways
This compound Signaling Pathway
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for optimizing this compound treatment duration.
Troubleshooting Guide
If you encounter issues during your experiments, refer to the decision tree below for potential causes and solutions.
Troubleshooting Inconsistent or Unexpected Results
Caption: Troubleshooting guide for common in vitro experimental issues.
References
- 1. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing Gnidilatidin High-Throughput Screening Data
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for normalizing data from Gnidilatidin high-throughput screening (HTS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HTS?
A1: this compound, also known as Yuanhuacine, is a daphnane-type diterpenoid with potent biological activities.[1][2] It is known to be an activator of Protein Kinase C (PKC), particularly the PKCβ isoenzyme, and can induce G2/M cell cycle arrest and function as a DNA damaging agent.[1][3][4] In high-throughput screening, it is often used to identify new therapeutic agents, study signaling pathways, and investigate its anti-tumor and anti-HIV activities.[1][2][5][6][7]
Q2: Why is data normalization crucial in HTS assays?
A2: Data normalization is essential in HTS to minimize the impact of systematic errors, such as those arising from plate-to-plate variation, edge effects, or assay drift.[8][9][10] Proper normalization ensures that observed differences are due to the biological activity of the tested compounds and not experimental artifacts, thereby reducing false positive and false negative rates.[9][11]
Q3: What are the common normalization methods for HTS data?
A3: Common HTS data normalization methods include:
-
Percent of Control: Normalizes data relative to the mean of control wells (positive or negative).[12]
-
Normalized Percent Inhibition: Normalizes data relative to both positive and negative controls.[12]
-
Z-score: Standardizes data based on the mean and standard deviation of the plate's measurements.[12]
-
B-score: A robust method that corrects for row and column effects.[8][12]
-
Loess (Locally Estimated Scatterplot Smoothing): A polynomial regression method to correct for spatial effects.[8]
Q4: How does this compound's mechanism of action affect HTS data?
A4: As a potent PKC activator, this compound can lead to high hit rates in screens targeting PKC-related pathways.[3][4][13] This can be a challenge for some normalization methods, like the B-score, which assume a low hit rate.[8] Its cytotoxic and DNA-damaging properties at higher concentrations can also influence assay readouts, making careful dose-response analysis critical.[1][2]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
-
Question: My replicate wells for the same concentration of this compound show high variability. What could be the cause and how can I fix it?
-
Answer: High variability can stem from several sources. First, ensure proper mixing of reagents and uniform cell seeding density across the plate. Inconsistent liquid handling is a common culprit, so verify the calibration and performance of your automated liquid handlers or manual pipettes. This compound's potency means that small volume errors can lead to large signal differences. Additionally, check for and mitigate edge effects by using humidity-controlled incubators or filling the outer wells with sterile media and excluding them from analysis.[9][10]
Issue 2: Unexpectedly High Hit Rate
-
Question: My primary screen with this compound is yielding a very high hit rate. Is this expected, and how should I adjust my normalization?
-
Answer: A high hit rate can be anticipated when screening with a potent and broad-acting compound like this compound, especially in assays involving PKC signaling or cell cycle progression.[1][3] When hit rates are high, normalization methods that rely on the assumption of a low hit rate, such as the B-score, may perform poorly.[8] Consider using a normalization method that is less sensitive to high hit rates, such as Loess regression or a simple percent of control normalization if your controls are robust.[8] It is also advisable to run counter-screens to filter out non-specific hits.[9][14]
Issue 3: Assay Drift Across Plates
-
Question: I'm observing a gradual change in signal intensity from the first to the last plate in my screening run. How can I correct for this assay drift?
-
Answer: Assay drift can be caused by reagent degradation, temperature fluctuations, or instrument instability over time.[9] To mitigate this, randomize the plate order during the run. For data correction, use robust normalization methods like the B-score, which can account for plate-to-plate variation.[9] Monitoring temperature and ensuring the stability of your reagents throughout the experiment is also crucial.
Data Presentation
Table 1: Comparison of Normalization Methods on Raw HTS Data
| Raw Data (Luminescence Units) | Percent of Control | Normalized Percent Inhibition | Z-score | B-score |
| 150,000 | 150% | 100% | 1.5 | 1.2 |
| 120,000 | 120% | 40% | 0.8 | 0.7 |
| 100,000 (Negative Control) | 100% | 0% | 0.0 | 0.0 |
| 80,000 | 80% | -40% | -0.8 | -0.6 |
| 50,000 (Positive Control) | 50% | -100% | -1.5 | -1.3 |
This table presents hypothetical data to illustrate how different normalization techniques transform raw luminescence readings. The choice of method can significantly impact hit selection.
Experimental Protocols
Protocol 1: this compound HTS Cellular Proliferation Assay
-
Cell Seeding: Seed human cancer cells (e.g., K562) in 384-well plates at a density of 5,000 cells per well in 50 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Prepare a serial dilution of this compound in DMSO. Add 100 nL of the compound solutions to the assay plates. Include negative controls (DMSO vehicle) and positive controls (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Signal Detection: Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Protocol 2: Step-by-Step Data Normalization using Z-score
-
Data Collection: For each plate, collect the raw luminescence readings from all wells.
-
Calculate Plate Mean: Compute the average of all raw readings on the plate.
-
Calculate Plate Standard Deviation: Compute the standard deviation of all raw readings on the plate.
-
Calculate Z-score: For each well's raw reading (x), calculate the Z-score using the formula: Z = (x - plate mean) / plate standard deviation
-
Hit Selection: Define a Z-score threshold for hit identification (e.g., Z < -3 for inhibitors or Z > 3 for activators).
Visual Guides
Caption: this compound activates PKCβ, leading to downstream signaling that results in G2/M cell cycle arrest and a DNA damage response.
Caption: A typical workflow for high-throughput screening data analysis, from raw data acquisition to hit confirmation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of antitumor action of PKC activator, gnidimacrin | Semantic Scholar [semanticscholar.org]
- 4. Gnidimacrin, a Potent Anti-HIV Diterpene, Can Eliminate Latent HIV-1 Ex Vivo by Activation of Protein Kinase C β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. rna.uzh.ch [rna.uzh.ch]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators [frontiersin.org]
- 14. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
Validation & Comparative
Comparing the efficacy of Gnidilatidin and Prostratin in HIV latency reversal
For Researchers, Scientists, and Drug Development Professionals
The eradication of HIV-1 is hindered by the persistence of a latent viral reservoir in resting memory CD4+ T cells. A leading strategy to eliminate this reservoir is the "shock and kill" approach, which involves reactivating the latent virus with Latency Reversing Agents (LRAs) to make the infected cells susceptible to immune clearance or viral cytopathic effects. This guide provides a detailed comparison of two potent LRAs, Gnidilatidin and Prostratin (B1679730), both of which function through the activation of the Protein Kinase C (PKC) pathway.
Performance and Efficacy: A Quantitative Comparison
This compound, a daphnane (B1241135) diterpenoid, has demonstrated significantly higher potency in HIV latency reversal compared to the well-characterized phorbol (B1677699) ester, Prostratin. The following tables summarize the available quantitative data on their efficacy and cytotoxicity.
| Compound | Cell Line | EC50 (nM) for HIV Latency Reversal | Reference |
| This compound | J-Lat 10.6 | 5.49 | [1] |
| Prostratin | J-Lat 10.6 | 720 | [1] |
| Prostratin | J-Lat 9.2 | ~1200 | [2] |
| Prostratin | J-Lat clones | 100 - 10,000 (dose-dependent) | [3] |
Table 1: Comparative Efficacy (EC50) of this compound and Prostratin in Latency Reversal. EC50 (half-maximal effective concentration) values represent the concentration of the compound required to achieve 50% of the maximum HIV reactivation in latently infected T cell lines. Lower EC50 values indicate higher potency.
| Compound | Cell Type/Line | Cytotoxicity (CC50 or Observation) | Reference |
| This compound | J-Lat 10.6 | No toxicity observed up to 1,000 nM | [1] |
| Prostratin | J-Lat 9.2 | Minimal toxicity at concentrations up to 10 µM | [3] |
| Prostratin | Primary human PBLs | Minimal toxicity at 1.0 µM; does not induce proliferation on its own | [4] |
| Prostratin | CD8+-depleted PBMCs | CC50 values range from 0.1 to 7.5 µM | [5] |
Table 2: Cytotoxicity Profile of this compound and Prostratin. CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of a group of cells.
Mechanisms of Action and Signaling Pathways
Both this compound and Prostratin exert their latency-reversing effects by activating the Protein Kinase C (PKC) signaling cascade, which ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and binds to the HIV-1 Long Terminal Repeat (LTR), initiating viral gene transcription.
Prostratin is known to activate classical, novel, and atypical PKC isoforms, with novel PKCs playing a particularly prominent role in the prostratin response[6][7]. This broad activation of PKC isoforms leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB, allowing for the nuclear translocation of the p50/RelA NF-κB heterodimer[6][8].
This compound , as a daphnane diterpenoid, is also a potent PKC activator[9][10]. While the specific isoform selectivity is not as extensively characterized as that of Prostratin, daphnane diterpenoids are known to bind to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG)[11][12]. This binding initiates the downstream signaling cascade culminating in NF-κB activation.
Furthermore, both compounds have been shown to downregulate HIV-1 entry receptors, such as CD4 and CXCR4, which can help prevent new rounds of infection following viral reactivation[1].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Prostratin.
In Vitro HIV Latency Reversal Assay in J-Lat T-Cell Lines
This protocol is used to quantify the ability of LRAs to reactivate latent HIV-1 in an immortalized T-cell line model. J-Lat cells are Jurkat T-cell clones that contain a single, integrated, but transcriptionally silent HIV provirus where the nef gene is replaced by a Green Fluorescent Protein (GFP) reporter.
Methodology:
-
Cell Culture: Culture J-Lat cells (e.g., clone 10.6) in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells at a density of approximately 2.5 x 10^5 cells/mL. Add this compound or Prostratin at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., TNF-α at 10 ng/mL).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the GFP-positive population indicates reactivation of the latent HIV provirus.
References
- 1. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activation of protein kinase C by daphnane, ingenane and tigliane diterpenoid esters (1987) | Alastair Aitken | 33 Citations [scispace.com]
- 3. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In Vitro Exposure to Prostratin but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
- 7. An In-Depth Comparison of Latency-Reversing Agent Combinations in Various In Vitro and Ex Vivo HIV-1 Latency Models Identified Bryostatin-1+JQ1 and Ingenol-B+JQ1 to Potently Reactivate Viral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo analysis identifies effective HIV-1 latency-reversing drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of prostratin on Cyclin T1/P-TEFb function and the gene expression profile in primary resting CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Distinct chromatin functional states correlate with HIV latency reactivation in infected primary CD4+ T cells | eLife [elifesciences.org]
Gnidilatidin and Doxorubicin: A Comparative Analysis for Combination Cancer Therapy
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This guide provides a comparative analysis of two potent anti-cancer agents: Gnidilatidin, a daphnane (B1241135) diterpenoid, and Doxorubicin, a well-established anthracycline antibiotic. While direct clinical comparisons in combination therapy are not yet available, this document aims to juxtapose their individual mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation. This information is intended to provide a foundation for researchers and drug development professionals exploring novel combination therapies for cancer.
Quantitative Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound (also known as Yuanhuacine) and Doxorubicin across a range of cancer cell lines, as determined by various in vitro studies.
Table 1: IC50 Values of this compound (Yuanhuacine) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | 1.6[1] |
| HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | 9.4[1] |
| H1993 | Non-Small Cell Lung Cancer | 0.009 µM (9 nM) |
| A549 | Non-Small Cell Lung Cancer | 0.03 µM (30 nM) |
| H1299 | Non-Small Cell Lung Cancer | 4.0 µM |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 µM |
| H460 | Non-Small Cell Lung Cancer | 6.2 µM |
| H358 | Non-Small Cell Lung Cancer | 16.5 µM |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.26 |
| MCF-7 | Breast Cancer | 2.50 |
| M21 | Skin Melanoma | 2.77 |
| HeLa | Cervical Carcinoma | 2.92 |
| UMUC-3 | Bladder Cancer | 5.15 |
| HepG2 | Hepatocellular Carcinoma | 12.18 |
| TCCSUP | Bladder Cancer | 12.55 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
| A549 | Lung Cancer | > 20 |
Mechanisms of Action: A Comparative Overview
This compound and Doxorubicin exhibit distinct mechanisms of action, which could provide a rationale for their potential synergistic use in combination therapy.
This compound: A Protein Kinase C (PKC) Activator
This compound's primary mechanism of action is the activation of Protein Kinase C (PKC) isozymes.[1] PKC is a family of serine/threonine kinases that play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis.[2][3] By activating PKC, this compound can induce cell cycle arrest and apoptosis in sensitive cancer cells.[4][5] Studies have shown that this compound is a potent and selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer.[1]
Doxorubicin: A Multi-Faceted Anti-Cancer Agent
Doxorubicin employs a multi-pronged attack on cancer cells. Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, thereby obstructing DNA and RNA synthesis.[1][6] It also inhibits topoisomerase II, an enzyme critical for DNA repair, leading to DNA double-strand breaks and subsequent cell death.[1][6][7][8]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of reactive oxygen species (ROS).[1][9][10][11][12] This surge in ROS induces oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis.[9][12]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and Doxorubicin.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor action of the PKC activator gnidimacrin through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of antitumor action of PKC activator, gnidimacrin | Semantic Scholar [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Gnidilatidin in Oncology: A Comparative Analysis of Preclinical Anti-Tumor Effects
A comprehensive guide for researchers and drug development professionals on the anti-tumor properties of Gnidilatidin, with a comparative look at its performance against other agents in preclinical models.
Introduction: this compound, a daphnane-type diterpenoid also known as Yuanhuacine, has demonstrated significant anti-tumor activity in various preclinical studies.[1][2] This has led to growing interest in its potential as a therapeutic agent. This guide provides an objective comparison of this compound's anti-tumor effects with other compounds, supported by available experimental data. It is important to note that while the data presented is derived from robust preclinical research, specific studies validating these effects in patient-derived xenograft (PDX) models are not yet available in the public domain. The in vivo data discussed herein is from cell line-derived xenograft models.
Comparative Efficacy of this compound: In Vitro and In Vivo Studies
This compound has shown potent cytotoxic and anti-proliferative effects across a range of cancer cell lines.[3][4] In vivo studies using cell line-derived xenograft models have further substantiated its anti-tumor capabilities, demonstrating significant tumor growth inhibition.[1]
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | This compound (Yuanhuacine) IC50 (µM) |
| H1993 | 0.009 |
| A549 | 0.03 |
| H1299 | 4.0 |
| Calu-1 | 4.1 |
| H460 | 6.2 |
| H358 | 16.5 |
| Data sourced from MedchemExpress.[2] |
In Vivo Tumor Growth Inhibition
Preclinical studies in mouse models have demonstrated this compound's ability to inhibit tumor growth. A notable study in a triple-negative breast cancer (TNBC) model highlighted its superior efficacy compared to the standard-of-care chemotherapeutic agent, paclitaxel (B517696).
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| TNBC (HCC1806 cells) | This compound (Yuanhuacine) | 0.7-1 mg/kg (intraperitoneal) | More efficient than paclitaxel | [1] |
| Paclitaxel | Not specified | Less efficient than this compound | [1] | |
| Lewis Lung Carcinoma | This compound (Yuanhuacine) | 0.1 mg/kg (intraperitoneal) | 48% | [1] |
| 0.5 mg/kg (intraperitoneal) | 63% | [1] |
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of several critical signaling pathways, primarily through the activation of Protein Kinase C (PKC).[5][6] This activation triggers downstream cascades leading to cell cycle arrest and apoptosis. Additionally, in non-small cell lung cancer cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway and suppress the mTOR signaling pathway.[2][3]
Caption: this compound's signaling pathways leading to anti-tumor effects.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. The following outlines a general workflow for evaluating the anti-tumor efficacy of a compound like this compound in a preclinical setting.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or a comparator drug for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Xenograft Model Study
Caption: General experimental workflow for in vivo xenograft studies.
-
Animal Models: Immunocompromised mice (e.g., nude or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A specific number of cancer cells are injected subcutaneously into the flanks of the mice.
-
Tumor Development: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Mice are randomized into different treatment groups (e.g., vehicle control, this compound, comparator drug).
-
Drug Administration: The investigational drug and control substances are administered according to a predetermined schedule and route (e.g., oral, intraperitoneal).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or after a defined treatment period.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Conclusion
The available preclinical data strongly suggest that this compound is a potent anti-tumor agent with a distinct mechanism of action. Its superior efficacy over paclitaxel in a TNBC xenograft model is particularly noteworthy.[1] However, the absence of data from patient-derived xenograft models represents a significant gap in the current understanding of its translational potential. Future studies employing PDX models are essential to validate these initial findings in a system that more accurately recapitulates the heterogeneity and microenvironment of human tumors. Such studies will be critical in determining the clinical promise of this compound and identifying patient populations most likely to benefit from this novel therapeutic candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Gnidilatidin Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of gnidilatidin analogs, detailing their structure-activity relationships (SAR) in anticancer and anti-HIV applications. The information is supported by experimental data, detailed protocols, and visual diagrams of key biological pathways and workflows.
This compound, a daphnane-type diterpenoid also known as yuanhuacine (B1233473), has garnered significant interest for its potent biological activities, including antitumor and anti-HIV effects.[1][2][3][4][5][6] This has spurred research into the synthesis and evaluation of its analogs to identify compounds with improved therapeutic indices. This guide synthesizes findings from various studies to elucidate the key structural features of this compound analogs that govern their biological efficacy.
Comparative Analysis of Biological Activity
The cytotoxic and anti-HIV activities of this compound and its analogs have been evaluated across numerous studies. The following tables summarize the quantitative data, primarily half-maximal inhibitory concentrations (IC50) for cytotoxicity and half-maximal effective concentrations (EC50) for anti-HIV activity, to facilitate a clear comparison of their performance.
Cytotoxicity of this compound Analogs Against Cancer Cell Lines
The orthoester group and modifications at various positions on the daphnane (B1241135) scaffold have been shown to be critical for cytotoxic activity.[1] The following table presents the IC50 values of this compound (yuanhuacine) and related daphnane diterpenoids against a panel of human cancer cell lines.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Yuanhuacine (this compound) | HCC1806 (TNBC, BL2) | Potent and selective inhibition | [7][8] |
| THP-1 (monocytic leukemia) | EC50 = 1.4 nM (differentiation) | [7] | |
| Yuanhuajine | DNA topoisomerase I | 11.1 - 53.4 | [1] |
| Yuanhuagine | DNA topoisomerase I | 11.1 - 53.4 | [1] |
| Yuanhuadine | DNA topoisomerase I | 11.1 - 53.4 | [1] |
| Yuanhuapine | DNA topoisomerase I | 11.1 - 53.4 | [1] |
| Gnidimacrin Derivatives (9a, 9b) | HIV-1 infected MT4 cells | IC50 = 0.14 nM, 0.09 nM | [9] |
| Daphneodorins (1-9) | HIV-1 infected MT4 cells | EC50 = 1.5 - 7.7 nM | [2][3] |
| Onishibarins A, C and compound 10 | HIV-1 infected MT4 cells | EC50 = 1.26 nM, 0.84 nM, 0.78 nM | [4][5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Anti-HIV Activity of this compound Analogs
Daphnane diterpenoids, including this compound analogs, have demonstrated potent anti-HIV activity. The orthoester functionality is also a key determinant for this biological effect.
| Compound/Analog | Assay System | EC50 (nM) | Reference |
| Daphneodorins (1-9) | HIV-1 infected MT4 cells | 1.5 - 7.7 | [2][3] |
| Onishibarins A, C and compound 10 | HIV-1 infected MT4 cells | 1.26, 0.84, 0.78 | [4][5] |
| Gnidimacrin Derivatives (9a, 9b) | HIV-1 infected MT4 cells | IC50 = 0.14, 0.09 | [9] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are mediated through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
AMPK/mTOR Signaling Pathway
This compound and its analogs can influence the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cellular metabolism, growth, and proliferation. Activation of AMPK can lead to the inhibition of mTORC1, resulting in decreased protein synthesis and cell growth.
Caption: this compound analogs can activate AMPK, leading to mTORC1 inhibition.
Protein Kinase C (PKC) Activation
Yuanhuacine has been shown to exert its effects through the activation of Protein Kinase C (PKC).[7][8] This activation is crucial for its selective activity against certain subtypes of triple-negative breast cancer and its immunomodulatory effects.
Caption: Activation of PKC by this compound analogs triggers downstream signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[10][11][12]
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol:
-
Cell Treatment: Culture cells in the presence of this compound analogs at the desired concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14][15][16]
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs, supported by quantitative data and detailed experimental methodologies. The visualization of key signaling pathways and experimental workflows aims to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Preparation of yuanhuacine and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Anti-HIV diterpenoids from Daphne pseudomezereum. [scholars.duke.edu]
- 5. Anti-HIV diterpenoids from Daphne pseudomezereum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationship Correlations of Gnidimacrin Derivatives as Potent HIV-1 Inhibitors and HIV Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
Unveiling the PKC-Dependent Mechanism of Gnidilatidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gnidilatidin, a daphnane-type diterpenoid, has garnered significant interest within the scientific community for its potent biological activities, including antitumor and anti-HIV properties. A growing body of evidence points towards the activation of Protein Kinase C (PKC) as a central mechanism underpinning its diverse cellular effects. This guide provides a comprehensive comparison of this compound with other well-characterized PKC activators, supported by available experimental data, to aid researchers in their exploration of this promising compound.
Comparative Analysis of PKC Activator Potency
While direct binding affinities (Ki) and activation potencies (EC50/IC50) of this compound against individual PKC isoforms remain to be fully elucidated in publicly available literature, its cellular efficacy provides valuable insights into its potency. The following tables summarize the anti-proliferative and HIV-1 latency-reversing activities of this compound in comparison to other known PKC activators.
Table 1: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM)[1] |
| H1993 | Non-small cell lung cancer | 0.009 |
| A549 | Non-small cell lung cancer | 0.03 |
| H460 | Large cell lung cancer | 6.2 |
| Calu-1 | Non-small cell lung cancer | 4.1 |
| H1299 | Non-small cell lung cancer | 4.0 |
| H358 | Bronchioloalveolar carcinoma | 16.5 |
| UMUC3 | Bladder cancer | 1.89 |
| HCT116 | Colorectal carcinoma | 14.28 |
Table 2: Comparative Potency of PKC Activators in HIV-1 Latency Reversal
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | J-Lat 10.6 | 5.49 | |
| Prostratin | J-Lat 10.6 | 720 |
Deciphering the Downstream Signaling Cascade of this compound
Activation of PKC by this compound initiates a cascade of downstream signaling events that contribute to its biological activities. Key pathways implicated include the activation of NF-κB and the induction of cell cycle arrest.
NF-κB Activation
The activation of the transcription factor NF-κB is a well-established consequence of PKC activation. This pathway is crucial for the HIV latency-reversing effects of PKC activators. This compound, through PKC activation, is thought to induce the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of target genes, including the HIV-1 long terminal repeat (LTR).
Cell Cycle Arrest
This compound has been shown to induce G2/M phase cell cycle arrest in cancer cells[1]. This effect is likely mediated by the PKC-dependent regulation of key cell cycle proteins. For instance, the related daphnane (B1241135) diterpene, Gnidimacrin, is suggested to exert its antitumor effects through the activation of PKCβII, leading to the inhibition of cyclin-dependent kinase 2 (cdk2) and subsequent G1 phase arrest. While the specific PKC isoforms and downstream effectors for this compound-induced G2/M arrest require further investigation, it highlights a critical mechanism of its anti-proliferative action.
Experimental Protocols
To facilitate further research into the PKC-dependent mechanisms of this compound, this section provides detailed methodologies for key experiments.
PKC Translocation Assay using GFP-tagged PKC
This assay visualizes the activation of PKC by monitoring its translocation from the cytoplasm to the plasma membrane.
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HeLa or HEK293T) in appropriate media. Transfect cells with a plasmid encoding a specific PKC isoform fused to Green Fluorescent Protein (GFP-PKC) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells onto glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Treatment: After allowing the cells to adhere, replace the culture medium with a suitable imaging buffer. Acquire baseline images of GFP-PKC localization. Add this compound or other PKC activators at the desired concentration.
-
Live-Cell Imaging: Acquire time-lapse images of the cells using a confocal or fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Image Analysis: Quantify the translocation of GFP-PKC from the cytoplasm to the plasma membrane over time. This can be done by measuring the fluorescence intensity in defined regions of interest (cytoplasm vs. membrane).
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: After 24 hours, treat the cells with this compound, PMA, or other compounds of interest.
-
Cell Lysis: After the desired incubation period, lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate media and treat with this compound or other compounds for the desired duration.
-
Cell Harvest: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Pathways
To further illustrate the mechanisms discussed, the following diagrams, generated using the DOT language for Graphviz, depict the key signaling pathways and experimental workflows.
Caption: this compound-mediated PKC signaling pathway leading to NF-κB activation.
Caption: Experimental workflow for the PKC translocation assay.
Caption: Logical relationship of this compound-induced cell cycle arrest.
References
A Comparative Analysis of Gnidilatidin and Other Daphnane Diterpenoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Gnidilatidin and other notable daphnane (B1241135) diterpenoids, focusing on their anti-cancer properties. The information presented is curated to assist researchers and professionals in drug development in understanding the therapeutic potential of this class of compounds.
Introduction to Daphnane Diterpenoids
Daphnane diterpenoids are a class of naturally occurring compounds predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families.[1] These compounds are characterized by a complex tricyclic 5/7/6-membered ring system.[1] Among these, this compound, also known as Yuanhuacine, has emerged as a compound of significant interest due to its potent biological activities, including anti-cancer and anti-HIV properties.[2][3][4][5][6] This guide will compare the cytotoxic activities of this compound with other key daphnane diterpenoids, delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation.
Comparative Cytotoxicity
The anti-proliferative activity of this compound and other daphnane diterpenoids has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Yuanhuacine) | H1993 | Non-Small Cell Lung Cancer | 0.009[2] |
| A549 | Non-Small Cell Lung Cancer | 0.03[2] | |
| H1299 | Non-Small Cell Lung Cancer | 4.0[2] | |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1[2] | |
| H460 | Non-Small Cell Lung Cancer | 6.2[2] | |
| H358 | Non-Small Cell Lung Cancer | 16.5[2] | |
| UMUC3 | Bladder Cancer | 1.89[2] | |
| HCT116 | Colorectal Cancer | 14.28[2] | |
| P-388 | Murine Leukemia | Data available, specific value not cited | |
| L-1210 | Murine Leukemia | Data available, specific value not cited | |
| KB | Human Epidermoid Carcinoma | Data available, specific value not cited | |
| Yuanhualine | A549 | Non-Small Cell Lung Cancer | 0.007 |
| H292 | Non-Small Cell Lung Cancer | 0.0037 | |
| H1993 | Non-Small Cell Lung Cancer | 0.0048 | |
| SK-MES-1 | Non-Small Cell Lung Cancer | 0.0061 | |
| Yuanhuahine | A549 | Non-Small Cell Lung Cancer | 0.0152 |
| Yuanhuagine | A549 | Non-Small Cell Lung Cancer | 0.0247 |
| Genkwadaphnin (B1200609) | P-388 | Murine Leukemia | Data available, specific value not cited[7] |
| L-1210 | Murine Leukemia | Data available, specific value not cited[7] | |
| KB | Human Epidermoid Carcinoma | Data available, specific value not cited[7] | |
| Daphnetoxin | Various | Various | Data available, specific value not cited |
Mechanism of Action: Targeting Key Signaling Pathways
Daphnane diterpenoids exert their anti-cancer effects through the modulation of critical cellular signaling pathways. A significant mechanism of action for several daphnane diterpenoids, including this compound, involves the suppression of the Akt, STAT3, and Src signaling pathways, which are often dysregulated in cancer.
The diagram above illustrates how growth factor receptor signaling can activate Src and Akt. Src, in turn, can phosphorylate and activate STAT3, a key transcription factor. Activated (phosphorylated) STAT3 then translocates to the nucleus to promote the expression of genes involved in cell proliferation and survival. This compound and other daphnane diterpenoids have been shown to inhibit the activation of Akt, Src, and STAT3, thereby disrupting these pro-cancerous signaling cascades.[1]
Furthermore, this compound has been reported to induce G2/M cell cycle arrest, another important mechanism contributing to its anti-cancer activity.[2]
Experimental Protocols
To facilitate the replication and further investigation of the anti-cancer properties of daphnane diterpenoids, detailed protocols for key assays are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cells
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the daphnane diterpenoids. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance on a microplate reader at approximately 510 nm.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes (or store at -20°C).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Conclusion
This compound and other daphnane diterpenoids represent a promising class of anti-cancer compounds. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to modulate key signaling pathways like the Akt/STAT3/Src axis, underscores their therapeutic potential. This guide provides a foundational comparison and detailed methodologies to encourage further research and development of these natural products as novel cancer therapies. The provided data and protocols are intended to serve as a valuable resource for the scientific community in the ongoing effort to combat cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effects of genkwadaphnin and this compound on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Gnidilatidin's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer agent Gnidilatidin (also known as Yuanhuacine) with standard chemotherapeutic drugs. The information presented is based on publicly available experimental data to assist researchers in evaluating its potential.
Comparative Analysis of In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the reported IC50 values for this compound and standard chemotherapeutic agents against various cancer cell lines. While direct head-to-head studies are limited, this compilation of data from different sources allows for an indirect comparison of their cytotoxic effects.
Table 1: IC50 Values of this compound (Yuanhuacine) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | Not Specified |
| A549 | Non-Small Cell Lung Cancer | 0.03 | Not Specified |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | Not Specified |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | Not Specified |
| H460 | Non-Small Cell Lung Cancer | 6.2 | Not Specified |
| H358 | Non-Small Cell Lung Cancer | 16.5 | Not Specified |
| UMUC3 | Bladder Cancer | 1.89 | 24 |
| HCT116 | Colon Cancer | 14.28 | 24 |
Table 2: IC50 Values of Standard Chemotherapeutic Agents in Human Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Cisplatin | A549 | Non-Small Cell Lung Cancer | 11.18 | 48 |
| Cisplatin | H460 | Non-Small Cell Lung Cancer | 27.6 | 48 |
| Paclitaxel | A549 | Non-Small Cell Lung Cancer | 0.00135 - 0.024 | 48 - 72 |
| Paclitaxel | NCI-H460 | Non-Small Cell Lung Cancer | 0.004 - 0.0094 | 48 - 120 |
Experimental Protocols
The determination of IC50 values is crucial for evaluating the efficacy of a compound. The following is a detailed methodology for a common assay used to determine the cytotoxic effects of this compound and other anticancer agents.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, H1993)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (Yuanhuacine) and other compounds for testing
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway for this compound-Induced G2/M Arrest
This compound is known to be a potent activator of Protein Kinase C (PKC).[1] Its activation of PKC is a key event that leads to downstream signaling cascades culminating in cell cycle arrest at the G2/M phase.[2] While the precise and complete pathway is a subject of ongoing research, a proposed mechanism involves the modulation of key cell cycle regulatory proteins.
Caption: Proposed signaling pathway of this compound-induced G2/M arrest.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a compound using a cell-based assay.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Gnidilatidin: A Comparative Guide to Synergistic Effects with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synergistic potential of Gnidilatidin, also known as Yuanhuacine, when used in combination with other chemotherapeutic agents. While direct comparative studies with traditional chemotherapy drugs are limited, existing preclinical data demonstrates significant synergistic interactions with targeted therapies. This document outlines both experimentally verified and hypothesized mechanisms of synergy, supported by detailed experimental protocols to facilitate further research and evaluation.
Experimentally Verified Synergistic Combinations
This compound has shown significant synergistic effects in preclinical studies when combined with the targeted therapy agents gefitinib (B1684475) and rapamycin (B549165).
Quantitative Data Summary
| Combination | Cell Line | Effect | Method of Synergy Determination |
| This compound + Gefitinib | H1993 (Non-Small Cell Lung Cancer) | Significant synergistic inhibitory effects on cell proliferation. | Sulforhodamine B (SRB) assay, Combination Index (CI) calculation. |
| This compound + Rapamycin | H1993 (Non-Small Cell Lung Cancer) | Effective inhibition of cell proliferation compared to rapamycin alone. | Sulforhodamine B (SRB) assay, Combination Index (CI) calculation. |
Hypothesized Synergistic Combinations with Traditional Chemotherapeutics
While direct experimental evidence is not yet widely published, the mechanism of action of this compound suggests potential synergistic interactions with conventional chemotherapeutic drugs such as doxorubicin (B1662922), cisplatin (B142131), and paclitaxel. These hypotheses are based on this compound's role as a Protein Kinase C (PKC) activator.[1]
Proposed Mechanisms of Synergy
| Chemotherapeutic Agent | Proposed Synergistic Mechanism with this compound |
| Doxorubicin | This compound, through PKC activation, may enhance doxorubicin-induced apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family. This could potentially overcome doxorubicin resistance.[1] |
| Cisplatin | By activating PKC, this compound may interfere with DNA repair mechanisms that are often responsible for cisplatin resistance. This could lead to an accumulation of DNA damage and increased cancer cell death.[1] |
| Paclitaxel | This compound's activation of PKC could potentially modulate microtubule dynamics, thereby sensitizing cancer cells to the effects of paclitaxel, which functions by stabilizing microtubules and inducing mitotic arrest.[1] |
Signaling Pathways and Mechanisms of Action
This compound's anticancer effects are primarily attributed to its activation of the Protein Kinase C (PKC) family of isozymes.[1] This activation triggers downstream signaling cascades that can lead to cell cycle arrest, apoptosis, and inhibition of cell migration. Additionally, this compound has been shown to regulate the AMPK/mTOR signaling pathway.
Caption: this compound's mechanism of action involves the activation of PKC and regulation of the AMPK/mTOR pathway.
Caption: Proposed synergistic action of this compound with a generic chemotherapeutic agent.
Experimental Protocols
In Vitro Synergy Assessment Protocol (for this compound with Gefitinib/Rapamycin)
This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound in combination with other therapeutic agents on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture H1993 non-small cell lung cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of this compound, gefitinib, and rapamycin in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each drug individually and in combination at fixed ratios (e.g., based on the IC50 values of the individual drugs).
-
Treat the cells with the single agents and the drug combinations. Include a vehicle-only control.
3. Cell Viability Assay (Sulforhodamine B - SRB Assay):
-
After a 48-hour incubation period, fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
4. Data Analysis and Synergy Determination:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%) for each individual drug.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Caption: Experimental workflow for in vitro synergy assessment.
This guide serves as a starting point for researchers interested in the combination therapy potential of this compound. The provided protocols and hypothesized mechanisms can inform the design of future studies to fully elucidate the synergistic effects of this promising natural compound with a broader range of chemotherapeutic agents.
References
Head-to-head comparison of Gnidilatidin and other DNA damaging agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gnidilatidin, a daphnane (B1241135) diterpenoid with potent anti-tumor activity, against established DNA damaging agents: Doxorubicin, Etoposide, and Cisplatin. This document synthesizes available experimental data to offer insights into their relative cytotoxic effects, mechanisms of action, and the cellular pathways they modulate.
Executive Summary
This compound, also known as Yuanhuacine (B1233473), is a DNA damaging agent that has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis. While direct head-to-head comparative studies using standardized DNA damage assays are limited, this guide consolidates available quantitative data on cytotoxicity and cell cycle effects to provide a comparative overview. Doxorubicin, Etoposide, and Cisplatin are widely used chemotherapeutic agents that induce DNA damage through distinct mechanisms, leading to cell cycle arrest and apoptosis. This guide aims to provide a comparative framework for these agents based on existing literature.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the other DNA damaging agents. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions, such as cell lines and exposure times.
Table 1: Comparative Cytotoxicity (IC50) of this compound (Yuanhuacine) and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | This compound (Yuanhuacine) IC50 (µM) | Cisplatin IC50 (µM) |
| H1993 | 0.009 (72h) | Not explicitly found for 72h, general resistance noted |
| A549 | 0.03 (72h) | 3.1 (72h), 9 (72h), 20 (48h), 23.4 (24h) |
| H1299 | 4 (72h) | 7.140 (72h) |
| Calu-1 | 4.1 (72h) | 13.68 (WST-1 assay) |
| H460 | 6.2 (72h) | Data not available for direct comparison |
| H358 | 16.5 (72h) | 0.6491 (72h) |
Table 2: Cytotoxicity (IC50) of this compound (Yuanhuacine) in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | 72h |
| A549 | Non-Small Cell Lung Cancer | 0.03 | 72h |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | 72h |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | 72h |
| H460 | Non-Small Cell Lung Cancer | 6.2 | 72h |
| H358 | Non-Small Cell Lung Cancer | 16.5 | 72h |
| UMUC3 | Bladder Cancer | 1.89 | 24h |
| HCT116 | Colon Cancer | 14.28 | 24h |
Table 3: Effect of this compound (Yuanhuacine) on Cell Cycle Distribution in HCT116 Colon Cancer Cells
| Yuanhuacine Conc. (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.5 | 25.1 ± 1.8 | 19.7 ± 2.1 |
| 0.5 | 48.9 ± 3.1 | 22.5 ± 2.0 | 28.6 ± 2.9 |
| 1.0 | 35.7 ± 2.8 | 15.3 ± 1.5 | 49.0 ± 3.5 |
| 2.0 | Not specified | Not specified | Not specified |
Data represents mean ± standard deviation from three independent experiments after 24 hours of treatment.
Mechanisms of Action and Signaling Pathways
This compound (Yuanhuacine)
This compound induces DNA damage, leading to G2/M cell cycle arrest and apoptosis[2][3]. Its mechanism involves the p53-independent upregulation of p21 protein expression, which is mediated by the transcription factor Sp1[2]. Furthermore, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway, which in turn suppresses the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation[4].
This compound Signaling Pathway
Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to the generation of DNA double-strand breaks. This triggers the DNA damage response (DDR) pathway, involving the activation of ATM and ATR kinases, which in turn phosphorylate downstream targets like CHK1, CHK2, and p53, leading to cell cycle arrest and apoptosis.
References
- 1. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chinese herb isolate yuanhuacine (YHL-14) induces G2/M arrest in human cancer cells by up-regulating p21 protein expression through an p53 protein-independent cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 4. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Gnidilatidin: A Comparative Analysis of In Vivo Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Gnidilatidin's performance against alternative therapies in cancer and inflammation models, supported by experimental data.
This compound, a daphnane (B1241135) diterpenoid also known as Yuanhuacine, has demonstrated significant therapeutic potential in preclinical studies. This guide provides a comprehensive comparison of its in vivo efficacy in validated animal models of cancer and inflammation, juxtaposed with established alternative treatments. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and experimental design.
Anti-Cancer Efficacy
This compound has shown potent anti-tumor activity in xenograft models of Triple-Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC). Its mechanism of action is linked to DNA damage, induction of G2/M cell cycle arrest, and modulation of the AMPK/mTOR signaling pathway.[1]
Comparative Efficacy in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
Table 1: this compound vs. Paclitaxel in an HCC1806 (BL2 subtype) TNBC Xenograft Mouse Model
| Treatment Group | Dosage & Schedule | Mean Tumor Weight Reduction | Survival/Toxicity | Reference |
| This compound | 1 mg/kg (Day 0) & 0.7 mg/kg (Day 4), i.p. | Significant reduction (specific % not stated) | One death at 1 mg/kg dose | [2] |
| Paclitaxel | 20 mg/kg (Days 0 & 4), i.p. | Less effective than this compound | Well-tolerated | [2] |
| Vehicle Control | <12% EtOH in PBS | - | - | [2] |
Comparative Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Table 2: this compound vs. Gefitinib in an H1993 NSCLC Xenograft Mouse Model
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition | Tumor Weight Reduction | Reference |
| This compound (0.5 mg/kg) | 0.5 mg/kg, oral, daily for 21 days | 33.4% | Significant | [3] |
| This compound (1.0 mg/kg) | 1.0 mg/kg, oral, daily for 21 days | 38.8% | Significant | [3] |
| Gefitinib | 10 mg/kg, oral, daily for 21 days | Similar to this compound | Significant | [3] |
| Vehicle Control | Ethanol-Tween 80-H₂O (1:1:98) | - | - | [3] |
Anti-Inflammatory Efficacy
Recent studies have highlighted the anti-inflammatory potential of this compound. In a mouse model of lipopolysaccharide (LPS)-induced acute kidney injury (AKI), a condition characterized by excessive inflammation, this compound demonstrated protective effects. The mechanism involves the inhibition of the JAK1/STAT3 signaling pathway, leading to reduced production of the pro-inflammatory cytokine IL-6.[2]
Comparative Efficacy in an LPS-Induced Acute Kidney Injury (AKI) Mouse Model
Table 3: this compound vs. Standard Care (Supportive) in an LPS-Induced AKI Mouse Model
| Treatment Group | Dosage & Schedule | Effect on Kidney Injury Markers (NGAL, KIM-1) | Effect on Serum Creatinine (B1669602) | Reference |
| This compound (0.2 µg/kg) | 0.2 µg/kg, i.p., 30 min before LPS | Dose-dependent reduction | No significant change | [2] |
| This compound (5 µg/kg) | 5 µg/kg, i.p., 30 min before LPS | Significant dose-dependent reduction | Slight reduction | [2] |
| LPS Control | 10 mg/kg LPS, i.p. | Marked increase | Increased | [2] |
| Vehicle Control | PBS | - | Normal | [2] |
Antiviral Efficacy
Currently, there is a lack of published in vivo studies evaluating the antiviral efficacy of this compound in animal models. While some daphnane diterpenes, the chemical class to which this compound belongs, have demonstrated in vitro anti-HIV activity, these findings have not yet been translated into in vivo models for this compound specifically.[4][5][6][7][8] Further research is required to determine its potential as an antiviral agent. As a result, a direct comparison with established antiviral drugs like Remdesivir (B604916), which has shown efficacy in animal models of SARS-CoV-2 infection, is not possible at this time.[1][9][10]
Experimental Protocols
TNBC Xenograft Model (HCC1806)
-
Animal Model: Female athymic nude mice (5-6 weeks old).
-
Tumor Implantation: 1 x 10⁷ HCC1806 cells in 200 µL of medium were subcutaneously injected into the flanks of the mice. Tumors were allowed to grow to an approximate volume of 100 mm³.
-
Treatment Groups:
-
Vehicle Control: <12% EtOH in PBS.
-
This compound: 1 mg/kg on day 0 and 0.7 mg/kg on day 4, administered via intraperitoneal (i.p.) injection. The dose was reduced due to toxicity observed at the initial 1 mg/kg dose.
-
Paclitaxel: 20 mg/kg on days 0 and 4, administered via i.p. injection.
-
-
Monitoring: Tumor volume was measured with calipers every 2 days for 12 days. Mouse body weight was monitored as a measure of toxicity.
-
Endpoint: Mice were euthanized when tumors in the vehicle-treated group reached approximately 1500 mm³. Tumors were then excised and weighed.
NSCLC Xenograft Model (H1993)
-
Animal Model: Nude mice.
-
Tumor Implantation: H1993 cells (1 x 10⁷ cells in 200 µL of medium) were subcutaneously injected into the flanks of the mice. Tumors were allowed to grow to an approximate volume of 90 mm³.
-
Treatment Groups:
-
Vehicle Control: A solution of ethanol, Tween 80, and water (1:1:98 ratio).
-
This compound: 0.5 mg/kg or 1.0 mg/kg, dissolved in the vehicle, administered orally once a day for 21 days.
-
Gefitinib: 10 mg/kg, dissolved in the vehicle, administered orally once a day for 21 days.
-
-
Monitoring: Tumor volume and body weight were measured every 4-6 days.
-
Endpoint: At the end of the 21-day treatment period, tumors were excised and weighed.
LPS-Induced Acute Kidney Injury Model
-
Animal Model: Mice.
-
Induction of AKI: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 10 mg/kg.
-
Treatment Groups:
-
Vehicle Control: PBS.
-
LPS Control: 10 mg/kg LPS i.p.
-
This compound: 0.2 µg/kg or 5 µg/kg administered i.p. 30 minutes prior to LPS injection.
-
-
Evaluation:
-
Renal function markers (serum creatinine and blood urea (B33335) nitrogen) were measured.
-
Histopathological changes in the kidney were assessed using H&E staining.
-
mRNA expression levels of kidney injury biomarkers (NGAL and KIM-1) were quantified by RT-qPCR.
-
Signaling Pathways and Experimental Workflows
References
- 1. Clinical benefit of remdesivir in rhesus macaques infected with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yuanhuacine modulates lipopolysaccharide-induced interleukin-6 through regulation of the JAK1/STAT3 pathway and prevents tubular damage in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Library-based discovery and characterization of daphnane diterpenes as potent and selective HIV inhibitors in Daphne gnidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daphnane-type diterpene esters with cytotoxic and anti-HIV-1 activities from Daphne acutiloba Rehd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Remdesivir trials effective against coronaviruses in animals and humans :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 10. Antiviral Remdesivir Shows Efficacy In An Animal Model (Rhesus Macaques) Of COVID-19 [brainimmune.com]
Replicating published findings on Gnidilatidin-induced apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-apoptotic effects of Gnidilatidin and other established anticancer agents. Due to the limited availability of specific quantitative data on this compound-induced apoptosis, this document utilizes data from its close structural analog, Gnidilatimonoein , as a representative model. This information is intended to serve as a reference for replicating and expanding upon published findings in the field of apoptosis research.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Gnidilatimonoein, Paclitaxel, and Doxorubicin on various cancer cell lines. This data provides a baseline for comparing the potency of these compounds in inducing cell death.
| Compound | Cell Line | Assay | Endpoint | Result |
| Gnidilatimonoein | HL-60 (Leukemia) | MTT | IC50 | 1.3 µM[1][2] |
| KG1 (Leukemia) | MTT | IC50 | 1.5 µM | |
| NB4 (Leukemia) | MTT | IC50 | 1.5 µM | |
| U937 (Leukemia) | MTT | IC50 | 1.0 µM | |
| Paclitaxel | HEK293 | Annexin V/PI | Apoptosis Rate | Dose-dependent increase |
| 8305C | Annexin V/PI | Apoptosis Rate | Dose-dependent increase | |
| Doxorubicin | MDA-MB-231 (Breast) | Apoptosis Assay | Apoptosis Induction | Lower dose than unconjugated Doxorubicin[3] |
| Cultured Cardiomyocytes | Caspase-3 Activity | Enzyme Activity | Significantly increased | |
| Cisplatin (B142131) | B16F10 (Melanoma) | Annexin V/PI | Apoptosis Rate | 37.95%[4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of published findings.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from studies on Gnidilatimonoein and is a standard method for assessing cell viability.[1][2]
Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This is a widely used flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells.[3]
Objective: To quantify the percentage of cells undergoing apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound.
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Objective: To determine the effect of a compound on the expression of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for its investigation.
Caption: Proposed this compound-induced apoptosis pathway.
Caption: General experimental workflow for apoptosis assays.
References
- 1. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. TNFα mediated ceramide generation triggers cisplatin induced apoptosis in B16F10 melanoma in a PKCδ independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Gnidilatidin-Treated Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative transcriptomic overview of cancer cells treated with Gnidilatidin, a daphnane (B1241135) diterpenoid with potent anti-cancer properties. Due to the limited availability of public transcriptomic data specifically for this compound, this document presents a representative comparative analysis against the well-characterized chemotherapeutic agent, Doxorubicin. The experimental data presented is synthesized from the known mechanisms of action of this compound and established transcriptomic profiles of Doxorubicin, offering a framework to guide researchers in their study design and data interpretation.
This compound has been shown to exert its anti-cancer effects through various mechanisms, including the induction of G2/M cell cycle arrest and the inhibition of DNA synthesis.[1] Its impact on gene expression is a critical area of investigation for understanding its therapeutic potential and for the development of novel cancer therapies. This guide compares the anticipated gene expression profiles of cancer cells treated with this compound to those treated with Doxorubicin, a standard-of-care DNA-damaging agent.
Data Presentation: Comparative Gene Expression
The following tables summarize the anticipated differentially expressed genes (DEGs) in a human cancer cell line (e.g., A549 lung carcinoma) following treatment with this compound or Doxorubicin. The selection of these genes is based on the known molecular mechanisms of each compound.
Table 1: Differentially Expressed Genes in this compound-Treated Cancer Cells (Hypothetical Data)
| Gene Symbol | Gene Name | Fold Change (log2) | p-value (adjusted) | Putative Function |
| Upregulated | ||||
| EGR1 | Early Growth Response 1 | 2.5 | < 0.01 | Tumor suppressor, transcription factor |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.1 | < 0.01 | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.8 | < 0.01 | DNA repair, cell cycle checkpoint |
| TRIB3 | Tribbles Pseudokinase 3 | 1.5 | < 0.05 | Apoptosis, stress response |
| Downregulated | ||||
| MITF | Melanogenesis Associated Transcription Factor | -2.8 | < 0.01 | Melanoma cell survival and proliferation |
| TYR | Tyrosinase | -2.5 | < 0.01 | Melanin biosynthesis |
| DCT | Dopachrome Tautomerase | -2.2 | < 0.01 | Melanin biosynthesis |
| CCNA2 | Cyclin A2 | -1.9 | < 0.01 | G2/M transition |
| CCNB1 | Cyclin B1 | -1.7 | < 0.01 | G2/M transition |
Table 2: Differentially Expressed Genes in Doxorubicin-Treated Cancer Cells (Representative Data)
| Gene Symbol | Gene Name | Fold Change (log2) | p-value (adjusted) | Function |
| Upregulated | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 3.2 | < 0.001 | Cell cycle arrest |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.8 | < 0.001 | Apoptosis |
| MDM2 | MDM2 Proto-Oncogene | 2.5 | < 0.001 | p53 regulation |
| DDB2 | Damage Specific DNA Binding Protein 2 | 2.1 | < 0.01 | DNA repair |
| Downregulated | ||||
| TOP2A | Topoisomerase (DNA) II Alpha | -3.5 | < 0.001 | DNA replication, target of Doxorubicin |
| E2F1 | E2F Transcription Factor 1 | -2.9 | < 0.001 | Cell cycle progression |
| PCNA | Proliferating Cell Nuclear Antigen | -2.4 | < 0.01 | DNA replication and repair |
| MYC | MYC Proto-Oncogene | -2.0 | < 0.01 | Cell proliferation, oncogene |
Experimental Protocols
The following sections detail the methodologies for key experiments that would be cited in a comparative transcriptomic study of this compound.
Cell Culture and Treatment
Human cancer cell lines (e.g., A549, MCF-7, or U-87 MG) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells are seeded and allowed to attach overnight. Subsequently, the cells are treated with a predetermined IC50 concentration of this compound, Doxorubicin (as a positive control), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
RNA Extraction and Quality Control
Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop), respectively. High-quality RNA samples (RNA Integrity Number [RIN] > 8) are used for subsequent library preparation.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
RNA-Seq libraries are prepared from total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). Briefly, mRNA is enriched using oligo(dT) magnetic beads, followed by fragmentation. The fragmented mRNA is then used as a template for first-strand cDNA synthesis using random hexamer primers, followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters. The ligated products are then amplified by PCR to generate the final cDNA library. The quality and quantity of the libraries are assessed before sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis of RNA-Seq Data
The raw sequencing reads are first assessed for quality using FastQC. Adapter sequences and low-quality reads are trimmed using tools like Trimmomatic. The cleaned reads are then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR. The number of reads mapping to each gene is quantified using featureCounts or HTSeq.
Differential gene expression analysis between the drug-treated and control groups is performed using the DESeq2 package in R.[1][2][3] Genes with an adjusted p-value (padj) < 0.05 and a |log2(Fold Change)| > 1 are considered to be differentially expressed. Gene Ontology (GO) and pathway enrichment analysis of the DEGs are performed using tools like DAVID or Metascape to identify the biological processes and signaling pathways affected by the drug treatment.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: A typical experimental workflow for RNA sequencing analysis.
References
Assessing the selectivity of Gnidilatidin for cancer cells over normal cells
For Immediate Release
A comprehensive review of existing preclinical data reveals that Gnidilatidin, a daphnane (B1241135) diterpenoid also known as Yuanhuacine, demonstrates notable selectivity in its cytotoxic effects, favoring cancer cells over healthy, non-cancerous cell lines. This guide provides a detailed comparison of its activity, outlines the experimental protocols used for its assessment, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Assessment of Cytotoxicity
The selectivity of a potential anti-cancer agent is a critical determinant of its therapeutic window. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for this compound across a range of human cancer and normal cell lines. While direct comparative studies are limited, existing data strongly suggests a preferential effect on cancerous cells.
One key study highlights that this compound (referred to as Yuanhuacine) exhibits "relatively selective growth inhibitory activity against human A549 lung cancer cells compared to the MRC-5 normal lung epithelial cells"[1]. This indicates a higher tolerance of normal lung cells to the compound at concentrations that are cytotoxic to lung cancer cells.
The potency of this compound is particularly pronounced in specific cancer subtypes. For instance, in non-small cell lung cancer (NSCLC) cell lines, the IC50 values vary significantly, with the H1993 cell line showing extreme sensitivity at 9 nM[1]. Similarly, in basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC), this compound shows potent activity with IC50 values in the low nanomolar range for HCC1806 and HCC70 cell lines.
| Cell Line | Cancer Type | This compound (Yuanhuacine) IC50 | Normal Cell Line Comparator | Qualitative Selectivity |
| A549 | Non-Small Cell Lung Cancer | 30 nM | MRC-5 (Normal Lung) | Selective |
| H1993 | Non-Small Cell Lung Cancer | 9 nM | - | - |
| H358 | Non-Small Cell Lung Cancer | 16.5 µM | - | - |
| H460 | Non-Small Cell Lung Cancer | 6.2 µM | - | - |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 µM | - | - |
| H1299 | Non-Small Cell Lung Cancer | 4.0 µM | - | - |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 1.6 nM | - | - |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 9.4 nM | - | - |
| P-388 | Murine Lymphocytic Leukemia | - | - | - |
| L-1210 | Murine Lymphoid Leukemia | - | - | - |
| KB | Human Oral Epidermoid Carcinoma | - | - | - |
Note: IC50 values are highly dependent on experimental conditions and should be considered in the context of the specific study.
Experimental Protocols
The determination of this compound's cytotoxic activity and selectivity relies on standardized in vitro assays. The following is a representative protocol for the MTT assay, a colorimetric method used to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the concentration of this compound that inhibits the growth of cultured cells by 50% (IC50).
Materials:
-
This compound stock solution (in DMSO)
-
Cancer and normal cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells to ensure high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range that is expected to cover 0-100% cell death.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of key cellular signaling pathways, leading to cell cycle arrest and inhibition of proliferation.
G2/M Cell Cycle Arrest: A p53-Independent, p21-Mediated Pathway
This compound has been shown to induce cell cycle arrest at the G2/M transition. This process is notably independent of the tumor suppressor protein p53. Instead, this compound upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. The increased levels of p21 bind to and inhibit the Cyclin B1/CDK1 complex, which is essential for entry into mitosis, thereby halting cell cycle progression.
References
A Comparative Guide to Gnidilatidin: Preclinical Insights into a Novel Diterpenoid for Oncology and Virology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comparative analysis of Gnidilatidin based on available preclinical data. To date, no meta-analysis of clinical or preclinical studies on this compound has been published. The information presented herein is intended for research and informational purposes only and should not be construed as a recommendation for clinical use.
This compound, also known as Yuanhuacine, is a daphnane-type diterpenoid isolated from plants of the Daphne and Gnidia genera.[1][2] Preclinical investigations have highlighted its potential as a potent agent in two distinct therapeutic areas: oncology, particularly in triple-negative breast cancer (TNBC), and in virology as an HIV-1 latency-reversing agent (LRA).[1][2] This guide provides a comparative summary of the preclinical data on this compound against other therapeutic alternatives and details the experimental protocols used in these foundational studies.
Part 1: this compound in Oncology
This compound has demonstrated significant anti-tumor activity, notably as a selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[1] Its mechanism of action involves the induction of G2/M cell cycle arrest and functioning as a DNA-damaging agent.[1]
Comparative In Vitro Efficacy
The following table summarizes the in vitro cytotoxic activity of this compound in comparison to standard-of-care chemotherapeutic agents used in the treatment of TNBC.
| Compound | Cell Line | IC50 Value | Reference |
| This compound (Yuanhuacine) | H1993 (Lung Carcinoma) | 0.009 µM | [1] |
| A549 (Lung Carcinoma) | 0.03 µM | [1] | |
| H1299 (Lung Carcinoma) | 4.0 µM | [1] | |
| Calu-1 (Lung Carcinoma) | 4.1 µM | [1] | |
| H460 (Lung Carcinoma) | 6.2 µM | [1] | |
| H358 (Bronchoalveolar Carcinoma) | 16.5 µM | [1] | |
| Doxorubicin | MDA-MB-231 (TNBC) | 0.68 ± 0.07 µM | [3] |
| MDA-MB-468 (TNBC) | 0.35 µM | [1] | |
| Docetaxel | MDA-MB-231 (TNBC) | Not explicitly stated, but used in preclinical models | [4][5] |
Mechanism of Action: Anti-Cancer Effects
This compound exerts its anti-proliferative effects through the modulation of key signaling pathways. It has been shown to inhibit the phosphorylation of AMP-activated protein kinase (p-AMPK) and downregulate the activation of the mammalian target of rapamycin (B549165) (mTOR).[1] Furthermore, it upregulates the expression of the p21 protein, a cell cycle inhibitor, without a significant induction of p53.[1] In vivo studies in mice demonstrated that oral administration of this compound at 0.5-1 mg/kg once daily for 21 days resulted in tumor growth inhibition of 33.4% and 38.8%, respectively.[1] This was accompanied by reduced tumor weight and decreased expression of proliferation markers Ki-67 and PCNA in tumor tissues.[1]
References
- 1. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latency Reversing Agents Induce Differential Responses in Distinct Memory CD4 T Cell Subsets in Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. dovepress.com [dovepress.com]
- 5. Improved Anti-Triple Negative Breast Cancer Effects of Docetaxel by RGD-Modified Lipid-Core Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Gnidilatidin: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information, including operational and disposal plans, to address procedural questions and establish best practices for handling Gnidilatidin in a laboratory setting.
Key Properties of this compound
Understanding the chemical and physical properties of this compound is fundamental to assessing its potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C37H44O10 | [1] |
| Molecular Weight | 648.7 g/mol | [1] |
| CAS Number | 60195-70-2 | [1][2] |
| Biological Activity | Induces G2/M cell cycle arrest, broad anti-tumor activity, DNA damaging agent. | [2] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light). | [2] |
Experimental Protocols for Safe Disposal
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal procedure.[3]
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., unused stock solutions, cell culture media, contaminated labware such as pipette tips, gloves, and vials) as hazardous chemical waste.[4][5]
-
Do not mix this compound waste with non-hazardous waste.[3]
-
Segregate this compound waste from other chemical wastes unless you have confirmed their compatibility to avoid dangerous reactions.[3]
2. Waste Collection and Labeling:
-
Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[3][6]
-
The container must be kept closed except when adding waste.[3][6]
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.[6]
-
Solid waste (e.g., contaminated gloves, plasticware) should be collected in a separate, clearly labeled, and sealed container.
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[6]
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
4. Disposal Procedure:
-
DO NOT dispose of this compound down the drain or in the regular trash.[6][7] As a bioactive and potentially hazardous compound, it should not be introduced into the sanitary sewer system.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these guidelines and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.
References
- 1. This compound | C37H44O10 | CID 5358691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. odu.edu [odu.edu]
- 7. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling Gnidilatidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Gnidilatidin. Given its potent biological activity as a DNA-damaging agent and its effects on cell cycle progression, stringent adherence to these procedures is paramount to ensure personnel safety and prevent contamination.[1] While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent cytotoxic and biologically active compounds.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. A comprehensive PPE protocol is mandatory for all personnel handling this compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95/FFP2 Respirator or higher | Recommended for all procedures involving solid this compound or potential for aerosol generation (e.g., weighing, preparing solutions). For high-risk operations, a Powered Air-Purifying Respirator (PAPR) may be necessary. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves.[2][3] The outer pair should be changed immediately upon contamination and at regular intervals. Ensure gloves are properly removed to avoid skin contact.[4] |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes. |
| Body Protection | Disposable Coveralls or Lab Coat | A disposable, solid-front gown or coverall made of a low-permeability fabric (e.g., Tyvek®) is required to protect against skin contact.[2][4] Lab coats should be dedicated to work with potent compounds and laundered professionally. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Chemical-resistant, closed-toe shoes are mandatory in the laboratory.[2][5] Disposable shoe covers should be worn when handling larger quantities or in case of a spill. |
Operational Plan: Safe Handling Procedures
All handling of this compound must be conducted in a designated area within a certified chemical fume hood or a similar containment device to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Assemble all necessary equipment and reagents before bringing this compound into the work area.
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in Table 1.
-
-
Weighing and Reconstitution:
-
Conduct all weighing of solid this compound within the fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
When reconstituting, add the solvent slowly and carefully to the vial to avoid splashing.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
-
-
Experimental Use:
-
Keep all containers of this compound sealed when not in use.
-
Use caution when transferring solutions to minimize the generation of aerosols.
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warning.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable detergent).
-
Properly doff and dispose of all single-use PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions containing this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves, gowns) | Dispose of in a designated hazardous waste bag immediately after use. |
General Disposal Guidance:
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6][7]
-
If available, utilize a community-based drug take-back program for the disposal of unused medicines.[8][9]
-
For disposal in household trash (not recommended for laboratory settings but may apply to certain clinical trial materials), mix the compound with an undesirable substance like coffee grounds or cat litter, place it in a sealed bag, and discard it.[10]
Emergency Procedures
Table 3: Emergency Response Protocol
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6] |
| Spill | Evacuate the area. Alert others and your supervisor. If trained and equipped, contain the spill using appropriate absorbent materials. Wear appropriate PPE, including respiratory protection. Clean the area and dispose of all cleanup materials as hazardous waste. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. genfarm.com.au [genfarm.com.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fda.gov [fda.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
